molecular formula C7H16ClNO2 B555159 tert-Butyl 3-aminopropanoate hydrochloride CAS No. 58620-93-2

tert-Butyl 3-aminopropanoate hydrochloride

货号: B555159
CAS 编号: 58620-93-2
分子量: 181.66 g/mol
InChI 键: DOMTZTVJNZKUNX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tert-Butyl 3-aminopropanoate hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

tert-butyl 3-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,3)10-6(9)4-5-8;/h4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMTZTVJNZKUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585057
Record name tert-Butyl beta-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58620-93-2
Record name tert-Butyl beta-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name H-Beta-Ala-OtBu hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of tert-Butyl 3-aminopropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of tert-Butyl 3-aminopropanoate hydrochloride, a compound relevant in various research and development applications. This document collates available data, outlines general experimental protocols for property determination, and includes safety and handling information.

Core Physical and Chemical Properties

This compound is the hydrochloride salt of the tert-butyl ester of β-alanine. Its chemical structure imparts specific physical characteristics relevant to its handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
CAS Number 58620-93-2[1][2]
Molecular Formula C₇H₁₆ClNO₂[1][3]
Molecular Weight 181.66 g/mol [1][3]
IUPAC Name tert-butyl 3-aminopropanoate;hydrochloride[3]
Boiling Point 233.9 °C at 760 mmHg[4]
Flash Point 95.2 °C[4]
Appearance Data not available (often a white to off-white solid)
Melting Point Data not available
Solubility No quantitative data available. Expected to be soluble in polar protic solvents like water and methanol due to its ionic nature.[5]
Storage Temperature -20°C[4]

Structural and Relational Overview

The following diagram illustrates the key identifiers and computed properties of the molecule, providing a high-level overview of its chemical identity.

G cluster_identifiers Chemical Identifiers cluster_properties Core Physical Properties cas CAS: 58620-93-2 mf Formula: C₇H₁₆ClNO₂ iupac IUPAC Name: tert-butyl 3-aminopropanoate;hydrochloride mw Molecular Weight: 181.66 g/mol bp Boiling Point: 233.9 °C fp Flash Point: 95.2 °C storage Storage: -20 °C main tert-Butyl 3-aminopropanoate Hydrochloride main->cas is identified by main->mf is identified by main->iupac is identified by main->mw has properties main->bp has properties main->fp has properties main->storage has properties

Figure 1. Key Identifiers and Properties. (Max Width: 760px)

Experimental Protocols

The melting point provides an indication of purity. Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[6][7] A common method involves using a capillary melting point apparatus.[8]

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

  • This compound (finely powdered)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or DigiMelt)[6][8]

  • Thermometer or digital temperature probe

Procedure:

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.[8] The tube is tapped gently to ensure dense packing.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Approximate Determination: A rapid heating rate (5-10°C per minute) is initially used to get an approximate melting temperature.[6]

  • Accurate Determination: A fresh sample is prepared. The apparatus is heated rapidly to about 20°C below the approximate melting point found in the previous step.[6] The heating rate is then reduced to ~2°C per minute to allow for thermal equilibrium.

  • Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

As an amine hydrochloride salt, the compound is expected to be polar and ionic, favoring solubility in polar protic solvents.[5] The isothermal equilibrium or "shake-flask" method is a standard technique to quantify solubility.[5][9]

Objective: To determine the equilibrium solubility of the compound in an aqueous solvent at a controlled temperature.

Materials:

  • This compound

  • High-purity water (or other specified aqueous buffer)

  • Thermostatic shaker bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

  • Quantification instrument (e.g., HPLC-UV)

Procedure:

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial. This ensures that an equilibrium between the dissolved and undissolved solute is achieved.[5]

  • Equilibration: The vial is placed in a thermostatic shaker bath set to a constant temperature (e.g., 25°C) and agitated for a sufficient period (typically 24-72 hours) to reach equilibrium.[5]

  • Phase Separation: The suspension is removed from the shaker. A portion is withdrawn and centrifuged at high speed to pellet the remaining undissolved solid.

  • Sample Analysis: A precise aliquot of the clear supernatant is carefully removed, filtered through a syringe filter to remove any remaining particulates, and then accurately diluted.[5]

  • Quantification: The concentration of the diluted sample is determined using a validated analytical method, such as HPLC. A calibration curve prepared with known standards is used for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration, accounting for the dilution factor, and is typically expressed in mg/mL or mol/L. The experiment should be repeated multiple times to ensure reproducibility.[5]

The workflow for this protocol is visualized below.

G start Start prep Prepare Saturated Solution (Add excess solid to solvent) start->prep Step 1 equilibrate Equilibrate (Shake at constant temp for 24-72h) prep->equilibrate Step 2 separate Separate Phases (Centrifuge the suspension) equilibrate->separate Step 3 analyze Analyze Supernatant (Filter, Dilute, and Quantify via HPLC) separate->analyze Step 4 calculate Calculate Solubility (Account for dilution) analyze->calculate Step 5 end End calculate->end

Figure 2. Isothermal Equilibrium Solubility Workflow. (Max Width: 760px)

Safety and Handling

According to aggregated GHS data, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3]

GHS Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[10][11]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[10]

Researchers should always consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical and use it in a well-ventilated area, such as a fume hood.[11][12] Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, should be worn at all times.[12]

References

A Technical Guide to tert-Butyl 3-aminopropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tert-Butyl 3-aminopropanoate hydrochloride, a key building block in organic synthesis and pharmaceutical development. It details the compound's chemical structure, physical properties, experimental protocols for its synthesis, and its applications in research.

Chemical Identity and Structure

This compound is the hydrochloride salt of the tert-butyl ester of β-alanine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which is a common strategy in peptide synthesis and the development of complex molecules.[1] This protection prevents unwanted side reactions involving the carboxyl group.[1]

The chemical structure consists of a propanoate backbone with an amino group at the 3-position and a tert-butyl ester at the carboxyl group. The positive charge on the protonated amine is balanced by a chloride ion.

Canonical SMILES: CC(C)(C)OC(=O)CCN.Cl[2]

InChIKey: DOMTZTVJNZKUNX-UHFFFAOYSA-N[2]

Physicochemical Properties

The compound's properties make it suitable for various applications in organic chemistry, particularly as an intermediate in multi-step syntheses.[3][4] It is typically supplied as a solid with a high degree of purity.[5]

PropertyValueSource
IUPAC Name tert-butyl 3-aminopropanoate;hydrochloride[2]
Synonyms H-beta-Ala-OtBu.HCl, β-Alanine tert-butyl ester hydrochloride[2][6]
CAS Number 58620-93-2[2][6][7]
Molecular Formula C₇H₁₆ClNO₂[2][6]
Molecular Weight 181.66 g/mol [2][6][7]
Boiling Point 233.9 °C at 760 mmHg[6]
Flash Point 95.2 °C[6]
Purity ≥97%[5]
Storage Temperature -20°C, Inert atmosphere, Keep in dark place[3][6]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: formation of the tert-butyl ester free base, followed by conversion to its hydrochloride salt. The following protocol outlines a common method starting from tert-butyl cyanoacetate.[3]

This procedure involves the catalytic hydrogenation of a nitrile to a primary amine, followed by acidification to yield the final hydrochloride salt.[3]

Materials:

  • tert-Butyl cyanoacetate

  • 2% Methanol-ammonia aqueous solution

  • Raney Nickel (catalyst)

  • Nitrogen (N₂) gas

  • Hydrogen (H₂) gas

  • Ethyl acetate

  • Ethyl acetate-hydrogen chloride solution

Procedure:

  • Reaction Setup: To a suitable reaction vessel (e.g., an autoclave), add tert-butyl cyanoacetate (200 g), 2% methanol-ammonia aqueous solution (1 kg), and Raney Nickel (20 g).[3]

  • Inerting: Seal the reactor and purge it three times with nitrogen gas to remove oxygen.[3]

  • Hydrogenation: Following the nitrogen purge, purge the reactor three times with hydrogen gas.[3] Pressurize the vessel with hydrogen to 5 MPa.

  • Reaction: Heat the mixture to 55 °C and stir for 6 hours. Maintain the hydrogen pressure at 5 MPa throughout the reaction by continuously replenishing it as it is consumed.[3]

  • Work-up (Free Base Isolation): Upon completion, cool the reactor and vent the hydrogen gas. Remove the Raney Nickel catalyst by filtration. Concentrate the filtrate under reduced pressure to approximately 200 g.[3] Dilute the concentrated residue with ethyl acetate.

  • Salt Formation: Cool the ethyl acetate solution. Adjust the pH to 3 by the slow addition of an ethyl acetate-hydrogen chloride solution.[3]

  • Isolation of Final Product: Concentrate the resulting mixture. The product, this compound, will precipitate as a solid. Collect the solid and dry it to yield the final product (approx. 198 g).[3]

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in several synthetic pathways.

  • Peptide Synthesis: As a derivative of β-alanine, it is used in the synthesis of β-peptides and other peptidomimetics. The tert-butyl group provides robust protection for the C-terminus under various coupling conditions and can be selectively removed later in the synthesis.

  • Pharmaceutical Intermediates: It serves as a precursor in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, it is an intermediate in the synthesis of rac-3-Oxo Atorvastatin Sodium Salt, which is an impurity related to the cholesterol-lowering drug Atorvastatin.[3]

  • Proteomics Research: The compound is classified as a biochemical for proteomics research, indicating its utility in creating specific probes or modified peptides for studying protein function and interactions.[7]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is considered an irritant.[2]

  • Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

  • Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

  • Storage: The compound should be stored at -20°C in a tightly sealed container under an inert atmosphere to prevent degradation.[6]

References

Technical Guide: tert-Butyl 3-aminopropanoate hydrochloride (CAS 58620-93-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-aminopropanoate hydrochloride (CAS: 58620-93-2) is a versatile building block in organic and medicinal chemistry. As a protected form of β-alanine, it serves as a crucial precursor in the synthesis of β-peptides, peptidomimetics, and various pharmaceutical compounds. Its tert-butyl ester group provides stability under certain reaction conditions and allows for selective deprotection, making it a valuable tool in multistep synthetic routes. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and applications in drug discovery, particularly as a precursor to γ-aminobutyric acid (GABA) analogues.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound. The data has been compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 58620-93-2[1]
Molecular Formula C₇H₁₆ClNO₂[2]
Molecular Weight 181.66 g/mol [2]
Appearance White to off-white solid[]
Boiling Point 233.9 °C at 760 mmHg[4]
Flashing Point 95.2 °C[4]
Storage Temperature -20°C[4]
SMILES CC(C)(C)OC(=O)CCN.Cl[2]
InChI InChI=1S/C7H15NO2.ClH/c1-7(2,3)10-6(9)4-5-8;/h4-5,8H2,1-3H3;1H[2]

Spectroscopic Data

¹H NMR Spectroscopy (Expected)
  • Solvent: D₂O or DMSO-d₆

  • Expected Chemical Shifts (δ, ppm):

    • 1.40-1.50 (s, 9H): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

    • 2.60-2.70 (t, 2H): The methylene protons adjacent to the carbonyl group (C2-H) will appear as a triplet.

    • 3.10-3.20 (t, 2H): The methylene protons adjacent to the amino group (C3-H) will appear as a triplet, likely shifted downfield due to the protonation of the amine.

    • 8.0-9.0 (br s, 3H): The protons of the ammonium group (-NH₃⁺) will appear as a broad singlet.

¹³C NMR Spectroscopy (Expected)
  • Solvent: D₂O or DMSO-d₆

  • Expected Chemical Shifts (δ, ppm):

    • 27.5-28.5: The three equivalent methyl carbons of the tert-butyl group.

    • 33.0-34.0: The methylene carbon adjacent to the carbonyl group (C2).

    • 35.0-36.0: The methylene carbon adjacent to the ammonium group (C3).

    • 81.0-82.0: The quaternary carbon of the tert-butyl group.

    • 170.0-171.0: The carbonyl carbon of the ester group.

Infrared (IR) Spectroscopy (Expected)
  • Key Absorption Bands (cm⁻¹):

    • 2800-3100: N-H stretching vibrations of the ammonium group.

    • 1730-1740: C=O stretching vibration of the ester carbonyl group.

    • 1500-1600: N-H bending vibrations of the ammonium group.

    • 1150-1250: C-O stretching vibration of the ester group.

Mass Spectrometry (Expected)
  • Ionization Mode: Electrospray Ionization (ESI)

  • Expected m/z values:

    • [M+H]⁺ = 146.12: The molecular ion of the free base (tert-Butyl 3-aminopropanoate).

    • [M-C₄H₉]⁺ = 88.04: Loss of the tert-butyl group is a common fragmentation pathway.[5]

    • [M-OC(CH₃)₃]⁺ = 72.08: Loss of the tert-butoxy group.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of amino acid tert-butyl esters.[6]

Reaction Scheme:

G β-Alanine β-Alanine tert-Butyl 3-aminopropanoate tert-Butyl 3-aminopropanoate β-Alanine->tert-Butyl 3-aminopropanoate Isobutylene, Acid Catalyst (e.g., PTSA) This compound This compound tert-Butyl 3-aminopropanoate->this compound HCl in ether

Caption: Synthesis of this compound.

Materials:

  • β-Alanine

  • Dioxane (anhydrous)

  • p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst

  • Isobutylene

  • 10% Sodium bicarbonate solution

  • Brine

  • Anhydrous diethyl ether

  • Hydrogen chloride (gas or as a solution in ether)

  • Autoclave or a pressure-rated reaction vessel

Procedure:

  • To a pressure-rated reaction vessel, add β-alanine and anhydrous dioxane.

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Cool the vessel and carefully add condensed isobutylene.

  • Seal the vessel and stir the reaction mixture at room temperature for 2-5 days.

  • After the reaction is complete, carefully vent the excess isobutylene.

  • Transfer the reaction mixture to a separatory funnel and wash with 10% sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base, tert-butyl 3-aminopropanoate.

  • Dissolve the crude free base in anhydrous diethyl ether and cool the solution to 0°C.

  • Slowly bubble hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Purification

The primary method for purification is recrystallization. Suitable solvent systems include ethanol/diethyl ether or methanol/diethyl ether. Alternatively, for removal of non-basic impurities, the hydrochloride salt can be dissolved in water, the solution washed with an organic solvent like dichloromethane, and the product recovered by lyophilization.[7]

Applications in Drug Development

This compound is a valuable building block for the synthesis of a variety of biologically active molecules, primarily due to its role as a protected β-amino acid.

Synthesis of β-Peptides

β-peptides are polymers of β-amino acids. They are of significant interest in drug development because they can form stable secondary structures and are resistant to proteolytic degradation. This compound serves as a fundamental building block for introducing β-alanine units into these synthetic peptides.

G A tert-Butyl 3-aminopropanoate HCl B N-protection (e.g., Fmoc, Boc) A->B C Protected β-Alanine B->C D Peptide Coupling C->D E Growing β-Peptide Chain D->E

Caption: Workflow for β-peptide synthesis.

Precursor to GABA Analogues and Receptor Modulators

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system.[8] Its receptors, particularly the GABAₐ and GABAₑ receptors, are important drug targets for conditions like anxiety, epilepsy, and spasticity.[9][10] this compound can be used as a starting material for the synthesis of various GABA analogues and modulators.

G cluster_synthesis Synthesis of GABA Analogues cluster_interaction Interaction with GABA Receptors A tert-Butyl 3-aminopropanoate HCl B Chemical Modifications (e.g., N-alkylation, α- or β-substitution) A->B C Deprotection B->C D GABA Analogue C->D E GABA Analogue F GABA Receptor E->F G Modulation of Neuronal Inhibition F->G

Caption: Role in GABA analogue synthesis and action.

Safety Information

This compound is a chemical that should be handled in a laboratory setting with appropriate personal protective equipment. Based on available GHS information, it may cause skin and serious eye irritation, as well as respiratory irritation.[2] Users should consult the safety data sheet (SDS) from their supplier for complete and up-to-date safety information.

Conclusion

This compound is a key synthetic intermediate with significant applications in the fields of peptide chemistry and drug discovery. Its utility as a protected β-alanine building block allows for the controlled synthesis of complex molecules, including proteolytically stable β-peptides and novel GABA receptor modulators. The information provided in this technical guide serves as a comprehensive resource for researchers and scientists working with this versatile compound.

References

Technical Guide: tert-Butyl 3-aminopropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 3-aminopropanoate hydrochloride, a key building block in organic synthesis, particularly valued in pharmaceutical and proteomics research. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and illustrates a key synthetic pathway.

Core Properties and Data

This compound, also known as β-alanine tert-butyl ester hydrochloride, is the hydrochloride salt of a C-protected form of β-alanine. The tert-butyl ester group serves as a protecting group for the carboxylic acid, allowing for selective reactions at the primary amine. This functionality makes it a versatile reagent for introducing a three-carbon amino-linker in the synthesis of more complex molecules.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 181.66 g/mol [1][2]
Molecular Formula C₇H₁₆ClNO₂[1]
CAS Number 58620-93-2[1][2]
Boiling Point 233.9 °C at 760 mmHg[3]
Flash Point 95.2 °C[3]
Monoisotopic Mass 181.0869564 Da[1]
Synonyms H-beta-Ala-OtBu.HCl, β-Alanine tert-butyl ester hydrochloride, 3-aminopropionic acid tert-butyl ester hydrochloride[1]
Storage Temperature -20°C[3]

Experimental Protocols

Detailed methodologies for the synthesis and a representative application of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis Protocol: Catalytic Hydrogenation Route

This protocol details the synthesis of this compound from tert-butyl cyanoacetate. The process involves the reduction of a nitrile to a primary amine followed by salt formation.

Workflow Diagram: Synthesis of tert-Butyl 3-aminopropanoate HCl

G Synthesis of tert-Butyl 3-aminopropanoate HCl via Catalytic Hydrogenation cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Salt Formation & Isolation start tert-Butyl Cyanoacetate reactor Reactor with: - Methanol-Ammonia Solution - Raney Nickel Catalyst start->reactor conditions Conditions: - Seal & Purge (N₂, then H₂) - 5 MPa Hydrogen Pressure - 55°C for 6 hours reactor->conditions filtration Filtration conditions->filtration Reaction Completion concentrate1 Concentration (Rotary Evaporation) filtration->concentrate1 Remove Catalyst dilute Dilute with Ethyl Acetate concentrate1->dilute acidify Adjust pH to 3 (Ethyl Acetate-HCl Solution) dilute->acidify concentrate2 Concentration acidify->concentrate2 Precipitation dry Dry Precipitated Solid concentrate2->dry product Final Product: tert-Butyl 3-aminopropanoate HCl dry->product

Caption: Workflow for the synthesis of this compound.

Materials:

  • tert-Butyl cyanoacetate

  • 2% Methanol-ammonia aqueous solution

  • Raney Nickel (catalyst)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • Ethyl acetate

  • Ethyl acetate-hydrogen chloride solution

Procedure:

  • Add tert-butyl cyanoacetate, 2% methanol-ammonia solution, and Raney Nickel catalyst to a suitable high-pressure reactor.

  • Seal the reactor and purge the atmosphere three times with nitrogen, followed by three purges with hydrogen.

  • Pressurize the reactor with hydrogen to 5 MPa.

  • Heat the mixture to 55°C and stir for 6 hours, maintaining the hydrogen pressure.

  • Upon reaction completion, cool the reactor and carefully vent the hydrogen.

  • Remove the Raney Nickel catalyst by filtration.

  • Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator).

  • Dilute the concentrated residue with ethyl acetate.

  • Cool the solution and adjust the pH to 3 by adding an ethyl acetate-hydrogen chloride solution, which will cause the hydrochloride salt to precipitate.

  • Concentrate the mixture again to promote further precipitation.

  • Isolate the precipitated solid by filtration and dry it to yield the final product, this compound.

Application Protocol: Amide Bond Formation (EDC/HOBt Coupling)

This protocol provides a general method for coupling this compound with a carboxylic acid to form an amide bond. This is a representative reaction for its use in drug development and peptide synthesis. The presence of the hydrochloride salt necessitates the use of a non-nucleophilic base to liberate the free amine in situ.

Workflow Diagram: Amide Coupling Reaction

G Representative Amide Coupling Workflow Acid Carboxylic Acid (1.0 eq) Activation Carboxylic Acid Activation Acid->Activation Amine tert-Butyl 3-aminopropanoate HCl (1.1 eq) Coupling Nucleophilic Attack (Amide Bond Formation) Amine->Coupling EDC EDC·HCl (1.2 eq) EDC->Activation HOBt HOBt (1.2 eq) HOBt->Activation Base DIPEA (2-3 eq) Base->Coupling Solvent Anhydrous DMF Solvent->Activation Activation->Coupling Activated Ester Intermediate Workup Aqueous Workup & Extraction Coupling->Workup Stir at RT, 4-18h Purification Column Chromatography Workup->Purification Product N-Acyl-β-alanine tert-butyl ester Purification->Product

Caption: General workflow for EDC/HOBt mediated amide coupling.

Materials:

  • Carboxylic acid of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[4]

  • 1-Hydroxybenzotriazole (HOBt)[4]

  • N,N-Diisopropylethylamine (DIPEA)[4]

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate and water for workup

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add EDC·HCl (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir.

  • Add this compound (1.1 equivalents) to the mixture.

  • Add DIPEA (2.0 - 3.0 equivalents) dropwise to the suspension. The base neutralizes the hydrochloride salt and the HCl byproduct from the EDC activation.

  • Stir the reaction mixture at room temperature for 4-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-acylated product.

Applications and Use Cases

This compound is primarily used as a bifunctional linker and building block in organic synthesis. Its key applications include:

  • Pharmaceutical Drug Development : It serves as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The parent free-base is noted as an intermediate in preparing byproducts of Atorvastatin, a widely used cholesterol-lowering drug.

  • Peptide Synthesis : As a protected amino acid, it is used to incorporate a β-alanine moiety into peptides. The tert-butyl ester is stable to many reaction conditions used in peptide synthesis but can be cleaved under acidic conditions to reveal the carboxylic acid for further elongation or modification.

  • Proteomics and Bioconjugation : The molecule can be coupled to proteins or other biomolecules to introduce a linker with a terminal amine (after deprotection), which can then be used for attaching labels, dyes, or other functional groups. It is classified as a biochemical for proteomics research[2].

References

Navigating the Solubility Landscape of Tert-butyl 3-aminopropanoate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the solubility of tert-butyl 3-aminopropanoate hydrochloride, a key building block in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in drug development. In the absence of extensive publicly available quantitative solubility data for this compound, this document provides a framework for its empirical determination, including detailed experimental protocols and a clear workflow for analysis.

As a hydrochloride salt of an amino acid ester, this compound is anticipated to exhibit higher solubility in polar solvents and lower solubility in non-polar organic solvents. The salt form generally enhances stability and aqueous solubility. However, for many organic reactions, neutralizing the hydrochloride to its free amine form may be necessary to improve solubility in less polar organic media.

Quantitative Solubility Data

Precise, experimentally determined solubility data for this compound is not widely reported in scientific literature. To facilitate systematic research and process optimization, the following table is provided as a template for researchers to record their findings when determining the solubility of this compound in a range of common organic solvents.

SolventChemical FormulaPolarity IndexSolubility at 25°C ( g/100 mL)Notes
WaterH₂O10.2To be determinedExpected to be soluble
Methanol (MeOH)CH₃OH5.1To be determined
Ethanol (EtOH)C₂H₅OH4.3To be determined
Isopropanol (IPA)C₃H₈O3.9To be determined
Acetonitrile (ACN)C₂H₃N5.8To be determined
Dichloromethane (DCM)CH₂Cl₂3.1To be determined
Ethyl Acetate (EtOAc)C₄H₈O₂4.4To be determined
Tetrahydrofuran (THF)C₄H₈O4.0To be determined
TolueneC₇H₈2.4To be determined
HexaneC₆H₁₄0.1To be determinedExpected to have low solubility

Experimental Protocols for Solubility Determination

The following protocols are adapted for this compound and provide standardized methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of the compound's solubility profile.

Materials:

  • This compound

  • Selection of organic solvents (as listed in the table)

  • Small vials (e.g., 1.5 mL)

  • Vortex mixer

  • Micro-spatula

Procedure:

  • Add approximately 2-5 mg of this compound to a vial.

  • Add the selected solvent dropwise (e.g., 100 µL increments).

  • Vortex the mixture for 30-60 seconds after each addition.

  • Visually inspect for complete dissolution.

  • Categorize solubility based on the approximate amount of solvent required (e.g., very soluble, soluble, sparingly soluble, insoluble).

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility, providing precise quantitative data.

Materials:

  • This compound

  • Selection of organic solvents

  • Scintillation vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial to ensure undissolved solid remains at equilibrium.

    • Accurately add a known volume of the chosen solvent.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25°C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, let the vial stand to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.

    • Accurately dilute the filtered supernatant with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method.

    • Determine the concentration of this compound in the diluted sample by comparing its response to a pre-generated calibration curve.

    • Calculate the original solubility in the solvent (e.g., in g/100 mL), accounting for the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the quantitative solubility determination process.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solid Add excess solid to vial prep_solvent Add known volume of solvent prep_solid->prep_solvent equilibration Agitate at constant temperature (24-48h) prep_solvent->equilibration sampling Filter supernatant equilibration->sampling dilution Dilute sample sampling->dilution analysis HPLC analysis dilution->analysis quantification Calculate solubility analysis->quantification

Caption: Workflow for quantitative solubility determination.

Stability and Storage of tert-Butyl 3-aminopropanoate hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl 3-aminopropanoate hydrochloride. Due to the limited availability of specific quantitative stability data in the public domain for this compound, this document synthesizes known qualitative information and provides detailed experimental protocols for researchers to determine its stability profile.

Core Concepts: Stability and Storage

The chemical stability of a research compound like this compound is a critical parameter that influences its shelf-life, potential degradation pathways, and ultimately, the reliability of experimental results. Understanding its stability is paramount for ensuring the quality and integrity of the molecule throughout its lifecycle, from initial synthesis to its use in drug development and other scientific applications. Proper storage conditions are essential to minimize degradation and preserve the compound's purity.

Recommended Storage Conditions

Several suppliers provide recommendations for the storage of this compound. However, these recommendations can vary. The table below summarizes the available information.

ParameterRecommendationSource
Storage Temperature -20°C[1]
2-8°C
Keep cool
Atmosphere Inert atmosphere[2]
Light Keep in a dark place[2]
Moisture Store in a dry and well-ventilated place
General Handling Keep container tightly closed

Given the conflicting temperature recommendations, it is advisable to store this compound at -20°C for long-term storage to minimize potential degradation. For short-term use, storage at 2-8°C may be acceptable. It is crucial to handle the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture uptake. The container should be tightly sealed and protected from light.

Stability Profile

The stability of this compound is primarily influenced by the tert-butyl ester and the primary amine functional groups. The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, while the primary amine can be prone to oxidation.

Thermal Stability

Elevated temperatures can lead to the degradation of this compound. The likely degradation pathway is the thermolytic cleavage of the tert-butyl ester to form isobutylene and the corresponding carboxylic acid.

Hydrolytic Stability

The tert-butyl ester group is susceptible to hydrolysis, which can be accelerated by the presence of acids or bases. Under aqueous conditions, the ester can hydrolyze to form tert-butanol and 3-aminopropanoic acid hydrochloride. The rate of hydrolysis is dependent on the pH and temperature of the solution.

Oxidative Stability

The primary amine group in this compound can be susceptible to oxidation. Exposure to oxidizing agents or atmospheric oxygen over prolonged periods can lead to the formation of various oxidation products.

Photostability

While specific photostability data for this compound is not widely available, compounds containing amine functionalities can be susceptible to photo-oxidation. It is therefore recommended to protect the compound from light.

Experimental Protocols for Stability Assessment

The following are detailed, generalized experimental protocols that can be adapted to assess the stability of this compound. These protocols are based on established principles of stability testing.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

Forced_Degradation_Workflow cluster_conditions Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) HPLC HPLC-UV/MS Acid_Hydrolysis->HPLC Base_Hydrolysis Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Base_Hydrolysis->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal Degradation (e.g., 80°C, solid & solution) Thermal->HPLC Photostability Photostability (ICH Q1B guidelines) Photostability->HPLC LC_MS LC-MS HPLC->LC_MS NMR NMR HPLC->NMR Deg_Products Identification of Degradation Products LC_MS->Deg_Products NMR->Deg_Products Deg_Pathways Elucidation of Degradation Pathways Deg_Products->Deg_Pathways Method_Validation Validation of Stability- Indicating Method Deg_Pathways->Method_Validation Compound tert-Butyl 3-aminopropanoate hydrochloride Compound->Acid_Hydrolysis Compound->Base_Hydrolysis Compound->Oxidation Compound->Thermal Compound->Photostability

Caption: Workflow for Forced Degradation Studies.

4.1.1. Acidic and Basic Hydrolysis

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 0.1 N hydrochloric acid.

    • Basic: Mix the stock solution with an equal volume of 0.1 N sodium hydroxide.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the aliquots before analysis (the acidic sample with NaOH and the basic sample with HCl).

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

4.1.2. Oxidative Degradation

  • Preparation: Prepare a 1 mg/mL solution of the compound.

  • Stress Conditions: Mix the solution with an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling and Analysis: Withdraw and analyze aliquots at various time points.

4.1.3. Thermal Degradation

  • Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).

  • Solution State: Store a solution of the compound at the same elevated temperature.

  • Sampling and Analysis: Analyze samples at various time points.

Long-Term Stability Study

A long-term stability study should be conducted under the recommended storage conditions to establish the re-test period or shelf life.

Long_Term_Stability_Workflow cluster_storage Storage Conditions cluster_testing Testing Time Points cluster_analysis Analytical Tests Recommended Recommended (-20°C or 2-8°C) Initial Initial (T=0) Recommended->Initial Accelerated Accelerated (e.g., 25°C/60% RH or 40°C/75% RH) Accelerated->Initial Intermediate Intermediate (e.g., 3, 6, 9, 12 months) Initial->Intermediate Assay Assay (HPLC) Initial->Assay Purity Purity/Impurities (HPLC) Initial->Purity Appearance Appearance Initial->Appearance Moisture Moisture Content (Karl Fischer) Initial->Moisture Final Final (e.g., 24, 36 months) Intermediate->Final Intermediate->Assay Intermediate->Purity Intermediate->Appearance Intermediate->Moisture Final->Assay Final->Purity Final->Appearance Final->Moisture Compound tert-Butyl 3-aminopropanoate hydrochloride Compound->Recommended Compound->Accelerated

Caption: Workflow for Long-Term Stability Studies.

  • Protocol Design: Design the study according to ICH guidelines (Q1A R2).

  • Storage: Store multiple batches of the compound in the proposed container closure system at the recommended long-term storage condition (e.g., -20°C or 2-8°C) and at accelerated conditions (e.g., 25°C/60% RH or 40°C/75% RH).

  • Testing: At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), test the samples for appearance, assay, degradation products, and moisture content.

Analytical Methods for Stability Assessment

A validated stability-indicating analytical method is crucial for accurate stability assessment. High-Performance Liquid Chromatography (HPLC) is the most common technique.

Analytical MethodPrincipleTypical Parameters
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Column: C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm)Mobile Phase: Gradient of water and acetonitrile with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.Detection: UV at a low wavelength (e.g., 205-215 nm) or Charged Aerosol Detector (CAD).
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds.Useful for identifying volatile degradation products like isobutylene.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute quantification against a certified internal standard.Provides a primary method for purity determination without the need for a specific reference standard of the analyte.
Example HPLC Method
  • Instrumentation: HPLC system with a UV detector or a Charged Aerosol Detector (CAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: A typical gradient could be 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the compound in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Potential Degradation Pathway

The primary degradation pathway for this compound is expected to be the hydrolysis of the tert-butyl ester.

Degradation_Pathway cluster_main tert-Butyl_3-aminopropanoate_hydrochloride This compound 3-aminopropanoic_acid_hydrochloride 3-aminopropanoic acid hydrochloride tert-Butyl_3-aminopropanoate_hydrochloride->3-aminopropanoic_acid_hydrochloride  + H2O (Hydrolysis) tert-Butanol tert-Butanol tert-Butyl_3-aminopropanoate_hydrochloride->tert-Butanol

Caption: Potential Hydrolytic Degradation Pathway.

Summary and Recommendations

While specific quantitative stability data for this compound is not extensively documented, its chemical structure suggests susceptibility to hydrolysis and, to a lesser extent, oxidation and thermal degradation. To ensure the integrity of the compound, the following is recommended:

  • Storage: Store at -20°C for long-term use in a tightly sealed container, protected from light and moisture, and preferably under an inert atmosphere.

  • Handling: Allow the container to warm to room temperature before opening to prevent condensation.

  • Stability Studies: It is highly recommended that researchers perform in-house stability assessments, particularly for solutions, using the protocols outlined in this guide. A validated stability-indicating HPLC method is crucial for accurate results.

By following these guidelines, researchers and drug development professionals can be more confident in the quality and reliability of this compound used in their studies.

References

An In-depth Technical Guide to the Safe Handling of tert-Butyl 3-aminopropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for tert-Butyl 3-aminopropanoate hydrochloride (CAS No: 58620-93-2), a compound frequently utilized in chemical synthesis and proteomics research. The following sections detail its physical and chemical properties, associated hazards, and the requisite safety protocols for its handling, storage, and in case of accidental exposure.

Chemical Identification and Physical Properties

This section summarizes the key identifiers and physical characteristics of this compound.

IdentifierValueSource
IUPAC Name tert-butyl 3-aminopropanoate;hydrochloride[1]
CAS Number 58620-93-2[1][2]
Molecular Formula C₇H₁₆ClNO₂[1][2]
Molecular Weight 181.66 g/mol [1][2]
Appearance No data available
Boiling Point 233.9 °C at 760 mmHg[3]
Flash Point 95.2 °C[3]
Storage Temperature -20°C[3][4]

Hazard Identification and GHS Classification

This compound is classified as an irritant. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are outlined below.

Hazard ClassHazard CategoryHazard Statement
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Source:[1][4]

Signal Word: Warning[4]

Hazard Pictogram:

alt text

First-Aid Measures

Immediate medical attention is crucial in case of exposure. The following are recommended first-aid procedures.

Exposure RouteFirst-Aid Protocol
Inhalation Remove the individual to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical advice/attention.[4] Contaminated clothing should be removed and washed before reuse.[4]
Eye Contact Rinse cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4]
Ingestion Rinse the mouth. Do NOT induce vomiting.[5]

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are essential to minimize risk.

AspectRecommendation
Handling Use only in a well-ventilated area or outdoors.[4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Wash skin thoroughly after handling.[4] Wear protective gloves, protective clothing, eye protection, and face protection.[4]
Storage Store in a well-ventilated place and keep the container tightly closed.[4] The storage area should be locked up.[4] For long-term storage, a temperature of -20°C is recommended.[4]
Personal Protective Equipment - Eye/Face Protection: Wear safety glasses with side-shields or goggles.[5] - Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[5] - Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Fire-Fighting and Accidental Release Measures

In the event of a fire or spill, the following measures should be taken.

ScenarioProtocol
Fire-Fighting Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[4] Firefighters should wear self-contained breathing apparatus and full protective gear.[4]
Accidental Release Ensure adequate ventilation and remove all sources of ignition.[4] Prevent the substance from entering drains, waterways, or soil.[4] Absorb the spill with inert material and place it into a suitable disposal container.[4]

Experimental Protocols

Detailed experimental protocols involving this compound are specific to the intended research application and are not available in the provided safety data sheets. Researchers should develop and validate their own protocols in accordance with established laboratory safety practices and the information contained within this guide.

Safety Workflow and Logical Relationships

The following diagrams illustrate the logical flow of actions for safe handling and in response to an emergency involving this compound.

G cluster_handling Safe Handling Workflow Assess_Risks Assess Risks Implement_Controls Implement Engineering Controls (e.g., Fume Hood) Assess_Risks->Implement_Controls Identify Hazards Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Implement_Controls->Wear_PPE Handle_Chemical Handle tert-Butyl 3-aminopropanoate hydrochloride Wear_PPE->Handle_Chemical Store_Properly Store in a Cool, Dry, Well-Ventilated Area Handle_Chemical->Store_Properly Dispose_Waste Dispose of Waste According to Regulations Handle_Chemical->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

G cluster_emergency Emergency Response Protocol Exposure_Event Exposure Event Occurs Identify_Route Identify Route of Exposure Exposure_Event->Identify_Route Inhalation Inhalation Identify_Route->Inhalation Skin_Contact Skin Contact Identify_Route->Skin_Contact Eye_Contact Eye Contact Identify_Route->Eye_Contact Ingestion Ingestion Identify_Route->Ingestion First_Aid_Inhalation Move to Fresh Air Inhalation->First_Aid_Inhalation First_Aid_Skin Wash with Soap and Water Skin_Contact->First_Aid_Skin First_Aid_Eye Rinse with Water Eye_Contact->First_Aid_Eye First_Aid_Ingestion Rinse Mouth Ingestion->First_Aid_Ingestion Seek_Medical_Attention Seek Medical Attention First_Aid_Inhalation->Seek_Medical_Attention First_Aid_Skin->Seek_Medical_Attention First_Aid_Eye->Seek_Medical_Attention First_Aid_Ingestion->Seek_Medical_Attention

Caption: Emergency response procedures for exposure to this compound.

References

The Tert-Butyl Ester: A Cornerstone Protecting Group in Amino Acid Chemistry for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis and drug discovery, the strategic use of protecting groups is paramount to achieving high yields, purity, and the successful construction of complex molecules. Among the arsenal of protective groups, the tert-butyl (tBu) ester stands out as a robust and versatile tool for the temporary masking of carboxylic acid functionalities. Its widespread application, particularly in solid-phase peptide synthesis (SPPS), is a testament to its unique combination of stability and selective lability. This technical guide provides a comprehensive exploration of the tert-butyl ester protecting group, detailing its introduction, stability, cleavage, and the critical role it plays in modern synthetic strategies.

The Principle of Orthogonal Protection: The Role of the Tert-Butyl Ester

The efficacy of the tert-butyl ester is best understood within the framework of orthogonal protection. This principle allows for the selective removal of one type of protecting group under specific conditions while other protecting groups remain intact.[1] In the widely adopted Fmoc/tBu strategy for SPPS, the Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups, including carboxylic acids, are protected by acid-labile groups like the tert-butyl ester.[1] This orthogonality is crucial for the stepwise elongation of the peptide chain, preventing unwanted side reactions and ensuring the integrity of the final product.[1]

The tert-butyl ester's bulky steric hindrance effectively shields the carboxylic acid from a wide range of nucleophilic and basic reagents.[1] It is highly stable under the basic conditions (e.g., 20% piperidine in DMF) used for the removal of the Fmoc group during each cycle of peptide synthesis.[2] However, it is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), which allows for the global deprotection of all tBu-based side-chain protecting groups and cleavage of the peptide from the resin in the final step.[1]

Introduction of the Tert-Butyl Ester Protecting Group

The formation of a tert-butyl ester is typically achieved through the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.[3][4] The reaction proceeds via the formation of a stable tert-butyl cation, which is then trapped by the carboxylic acid.

MethodReagentsTypical ConditionsReference
Isobutylene MethodIsobutylene, Acid Catalyst (e.g., H₂SO₄, PTSA)Dichloromethane, Room Temperature, 4-5 days[3]
Tert-Butanol MethodTert-Butanol, Condensing Agent (e.g., DCC) and Catalyst (e.g., DMAP)Dichloromethane, Room Temperature[5]
TransesterificationTert-Butyl Acetate, Acid Catalyst (e.g., HClO₄)Room Temperature[4]

Stability of the Tert-Butyl Ester

A key advantage of the tert-butyl ester is its stability across a broad spectrum of reaction conditions, which allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid.

ConditionReagent(s)Stability of tBu EsterComparison with Benzyl (Bn) EsterReference
Basic Hydrolysis LiOH, K₂CO₃Generally StableGenerally Stable[6]
Acidic Conditions TFA, HClLabileStable to mild acid, labile to strong acid[1][6]
Catalytic Hydrogenolysis H₂, Pd/CStableLabile[1][7]
Nucleophilic Attack Grignard Reagents, OrganolithiumsStableLabile[6]
Fmoc Deprotection 20% Piperidine in DMFStableStable[2]

Cleavage of the Tert-Butyl Ester Protecting Group

The removal of the tert-butyl ester is most commonly accomplished using trifluoroacetic acid (TFA). The mechanism involves protonation of the ester's carbonyl oxygen, followed by the cleavage of the C-O bond to form a stable tert-butyl cation and the free carboxylic acid.[8][9] This reactive carbocation is a potent electrophile and can lead to side reactions if not properly managed.[10][11]

Side Reactions and the Role of Scavengers

The liberated tert-butyl cation can alkylate nucleophilic residues in the peptide, such as tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr).[10][11] To prevent these undesired modifications, "scavengers" are added to the cleavage cocktail to trap the reactive carbocations.[10][12]

Amino Acid Residue at RiskSide ReactionCommon ScavengersEfficacy & NotesReference
Cysteine (Cys) S-tert-butylation (+56 Da)Triisopropylsilane (TIS), Water (H₂O), Thioanisole, Dimethylsulfide (DMS), Dithiothreitol (DTT)A combination of thioanisole and DMS is beneficial. A two-step cleavage with increasing TFA concentration can significantly reduce S-tert-butylation.[10][13]
Tryptophan (Trp) N-tert-butylationTriisopropylsilane (TIS), 1,2-Ethanedithiol (EDT)TIS is highly effective. EDT also prevents acid-catalyzed oxidation.[14]
Methionine (Met) S-tert-butylationThioanisoleEffective at preventing alkylation of the thioether.[15]
Tyrosine (Tyr) O-tert-butylationPhenol, Anisole, m-CresolPhenolic compounds act as decoys for the tert-butyl cation.[14]

A widely used general-purpose cleavage cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[12] For peptides containing particularly sensitive residues, more complex cocktails are employed.

Aspartimide Formation: A Special Challenge

A significant side reaction associated with aspartic acid protected as a tert-butyl ester (Asp(OtBu)) is the formation of a cyclic aspartimide intermediate.[16][17] This occurs under the basic conditions of Fmoc deprotection, where the backbone amide nitrogen attacks the side-chain carbonyl.[16][17] Aspartimide formation is problematic as it can lead to a mixture of α- and β-peptides, as well as racemization.[16][18] The propensity for this side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[19]

Condition% Aspartimide Formation (Asp(OtBu)-Cys)Reference
Asp(OtBu)-Cys(Acm)27%[17][18]
Asp(OtBu)-Cys(Trt)5.5%[17][18]

Strategies to mitigate aspartimide formation include using milder bases for Fmoc deprotection (e.g., DBU/piperazine), employing bulkier side-chain protecting groups, or using backbone protection strategies.[19][20]

Experimental Protocols

Protocol 1: Synthesis of Amino Acid Tert-Butyl Ester using Isobutylene

This protocol describes a general procedure for the esterification of an amino acid with isobutylene.

Materials:

  • Amino acid (e.g., Threonine)

  • Dichloromethane (DCM)

  • Silica impregnated with sulfuric acid (or another acid catalyst like PTSA)

  • Isobutylene

  • 10% Sodium bicarbonate solution

  • Dry ether

  • HCl solution in ether

Procedure:

  • Suspend the amino acid (e.g., 100g of threonine) in dichloromethane (1L) in an autoclave.

  • Add the acid catalyst (2 equivalents of silica impregnated with sulfuric acid).

  • Add isobutylene (300ml).

  • Stir the contents at room temperature for 4-5 days.

  • After the reaction is complete, wash the reaction mixture with 10% sodium bicarbonate solution, followed by water and brine.

  • Remove the solvent under vacuum to obtain the product as a free base.

  • To form the hydrochloride salt, dissolve the free base in dry ether (10 volumes), cool to -20°C, and slowly add one equivalent of 1N HCl solution in ether.[3]

Protocol 2: Standard TFA Cleavage and Deprotection of a Peptide from Resin

This protocol outlines a standard procedure for the final cleavage of a peptide from the solid support and removal of tert-butyl based side-chain protecting groups.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v)

  • Cold diethyl ether (-20°C)

Procedure:

  • Transfer the peptide-resin to a suitable reaction vessel.

  • Wash the resin thoroughly with DCM to remove any residual DMF and dry the resin.

  • In a well-ventilated fume hood, prepare the cleavage cocktail fresh.

  • Add the cold cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the mixture to warm to room temperature and agitate gently for 2-3 hours.

  • Filter the cleavage mixture to separate the resin.

  • Wash the resin twice with fresh TFA (1-2 mL). Combine the filtrates.

  • Add the combined filtrate dropwise into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Centrifuge the suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet twice with cold ether, centrifuging each time.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[10]

Protocol 3: Two-Step Cleavage for Minimizing S-tert-Butylation of Cysteine

This protocol is a modified procedure to reduce the alkylation of cysteine residues.[10][13]

Materials:

  • Peptide-resin

  • Initial Cleavage Cocktail: TFA/TIS/H₂O/Thioanisole/DMS/DTT (70:5:5:10:10 v/v/v/v/v with 1% w/v DTT)

  • Pure TFA

  • Cold diethyl ether (-20°C)

Procedure:

  • Prepare the peptide-resin as described in Protocol 2.

  • Initial Cleavage: Add the initial cleavage cocktail to the resin and agitate at room temperature for 30 minutes.

  • TFA Addition: Add pure TFA to the reaction mixture to bring the final TFA concentration to approximately 80%.

  • Final Cleavage: Continue to agitate the mixture for an additional 1.5 to 2 hours at room temperature.

  • Isolate, precipitate, and dry the peptide as described in Protocol 2 (steps 6-11).[10][13]

Visualizations

sps_workflow cluster_cycle Peptide Elongation Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->deprotection Repeat for next cycle final_deprotection Final Fmoc Deprotection wash2->final_deprotection start Start: Swollen Resin start->deprotection cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation end Purified Peptide precipitation->end

Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis.

cleavage_mechanism peptide_tBu Peptide-CO-O-tBu protonated_intermediate [Peptide-C(=O+H)-O-tBu] TFA + TFA (H+) products Peptide-COOH + tBu+ protonated_intermediate->products scavenging tBu+ + Scavenger -> Trapped Cation products->scavenging side_reaction tBu+ + Nucleophilic Residue -> Alkylated Peptide products->side_reaction

Caption: Mechanism of TFA-mediated cleavage of a tert-butyl ester.

aspartimide_formation start Peptide-Asp(OtBu)-Xaa- deprotonation Deprotonated Backbone Amide (Piperidine) start->deprotonation intermediate Aspartimide Intermediate (Succinimide Ring) deprotonation->intermediate Intramolecular Cyclization end_products Mixture of: - α-peptide (L/D) - β-peptide (L/D) - Piperidide Adducts intermediate->end_products Nucleophilic Attack (Piperidine, H₂O)

Caption: Mechanism of aspartimide formation from Asp(OtBu).

Conclusion

The tert-butyl ester is an indispensable protecting group in the synthesis of amino acid-containing molecules, offering a unique blend of stability and controlled lability that is central to the widely used Fmoc/tBu orthogonal strategy. Its robustness to basic conditions and facile cleavage with acid make it a reliable choice for protecting carboxylic acid functionalities during complex multi-step syntheses. However, a thorough understanding of its chemistry, including potential side reactions like carbocation-mediated alkylation and aspartimide formation, is crucial for its successful application. By employing appropriate scavenger cocktails and sequence-specific strategies, researchers can effectively mitigate these challenges, enabling the efficient and high-fidelity synthesis of peptides and other complex molecules for research and drug development.

References

An In-depth Technical Guide to Beta-Alanine Tert-Butyl Esters in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-alanine tert-butyl ester is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and peptide science. The tert-butyl ester group serves as a sterically hindered and acid-labile protecting group for the carboxylic acid functionality of β-alanine. This protection strategy is advantageous as the ester is stable under a wide range of reaction conditions, including basic and nucleophilic environments, yet can be selectively removed under mild acidic conditions. This guide provides a comprehensive overview of the synthesis, properties, and applications of β-alanine tert-butyl ester, primarily as its more stable hydrochloride salt (H-β-Ala-OtBu·HCl), with detailed experimental protocols and comparative data. Its utility in enhancing the solubility and stability of parent molecules makes it a significant intermediate in the development of pharmaceuticals and other bioactive compounds.[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of β-alanine tert-butyl ester hydrochloride is presented below.

PropertyValueReference(s)
Chemical Formula C₇H₁₅NO₂·HCl[3]
Molecular Weight 181.66 g/mol
Appearance White to off-white powder[3]
Melting Point 153-163 °C[3]
Purity ≥98% (TLC), ≥99% (HPLC)[3]
CAS Number 58620-93-2[3]
Storage 0-8 °C or -20°C[3]

Synthesis of Beta-Alanine Tert-Butyl Ester Hydrochloride

The synthesis of β-alanine tert-butyl ester hydrochloride can be achieved through several synthetic routes. The most common methods involve the direct esterification of β-alanine or the esterification of an N-protected β-alanine derivative followed by deprotection.

Method 1: Direct Esterification of β-Alanine with Isobutylene

This classic method involves the acid-catalyzed addition of isobutylene to β-alanine.[5] The reaction is typically carried out in a pressure vessel due to the gaseous nature of isobutylene.

  • Reaction Setup: In a pressure vessel, suspend β-alanine (1.0 eq) in a suitable solvent such as dioxane or dichloromethane.

  • Catalyst Addition: Add an acid catalyst, for instance, p-toluenesulfonic acid (PTSA) (1.5-2.0 eq).[5]

  • Isobutylene Addition: Cool the vessel and introduce a measured amount of condensed isobutylene.

  • Reaction: Seal the vessel and stir the mixture at room temperature for 2 to 5 days.[5]

  • Work-up: After the reaction is complete, carefully vent the excess isobutylene. Wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and brine.[5]

  • Isolation of the Free Ester: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-alanine tert-butyl ester.

  • Formation of the Hydrochloride Salt: Dissolve the crude ester in anhydrous diethyl ether or dichloromethane and cool the solution to 0 °C. Slowly add a 2 M solution of HCl in diethyl ether (1.0 eq) or bubble anhydrous HCl gas through the solution until precipitation is complete.[1]

  • Final Product Isolation: Stir the mixture at 0 °C for 30 minutes. Collect the precipitated white solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain β-alanine tert-butyl ester hydrochloride.[1]

G beta_alanine β-Alanine ester_hcl β-Alanine tert-butyl ester hydrochloride beta_alanine->ester_hcl 1. Isobutylene, PTSA, Dioxane 2. HCl, Diethyl ether isobutylene Isobutylene h_plus H+ (cat.) hcl HCl

Caption: Synthesis of β-alanine tert-butyl ester HCl via direct esterification.

Method 2: Esterification of N-Protected β-Alanine

This method involves the protection of the amino group of β-alanine, followed by esterification and subsequent deprotection. The Steglich esterification is a common choice for this approach.

  • N-Protection: Protect the amino group of β-alanine with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). For instance, to a solution of β-alanine in a mixture of dioxane, water, and NaOH, add di-tert-butyl dicarbonate (Boc₂O) at 0 °C and then stir at room temperature.[3]

  • Esterification (Steglich): Dissolve the N-protected β-alanine (1.0 eq), tert-butanol (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 eq) in anhydrous dichloromethane. Cool the solution to 0 °C. Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in dichloromethane dropwise. Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours.[1]

  • Work-up: Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 0.5 N HCl and saturated aqueous NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude N-protected β-alanine tert-butyl ester. Purify by flash chromatography if necessary.

  • Deprotection: The N-Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane to yield the desired hydrochloride salt.

G A β-Alanine B N-Protection (e.g., Boc₂O) A->B C N-Boc-β-Alanine B->C D Esterification (tert-Butanol, DCC, DMAP) C->D E N-Boc-β-Alanine tert-butyl ester D->E F Deprotection (e.g., HCl in Dioxane) E->F G β-Alanine tert-butyl ester hydrochloride F->G

Caption: Workflow for the synthesis of β-alanine tert-butyl ester HCl.

Applications in Synthesis

Peptide Synthesis

β-Alanine tert-butyl ester hydrochloride is a crucial building block in peptide synthesis, particularly in the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[6] The tert-butyl ester protects the C-terminus of β-alanine, preventing it from participating in unwanted side reactions during peptide coupling. Its stability to the basic conditions used for Fmoc group removal (e.g., piperidine) and its clean cleavage during the final acidolytic step (e.g., with TFA) make it an ideal orthogonal protecting group. The incorporation of β-alanine into peptide backbones can alter their conformational properties, often leading to increased resistance to enzymatic degradation.

G start Resin deprotection1 Fmoc Deprotection (Piperidine/DMF) start->deprotection1 coupling Amino Acid Coupling (e.g., Fmoc-AA-OH, DIC, HOBt) deprotection1->coupling wash Wash (DMF, DCM) coupling->wash wash->deprotection1 Repeat for each amino acid deprotection2 Final Fmoc Deprotection wash->deprotection2 cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) deprotection2->cleavage purification Purification (RP-HPLC) cleavage->purification peptide Purified Peptide purification->peptide

Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis (SPPS).

Drug Development and Medicinal Chemistry

In drug development, the incorporation of the β-alanine tert-butyl ester moiety can enhance the pharmacokinetic properties of a lead compound. The tert-butyl ester group can increase lipophilicity, which may improve membrane permeability and bioavailability. Furthermore, it can serve as a prodrug, where the ester is cleaved in vivo to release the active carboxylic acid. This strategy is employed to improve drug delivery and targeting. The stability and ease of handling of the hydrochloride salt make it a convenient intermediate in the synthesis of complex pharmaceutical ingredients.[3][4]

Conclusion

β-Alanine tert-butyl ester, and its hydrochloride salt, are versatile and valuable reagents in modern organic synthesis. The unique properties of the tert-butyl ester as a protecting group, combined with the synthetic accessibility of the compound, make it an important tool for researchers in peptide synthesis and drug discovery. The detailed protocols and comparative data provided in this guide are intended to facilitate its effective use in the laboratory, enabling the development of novel peptides and pharmaceutical agents with improved properties.

References

Navigating the Procurement and Application of tert-Butyl 3-aminopropanoate hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the procurement, quality assessment, and application of tert-Butyl 3-aminopropanoate hydrochloride (CAS No: 58620-93-2). This valuable building block is frequently utilized in peptide synthesis and other areas of pharmaceutical and chemical research.

Sourcing and Procurement of this compound

The acquisition of high-purity research chemicals is a critical first step in any experimental workflow. A researcher's choice of supplier can significantly impact the reliability and reproducibility of their results. Below is a summary of representative suppliers for this compound. It is imperative for researchers to request lot-specific Certificates of Analysis (CoA) and Safety Data Sheets (SDS) prior to purchase.

Table 1: Representative Suppliers of this compound

SupplierCAS NumberStated PurityAvailable Quantities
Parchem58620-93-2Inquire for detailsBulk and research quantities
iChemical58620-93-2Inquire for detailsCustom packages available
Sobekbio Biosciences58620-93-2≥ 97%1g, 5g, 10g, 25g, 100g
Santa Cruz Biotechnology58620-93-2Inquire for detailsResearch quantities
ChemrioNot SpecifiedInquire for detailsResearch quantities

Table 2: Key Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₆ClNO₂PubChem[1]
Molecular Weight181.66 g/mol PubChem[1]
Boiling Point233.9 °C at 760 mmHgiChemical[2]
Flash Point95.2 °CiChemical[2]
Storage Temperature-20°CiChemical[2]

A systematic approach to procurement and quality verification is essential. The following diagram outlines a logical workflow for this process.

Procurement_Workflow cluster_procurement Procurement Process cluster_receipt Receiving & Quality Control Identify Suppliers Identify Suppliers Request Documentation Request Documentation Identify Suppliers->Request Documentation Initial Screening Evaluate Supplier Evaluate Supplier Request Documentation->Evaluate Supplier CoA, SDS, Quote Place Order Place Order Evaluate Supplier->Place Order Select Best Option Receive Shipment Receive Shipment Place Order->Receive Shipment Visual Inspection Visual Inspection Receive Shipment->Visual Inspection Check for Damage Documentation Review Documentation Review Visual Inspection->Documentation Review Match Paperwork Analytical Verification Analytical Verification Documentation Review->Analytical Verification Confirm Identity & Purity Accept & Store Accept & Store Analytical Verification->Accept & Store Passes QC

Procurement and Quality Control Workflow

Experimental Protocols

This compound is a valuable reagent, particularly in peptide synthesis where the tert-butyl ester serves as a protecting group for the carboxylic acid, and the amine is available for peptide bond formation after deprotection of the hydrochloride salt.

Neutralization of this compound for Coupling Reactions

Prior to its use in peptide coupling reactions, the hydrochloride salt must be neutralized to the free amine.

Methodology:

  • Dissolution: Dissolve the this compound in a suitable organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), in a stoichiometric amount (typically 1.0 to 1.1 equivalents) to the solution. The base will react with the hydrochloride to form the corresponding triethylammonium or diisopropylethylammonium chloride salt and the free amine of tert-Butyl 3-aminopropanoate.

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to ensure complete neutralization.

  • Direct Use: The resulting solution containing the free amine can typically be used directly in the subsequent coupling step without isolation.

Peptide Coupling using the Neutralized Amine

This protocol outlines a general procedure for coupling the neutralized tert-Butyl 3-aminopropanoate with an N-protected amino acid.

Methodology:

  • Activation of Carboxylic Acid: In a separate reaction vessel, dissolve the N-protected amino acid (e.g., Fmoc-Gly-OH) in an appropriate solvent (e.g., DMF). Add a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) and a base (e.g., DIPEA) to activate the carboxylic acid.

  • Addition of the Amine: To the activated amino acid solution, add the freshly prepared solution of neutralized tert-Butyl 3-aminopropanoate.

  • Reaction: Allow the reaction to proceed at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the coupling byproducts and any excess reagents. The desired dipeptide product can then be purified by column chromatography.

Deprotection of the tert-Butyl Ester

The tert-butyl ester protecting group is typically removed under acidic conditions.

Methodology:

  • Dissolution: Dissolve the tert-butyl ester-protected peptide in an organic solvent such as dichloromethane (DCM).

  • Acidolysis: Add a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Removal of Volatiles: The solvent and excess TFA are removed under reduced pressure to yield the deprotected peptide as a TFA salt.

The following diagram illustrates a simplified workflow for the use of this compound in dipeptide synthesis.

Peptide_Synthesis_Workflow Start Start Neutralization Neutralize tert-Butyl 3-aminopropanoate HCl (e.g., with DIPEA) Start->Neutralization End End Peptide Coupling Couple with N-protected Amino Acid Neutralization->Peptide Coupling Purification1 Work-up and Purification Peptide Coupling->Purification1 Dipeptide with t-Butyl ester Deprotection Remove t-Butyl Ester (e.g., with TFA) Purification1->Deprotection Purification2 Work-up and Purification Deprotection->Purification2 Final Dipeptide Purification2->End

Dipeptide Synthesis Workflow

Quality Assurance and Verification

Upon receiving a shipment of this compound, it is crucial to perform in-house quality assurance to verify the identity and purity of the compound.

Table 3: Recommended Quality Control Checks

Analytical MethodPurposeExpected Outcome
¹H NMR Spectroscopy Identity confirmation and purity assessment.The proton NMR spectrum should match the known spectrum of the compound. Integration of impurity peaks relative to the main compound can provide a purity estimate.
LC-MS Purity assessment and identification of impurities.A single major peak corresponding to the mass of the compound should be observed. Minor peaks can indicate the presence of impurities.
Melting Point Assessment of purity.A sharp melting point range close to the literature value suggests high purity. A broad or depressed melting point can indicate the presence of impurities.

Conclusion

The successful use of this compound in research and development is contingent upon careful sourcing, thorough quality verification, and the application of appropriate experimental protocols. By following the guidelines outlined in this technical guide, researchers can enhance the reliability and reproducibility of their work, ultimately contributing to the advancement of their respective fields.

References

Methodological & Application

Application Notes and Protocols for the Use of tert-Butyl 3-Aminopropanoate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of tert-butyl 3-aminopropanoate, a valuable building block for the incorporation of β-alanine residues in solid-phase peptide synthesis (SPPS). The tert-butyl ester serves as a convenient protecting group for the carboxylic acid functionality, which can be readily cleaved under standard acidic conditions at the final stage of peptide synthesis. This document outlines the principles, protocols, and relevant data for the successful incorporation of this non-canonical amino acid into peptide sequences.

Introduction to β-Peptides and the Role of tert-Butyl 3-Aminopropanoate

β-peptides are polymers of β-amino acids, which have their amino group bonded to the β-carbon instead of the α-carbon.[1] This structural difference imparts unique conformational properties and, notably, a high resistance to proteolytic degradation, making them attractive candidates for therapeutic applications.[2] tert-Butyl 3-aminopropanoate is a derivative of β-alanine, the simplest β-amino acid, where the carboxylic acid is protected as a tert-butyl ester. This protection strategy is compatible with the widely used Fmoc/tBu solid-phase peptide synthesis methodology.

Principle of Incorporation in Fmoc-Based SPPS

The incorporation of tert-butyl 3-aminopropanoate into a growing peptide chain on a solid support follows the standard principles of Fmoc-based SPPS. The amino group of tert-butyl 3-aminopropanoate is typically protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, yielding Fmoc-β-Ala-OtBu. This derivative is then coupled to the deprotected N-terminus of the resin-bound peptide. The synthesis cycle of deprotection, washing, coupling, and washing is repeated until the desired peptide sequence is assembled. The tert-butyl ester is stable to the mild basic conditions used for Fmoc group removal (e.g., piperidine in DMF) and is cleaved simultaneously with other acid-labile side-chain protecting groups and the resin linker during the final trifluoroacetic acid (TFA) cleavage step.

Experimental Protocols

The following protocols provide a general framework for the incorporation of tert-butyl 3-aminopropanoate in manual or automated solid-phase peptide synthesis.

Materials and Reagents
  • Fmoc-β-Ala-OtBu or tert-butyl 3-aminopropanoate (if N-terminal protection is to be performed separately)

  • High-quality, amine-free N,N-dimethylformamide (DMF)[3]

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, HCTU, DIC)

  • Coupling additives (e.g., HOBt, Oxyma)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT))

  • Diethyl ether or methyl tert-butyl ether (MTBE)

  • Appropriate solid support (e.g., Rink amide resin for peptide amides, Wang or 2-chlorotrityl chloride resin for peptide acids)[3]

Protocol 1: Manual SPPS Cycle for Incorporation of Fmoc-β-Ala-OtBu

This protocol describes a single coupling cycle for adding an Fmoc-β-Ala-OtBu residue to the growing peptide chain on the solid support.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[3]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times), followed by a final DMF wash.

  • Coupling of Fmoc-β-Ala-OtBu:

    • In a separate vessel, pre-activate Fmoc-β-Ala-OtBu (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIEA, 6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. Longer coupling times may be necessary for sterically hindered sequences.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times), DCM (2-3 times), and finally DMF (2-3 times) to remove excess reagents and by-products.

  • Monitoring the Coupling Reaction: Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling should be performed.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step to simultaneously cleave the peptide from the resin and remove the tert-butyl ester and other acid-labile side-chain protecting groups.

  • Resin Preparation: After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K or a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

    • Stir or agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether or MTBE.

    • Centrifuge or filter to collect the precipitated peptide.

    • Wash the peptide pellet with cold ether multiple times to remove scavengers and residual cleavage cocktail components.

  • Drying and Purification:

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The efficiency of coupling amino acids in SPPS can be sequence-dependent. While specific data for tert-butyl 3-aminopropanoate is not extensively published in comparative tables, the coupling efficiency of β-amino acids is generally considered to be slightly lower than that of α-amino acids due to different steric and electronic factors. To ensure high coupling efficiency, it is recommended to use potent coupling reagents and potentially longer coupling times or double coupling, especially in challenging sequences.

The following tables provide general parameters and a comparison of common coupling reagents used in SPPS, which are applicable to the incorporation of Fmoc-β-Ala-OtBu.

Table 1: General Parameters for Fmoc-SPPS

ParameterTypical Range/ValueNotes
Resin Loading0.2 - 0.8 mmol/gLower loading is often preferred for longer or more difficult sequences to minimize aggregation.
Amino Acid Excess3 - 5 equivalentsRelative to the resin loading.
Coupling Reagent Excess3 - 5 equivalentsRelative to the amino acid.
Base (DIEA) Excess6 - 10 equivalentsRelative to the amino acid.
Coupling Time1 - 2 hoursMay need to be extended for sterically hindered residues like β-amino acids.
Deprotection Time2 x (5-20) minutesStandard for Fmoc removal with 20% piperidine in DMF.

Table 2: Comparison of Common Coupling Reagents

Coupling ReagentAdvantagesDisadvantages
HBTU/TBTUFast coupling, widely used.Can cause guanidinylation of the N-terminal amine if not pre-activated correctly.
HATUVery efficient, especially for hindered couplings.[5]Higher cost, potential for racemization with certain amino acids.
HCTUSimilar to HBTU but often with faster kinetics and lower racemization.---
DIC/HOBt or DIC/OxymaCost-effective, low racemization.Slower reaction times compared to onium salts. DIC can be difficult to wash away.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Experimental Workflow for a Single SPPS Cycle

SPPS_Cycle Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling (Fmoc-β-Ala-OtBu, Coupling Reagent, DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle Beta_Alanine_Signaling cluster_intracellular Intracellular cluster_secretion Secretion BetaAla β-Alanine MRGPRD MRGPRD BetaAla->MRGPRD binds Gq Gαq MRGPRD->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IKK IKK Complex DAG->IKK activates via PKC IkB IκB IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB_p65->NFkB_nuc translocates to NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB_IkB->NFkB_p65 releases IL6_Gene IL-6 Gene NFkB_nuc->IL6_Gene binds to promoter IL6_mRNA IL-6 mRNA IL6_Gene->IL6_mRNA transcription IL6_protein IL-6 Protein IL6_mRNA->IL6_protein translation

References

Application Notes and Protocols for tert-Butyl 3-aminopropanoate as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of bioconjugation, the choice of a linker is critical to the function and efficacy of the resulting biomolecule conjugate. tert-Butyl 3-aminopropanoate is a short, aliphatic linker that offers a versatile platform for the covalent attachment of molecules to biomolecules such as proteins, antibodies, or nucleic acids. Its key feature is the presence of a primary amine and a tert-butyl protected carboxylic acid. This orthogonal design allows for a controlled, two-step conjugation strategy, minimizing unwanted side reactions and enabling the synthesis of well-defined bioconjugates.

The primary amine can readily react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal a free carboxyl group. This newly exposed functional group can then be activated to react with primary amines on a target biomolecule, completing the bioconjugation process.

These application notes provide an overview of the use of tert-butyl 3-aminopropanoate as a linker, including detailed experimental protocols and expected outcomes for its application in bioconjugation workflows.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for a two-step bioconjugation process using a short-chain linker like tert-butyl 3-aminopropanoate. Please note that these values are representative and optimal conditions should be determined empirically for each specific application.

ParameterStep 1: Small Molecule-Linker ConjugationStep 2: Bioconjugation to Protein
Reactants Small Molecule-NHS Ester, tert-Butyl 3-aminopropanoateActivated Small Molecule-Linker, Protein
Molar Ratio (Linker:Molecule) 1.5 : 110-20 : 1 (Linker-Molecule : Protein)
Solvent Anhydrous DMF or DCMAqueous Buffer (e.g., PBS, pH 7.4)
Reaction Time 2-4 hours1-2 hours
Temperature Room TemperatureRoom Temperature or 4°C
Typical Yield > 90% (purified product)Variable (depends on protein and DAR)
Purification Method Column ChromatographySize-Exclusion Chromatography (SEC) or Dialysis
Analytical Characterization TLC, LC-MS, NMRSDS-PAGE, Mass Spectrometry, UV-Vis Spectroscopy

Experimental Protocols

Protocol 1: Conjugation of a Small Molecule to tert-Butyl 3-aminopropanoate

This protocol describes the reaction of an NHS-ester activated small molecule with the primary amine of tert-butyl 3-aminopropanoate.

Materials:

  • Small molecule containing an NHS ester

  • tert-Butyl 3-aminopropanoate

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • In a round-bottom flask, dissolve the NHS ester-activated small molecule (1.0 equivalent) in anhydrous DMF or DCM.

  • In a separate flask, dissolve tert-butyl 3-aminopropanoate (1.5 equivalents) in the same anhydrous solvent.

  • To the solution of the activated small molecule, add the solution of tert-butyl 3-aminopropanoate dropwise while stirring at room temperature.

  • If the NHS ester starting material is in its hydrochloride salt form, add 1.5 to 2.0 equivalents of a non-nucleophilic base like TEA or DIPEA to the reaction mixture.

  • Monitor the reaction progress by TLC until the starting small molecule is consumed (typically 2-4 hours).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting tert-butyl protected small molecule-linker conjugate by silica gel column chromatography.

Protocol 2: Deprotection of the tert-Butyl Ester

This protocol describes the removal of the tert-butyl protecting group to expose the carboxylic acid.

Materials:

  • tert-Butyl protected small molecule-linker conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Rotary evaporator

Procedure:

  • Dissolve the purified tert-butyl protected small molecule-linker conjugate in DCM.

  • Add an excess of TFA to the solution (e.g., a 1:1 mixture of DCM:TFA).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator to yield the deprotected small molecule-linker.

Protocol 3: Conjugation of the Deprotected Linker-Molecule to a Protein

This protocol details the final step of conjugating the small molecule-linker to a protein.

Materials:

  • Deprotected small molecule-linker with a free carboxylic acid

  • Protein to be conjugated (in an amine-free buffer like PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column or dialysis tubing for purification

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the deprotected small molecule-linker in a minimal amount of an organic solvent like DMF or DMSO and then dilute with Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or sulfo-NHS) relative to the amount of the small molecule-linker.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Protein:

    • Add the activated small molecule-linker solution to the protein solution. A 10- to 20-fold molar excess of the linker-molecule to the protein is a common starting point for optimization.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

    • Remove the excess, unreacted small molecule-linker and byproducts by SEC or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Characterize the final protein-small molecule conjugate using appropriate methods such as SDS-PAGE to confirm conjugation, mass spectrometry to determine the drug-to-antibody ratio (DAR), and functional assays to ensure the biological activity of the protein is retained.

Mandatory Visualization

Bioconjugation_Workflow cluster_0 Step 1: Linker Activation cluster_1 Step 2: Deprotection cluster_2 Step 3: Bioconjugation SM_NHS Small Molecule (NHS-activated) SM_Linker_Protected Boc-Protected Small Molecule-Linker SM_NHS->SM_Linker_Protected Amine Coupling Linker tert-Butyl 3-aminopropanoate Linker->SM_Linker_Protected SM_Linker_Deprotected Deprotected Small Molecule-Linker SM_Linker_Protected->SM_Linker_Deprotected TFA EDC_NHS EDC/NHS SM_Linker_Deprotected->EDC_NHS Protein Target Protein (e.g., Antibody) Bioconjugate Final Bioconjugate Protein->Bioconjugate EDC_NHS->Bioconjugate Carbodiimide Chemistry

Caption: Two-step bioconjugation workflow using tert-butyl 3-aminopropanoate.

Logical_Relationship cluster_key Functional Groups cluster_reactivity Reactivity and Transformation Amine Primary Amine (-NH2) Reacts_NHS Reacts with NHS Esters Amine->Reacts_NHS Boc_Acid tert-Butyl Protected Carboxylic Acid Stable Stable to Amine Coupling Boc_Acid->Stable Deprotection Acid-labile Deprotection (TFA) Boc_Acid->Deprotection Free_Acid Free Carboxylic Acid (-COOH) Reacts_Amine Reacts with Amines (after EDC/NHS activation) Free_Acid->Reacts_Amine Deprotection->Free_Acid

Caption: Functional group reactivity of the linker.

Application Notes and Protocols for Amide Coupling Reactions of tert-Butyl 3-Aminopropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the coupling of tert-butyl 3-aminopropanoate hydrochloride with carboxylic acids to form amide bonds, a critical transformation in pharmaceutical and chemical research. This document outlines common coupling methodologies, presents comparative data for reagent selection, and offers detailed experimental procedures.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of β-peptides and other peptidomimetics. The tert-butyl ester provides a robust protecting group for the carboxylic acid functionality, allowing for selective amide bond formation at the primary amine. The hydrochloride salt form ensures stability and ease of handling. The general scheme for the coupling reaction involves the neutralization of the hydrochloride salt followed by the reaction with an activated carboxylic acid.

Coupling Reagent Selection and Performance

The choice of coupling reagent is critical for achieving high yield, purity, and minimizing side reactions such as racemization. Below is a summary of commonly used coupling reagents for amide bond formation with tert-butyl 3-aminopropanoate.

Coupling Reagent/SystemAdditive(s)Typical Yield (%)Typical Reaction Time (hr)Key AdvantagesKey Disadvantages
HATU DIPEA or other non-nucleophilic base95-99%[1]1-2[1]High reactivity, low racemization, effective for sterically hindered substrates.[1][2]Higher cost.[1]
HBTU DIPEA or other non-nucleophilic base90-95%[1]2-4[1]Good balance of reactivity and cost, reliable for standard couplings.[1]Can be less effective than HATU in preventing racemization for sensitive substrates.[1]
EDC·HCl HOBt70-95%1-12Water-soluble byproducts simplifying workup, cost-effective.Can lead to racemization without additives, O-acylisourea intermediate is unstable.
DCC HOBt/DMAP (cat.)75-98%1-12High yields, cost-effective.Insoluble dicyclohexylurea (DCU) byproduct complicates purification.

Signaling Pathways and Logical Relationships

The following diagram illustrates the generalized mechanism of amide bond formation using a coupling reagent.

Amide_Bond_Formation CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate CarboxylicAcid->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster AmideProduct Amide Product ActivatedEster->AmideProduct Nucleophilic Attack Amine tert-Butyl 3-aminopropanoate Amine->AmideProduct Byproducts Byproducts AmideProduct->Byproducts

Caption: Generalized mechanism of amide bond formation.

Experimental Workflow

A typical experimental workflow for the coupling of this compound is depicted below.

Experimental_Workflow Dissolve_Reactants Dissolve Carboxylic Acid and Coupling Reagent Add_Base Add Base Dissolve_Reactants->Add_Base Add_Amine Add tert-Butyl 3-aminopropanoate HCl Add_Base->Add_Amine Stir_Reaction Stir at Room Temperature Add_Amine->Stir_Reaction Monitor_Progress Monitor by TLC/LC-MS Stir_Reaction->Monitor_Progress Quench_Reaction Quench Reaction Monitor_Progress->Quench_Reaction Extraction Aqueous Workup Quench_Reaction->Extraction Dry_and_Concentrate Dry and Concentrate Extraction->Dry_and_Concentrate Purification Column Chromatography Dry_and_Concentrate->Purification

Caption: A typical experimental workflow for amide coupling.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for achieving high yields and purity, especially with sterically hindered or sensitive substrates.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a cost-effective method with a straightforward workup due to the water solubility of the byproducts.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or N-methylmorpholine (NMM) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate (EtOAc)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent and add DIPEA or NMM (3.0 eq).

  • Add the amine solution to the carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with EtOAc.

  • Wash the organic layer sequentially with 1M HCl solution (2 x), saturated aqueous NaHCO₃ solution (2 x), water (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

Application Notes: Deprotection of Tert-Butyl Esters in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In solid-phase peptide synthesis (SPPS), particularly utilizing the widely adopted Fmoc/tBu orthogonal strategy, the tert-butyl (tBu) group is a cornerstone for protecting the side chains of key amino acids.[1] This strategy relies on the stability of the tBu group under the basic conditions used for removing the N-terminal Fmoc group (typically 20% piperidine in DMF) and its lability under strong acidic conditions.[1][2] The final step in SPPS, known as global deprotection, involves the cleavage of the peptide from the resin support and the simultaneous removal of all side-chain protecting groups, including tert-butyl esters, ethers, and carbamates.[3]

Trifluoroacetic acid (TFA) is the most common reagent for this final cleavage.[1][4] While effective, the process generates highly reactive tert-butyl carbocations, which can lead to undesirable side reactions, compromising the purity and yield of the final peptide product.[5][6] This document provides detailed protocols and data for the efficient deprotection of tert-butyl esters while minimizing side reactions.

Mechanism of Deprotection and Side Reactions

The deprotection of a tert-butyl ester is an acid-catalyzed process. TFA protonates the ester's carbonyl oxygen, facilitating the cleavage of the carbon-oxygen bond to release the desired carboxylic acid and a stable tertiary carbocation (t-butyl cation).[5][7]

This highly electrophilic t-butyl cation is the primary source of side reactions.[5] It can alkylate any nucleophilic residues present in the peptide sequence. Amino acids such as Tryptophan (Trp), Cysteine (Cys), Methionine (Met), and Tyrosine (Tyr) are particularly susceptible to this modification.[5][6] To mitigate these side reactions, "scavengers" are added to the cleavage cocktail to trap the t-butyl cations as they are formed.[6][8]

Logical Flow of TFA-Mediated Deprotection

cluster_0 cluster_1 TFA Cleavage Cocktail cluster_2 cluster_3 cluster_4 start Peptide-Resin with t-Butyl Protecting Groups Deprotection Acid-Catalyzed Cleavage start->Deprotection TFA Trifluoroacetic Acid (TFA) TFA->Deprotection Scavengers Scavengers (e.g., TIS, H₂O, EDT) Scavenging Cation Quenching Scavengers->Scavenging tBu_Cation t-Butyl Cation (tBu⁺) Generation Deprotection->tBu_Cation end_good Desired Deprotected Peptide Deprotection->end_good Peptide Cleavage & Deprotection Side_Reaction Side Reaction: Alkylation of Nucleophilic Amino Acids (Trp, Cys, Met) tBu_Cation->Side_Reaction tBu_Cation->Scavenging end_bad Alkylated Peptide Byproduct Side_Reaction->end_bad Scavenging->end_good

Caption: Logical flow of tBu deprotection and cation scavenging.

Data Presentation

Table 1: Common Amino Acids with Tert-Butyl Side-Chain Protection

The tBu group is used to protect side-chain functionalities that could interfere with peptide coupling reactions.[1]

Amino Acid (Three-Letter Code)Side-Chain Functional GroupProtected Form
Aspartic Acid (Asp)Carboxylic AcidAsp(OtBu)
Glutamic Acid (Glu)Carboxylic AcidGlu(OtBu)
Serine (Ser)HydroxylSer(tBu)
Threonine (Thr)HydroxylThr(tBu)
Tyrosine (Tyr)Phenolic HydroxylTyr(tBu)
Cysteine (Cys)ThiolCys(tBu)
Table 2: Common Scavengers for TFA Cleavage Cocktails

The choice and concentration of scavengers are critical for preventing side reactions and depend on the peptide sequence.[5][9]

ScavengerPurposeTypical Concentration (% v/v)Target Residues
Triisopropylsilane (TIS) Reduces carbocations and prevents trityl group reattachment.2.5 - 5.0%Trp, Cys, Met
Water (H₂O) Acts as a carbocation scavenger.2.5 - 5.0%General purpose
1,2-Ethanedithiol (EDT) A thiol scavenger, effective for preventing t-butylation of Cys and Met.[6]2.5%Cys, Met
Thioanisole A "soft" scavenger that protects Met from oxidation and Trp from alkylation.2.0 - 5.0%Met, Trp, Cys
Dithiothreitol (DTT) A reducing agent and scavenger, particularly useful for Cys-containing peptides.[9]1.0% (w/v)Cys
Table 3: Efficacy of Scavenger Cocktails in Mitigating Cys S-t-Butylation

S-t-butylation is a prominent side reaction during the synthesis of Cysteine-containing peptides.[9] The following data, adapted from a study on a model peptide, demonstrates the impact of different scavenger cocktails on minimizing this side product.[10]

Cleavage Cocktail Composition (v/v/v)Cleavage Time (min)Desired Peptide (%)S-t-Butylated Byproduct (%)
TFA / TIS / H₂O (95 : 2.5 : 2.5)6062.19.9
TFA / TIS / H₂O / Thioanisole / DMS / 1% DTT (85 : 2.5 : 7.5 : 2.5 : 2.5)6086.15.1
Two-Stage Cleavage:
Stage 1: TFA / TIS / H₂O / Thioanisole / DMS / 1% DTT (70 : 5 : 5 : 10 : 10)3090.13.9
Stage 2: Add TFA to 80% final concentration150

DMS: Dimethyl Sulfide Data is illustrative and specific results may vary based on the peptide sequence.[10]

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection and Cleavage

This protocol outlines a general procedure for the global deprotection of tBu groups and cleavage of the peptide from the resin.[3]

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail (e.g., Reagent R: TFA / Thioanisole / EDT / Anisole, 90:5:3:2)[8]

  • Dichloromethane (DCM), reagent grade[5]

  • Cold Diethyl Ether

  • Round-bottom flask or specialized cleavage vessel

  • Shaker or magnetic stirrer

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Weigh the dried peptide-resin and place it into a suitable reaction vessel. Swell the resin in DCM for 20-30 minutes, then drain the solvent.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per 100-200 mg of resin).[3] Ensure the resin is fully submerged.

  • Incubation: Gently agitate the mixture at room temperature. The reaction time typically ranges from 2 to 4 hours, depending on the stability of the protecting groups (e.g., Arg(Pbf) may require longer).[11][12]

  • Peptide Collection: Filter the resin using a fritted syringe or vessel, collecting the filtrate which contains the cleaved peptide.

  • Resin Wash: Wash the resin 2-3 times with a small volume of fresh TFA or DCM to ensure complete recovery of the peptide. Combine all filtrates.

  • Solvent Removal (Optional): Reduce the volume of the TFA filtrate by approximately 80-90% using a gentle stream of nitrogen or a rotary evaporator (use caution with TFA). This step can improve the efficiency of precipitation.

Protocol 2: Peptide Precipitation and Isolation

This protocol describes the recovery of the crude peptide from the TFA solution.

Procedure:

  • Precipitation: Place a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA filtrate) in an ice bath. Add the TFA filtrate dropwise to the cold ether while gently vortexing. The peptide should precipitate as a white solid.[11]

  • Incubation: Leave the tube in the ice bath for 30 minutes (or at -20°C) to maximize precipitation.

  • Centrifugation: Pellet the precipitated peptide by centrifugation (e.g., 3000-4000 rpm for 5-10 minutes).

  • Washing: Carefully decant the ether. Resuspend the peptide pellet in a fresh portion of cold diethyl ether to wash away remaining scavengers and organic impurities.

  • Repeat: Repeat the centrifugation and washing steps two more times.

  • Drying: After the final wash and decantation, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether. The crude peptide is now ready for purification and analysis.

Experimental Workflow for Peptide Cleavage and Isolation

G start Start: Dried Peptide-Resin swell 1. Swell Resin in DCM (20-30 min) start->swell cleavage 2. Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) swell->cleavage incubate 3. Incubate with Agitation (2-4 hours, RT) cleavage->incubate filter 4. Filter to Separate Resin Collect Filtrate incubate->filter precipitate 5. Precipitate Peptide in Cold Diethyl Ether filter->precipitate centrifuge 6. Centrifuge to Pellet Peptide precipitate->centrifuge wash 7. Wash Pellet with Cold Ether (Repeat 2-3x) centrifuge->wash dry 8. Dry Crude Peptide (Vacuum or N₂) wash->dry end Finish: Crude Peptide for Purification & Analysis dry->end

Caption: Workflow from peptide-resin to crude peptide product.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Deprotection - Insufficient reaction time.[5] - Low concentration or insufficient volume of TFA.[5] - Certain protecting groups (e.g., Arg(Pbf)) are more difficult to cleave.- Extend the reaction time and monitor progress by analyzing a small aliquot via HPLC/MS.[5] - Ensure a sufficient excess of the cleavage cocktail is used (e.g., 10 mL/100 mg resin).[3]
Unexpected Byproducts in MS - Alkylation by t-butyl cations.[5] - Oxidation of sensitive residues (Met, Trp).- Confirm the mass difference corresponds to t-butylation (+56.1 Da).[1] - Use an optimized scavenger cocktail tailored to the peptide sequence (e.g., add EDT or thioanisole for Met/Cys/Trp).[6][8]
Low Peptide Yield - Incomplete cleavage from the resin. - Poor precipitation. - Peptide is soluble in the precipitation solvent (ether).- Ensure adequate cleavage time and TFA volume. - Concentrate the TFA filtrate before adding to ether. - Ensure the ether is sufficiently cold and use a larger volume.
Oily or Gummy Product - The peptide itself is not crystalline. - Residual scavengers or byproducts.- Perform additional washes with cold ether. - Trituration (grinding the oily product under a non-solvent like ether) can sometimes induce solidification.[5]

References

Applications of Peptidomimetics in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a powerful tool in modern drug discovery. By overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability, peptidomimetics offer a promising avenue for the development of novel therapeutics against a wide range of diseases. This document provides detailed application notes and protocols for two key areas where peptidomimetics have shown significant promise: the inhibition of protein-protein interactions (PPIs) and the modulation of G-protein coupled receptors (GPCRs).

Section 1: Targeting Protein-Protein Interactions - p53-MDM2 Inhibitors

The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical checkpoint in cell cycle control and apoptosis. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth. Peptidomimetic inhibitors designed to disrupt the p53-MDM2 interaction can restore p53 function, triggering apoptosis in cancer cells.

Quantitative Data for p53-MDM2 Peptidomimetic Inhibitors

The following table summarizes the binding affinities and cellular activities of representative peptidomimetic inhibitors of the p53-MDM2 interaction. Stapled peptides, a class of peptidomimetics that are conformationally constrained by a synthetic brace, have shown particular promise in this area.[1][2][3]

PeptidomimeticTarget(s)Binding Affinity (Kd or Ki, nM)Cellular Activity (IC50, µM)Assay MethodReference
ATSP-7041 MDM2/MDMXKd (MDM2) = 24 ± 2Kd (MDMX) = 89 ± 110.89 (SJSA-1 cells)Fluorescence Polarization / Cell Viability[1][3]
PMI MDM2Ki = 300~5 (MCF-7 cells)Fluorescence Polarization / Cell Viability
Nutlin-3a (Small Molecule) MDM2Ki = 900.14 (HCT116 cells)Isothermal Titration Calorimetry / Cell Viability
MI-63 MDM2Ki = 3Not ReportedFluorescence Polarization[4]
Stapled Peptide 22 MDM2Ki = 17.3 ± 7.7Not ReportedFluorescence Polarization[2]
Stapled Peptide 24 MDM2Ki = 8.5 ± 1.9Not ReportedFluorescence Polarization[2]
Experimental Protocols

1. Synthesis of a Stapled Peptide Inhibitor of p53-MDM2

This protocol provides a general methodology for the solid-phase synthesis of a hydrocarbon-stapled peptide designed to mimic the α-helical region of p53 that binds to MDM2.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including the non-natural amino acids for stapling, e.g., Fmoc-S5-OH and Fmoc-R8-OH)

  • Coupling reagents: HCTU, DIEA

  • Deprotection reagent: 20% piperidine in DMF

  • Grubbs' first-generation catalyst

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Solvents: DMF, DCM, Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (4 equivalents) using HCTU (3.98 equivalents) and DIEA (8 equivalents) in DMF. Agitate for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

  • Peptide Elongation: Repeat steps 2-4 for each amino acid in the sequence, incorporating the olefin-bearing non-natural amino acids at the desired positions for stapling.

  • On-Resin Cyclization (Stapling): After assembling the linear peptide, wash the resin with DCM. Add Grubbs' first-generation catalyst (0.1 equivalents) in DCM and agitate under a nitrogen atmosphere for 2-4 hours.

  • Cleavage and Deprotection: Wash the resin with DCM. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

2. Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of the synthesized peptidomimetic for the MDM2 protein.[5][6][7][8]

Materials:

  • Purified recombinant MDM2 protein

  • Fluorescently labeled p53-derived peptide probe (e.g., TAMRA-labeled)

  • Synthesized peptidomimetic inhibitor

  • Assay buffer: PBS, pH 7.4, with 0.01% Tween-20

  • 384-well black, flat-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the fluorescently labeled p53 peptide probe in the assay buffer.

    • Prepare a serial dilution of the peptidomimetic inhibitor in the assay buffer.

    • Prepare a solution of MDM2 protein in the assay buffer.

  • Assay Setup:

    • In a 384-well plate, add a constant concentration of the fluorescent probe and the MDM2 protein to each well.

    • Add varying concentrations of the peptidomimetic inhibitor to the wells.

    • Include control wells with only the probe (for minimum polarization) and wells with the probe and MDM2 but no inhibitor (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

p53 Signaling Pathway

Under normal conditions, p53 is kept at low levels by MDM2-mediated ubiquitination and proteasomal degradation. When the p53-MDM2 interaction is inhibited, p53 accumulates in the nucleus, leading to the transcription of target genes that induce cell cycle arrest or apoptosis.[9][10][11][12][13]

p53_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 DNA DNA p53->DNA Binds to DNA p53_ub Ub-p53 p53->p53_ub MDM2 MDM2 MDM2->p53 Ubiquitination p21 p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest BAX BAX Apoptosis Apoptosis BAX->Apoptosis PUMA PUMA PUMA->Apoptosis DNA->p21 Transcription DNA->BAX Transcription DNA->PUMA Transcription Proteasome Proteasome p53_ub->Proteasome Degradation Peptidomimetic Peptidomimetic Inhibitor Peptidomimetic->MDM2 Inhibits

Caption: p53 signaling pathway and the action of a peptidomimetic inhibitor.

Experimental Workflow for p53-MDM2 Inhibitor Evaluation

workflow_p53 Start Start Synthesis Peptidomimetic Synthesis (Solid-Phase) Start->Synthesis Purification Purification (RP-HPLC) Synthesis->Purification FP_Assay Fluorescence Polarization Binding Assay Purification->FP_Assay Cell_Viability Cell-Based Viability Assay Purification->Cell_Viability Data_Analysis Data Analysis (IC50 / Kd determination) FP_Assay->Data_Analysis Cell_Viability->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the synthesis and evaluation of p53-MDM2 inhibitors.

Section 2: Modulating G-Protein Coupled Receptors - GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis. The GLP-1 receptor (GLP-1R), a member of the GPCR family, is a major therapeutic target for type 2 diabetes and obesity. Peptidomimetic agonists of the GLP-1R, such as liraglutide and semaglutide, have been developed to have extended half-lives compared to the native GLP-1 peptide.[14][15]

Quantitative Data for GLP-1 Receptor Agonists

The following table summarizes the receptor binding affinities and functional potencies of several GLP-1R agonists.

PeptidomimeticReceptorBinding Affinity (IC50, nM)Functional Potency (EC50, nM)Assay MethodReference
Native GLP-1 GLP-1R1.20.05 (cAMP)Radioligand Binding / cAMP Assay
Liraglutide GLP-1R0.70.08 (cAMP)Radioligand Binding / cAMP Assay[16]
Semaglutide GLP-1R0.40.04 (cAMP)Radioligand Binding / cAMP Assay
Exenatide GLP-1R1.50.06 (cAMP)Radioligand Binding / cAMP Assay[17]
Tirzepatide GLP-1R/GIPRGLP-1R: 0.3GIPR: 0.1GLP-1R: 0.03GIPR: 0.02Radioligand Binding / cAMP Assay[18]
Retatrutide GLP-1R/GIPR/GCGRNot ReportedNot ReportedNot Reported[18]
Experimental Protocols

1. Synthesis of a GLP-1 Receptor Agonist Analogue (e.g., Liraglutide)

This protocol outlines a general solid-phase synthesis approach for a lipidated GLP-1 analogue like liraglutide.[19][20]

Materials:

  • Pre-loaded Wang or Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Lys(ivDde)-OH for lipidation site

  • Palmitic acid

  • Coupling reagents: HBTU, HOBt, DIEA

  • Deprotection reagent: 20% piperidine in DMF

  • ivDde deprotection reagent: 2% hydrazine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS

  • Solvents: DMF, DCM, Diethyl ether

Procedure:

  • Resin Swelling and Peptide Elongation: Follow steps 1-5 as described in the p53-MDM2 inhibitor synthesis protocol, using the appropriate pre-loaded resin and amino acid sequence for the GLP-1 analogue. Use Fmoc-Lys(ivDde)-OH at the position designated for lipidation.

  • Selective Side-Chain Deprotection: After completing the peptide chain, treat the resin with 2% hydrazine in DMF to selectively remove the ivDde protecting group from the lysine side chain.

  • Lipidation: Couple palmitic acid (pre-activated with HBTU/HOBt/DIEA) to the deprotected lysine side chain.

  • Cleavage and Deprotection: Cleave the lipidated peptide from the resin and remove the remaining side-chain protecting groups using the cleavage cocktail.

  • Purification: Purify the crude peptide by RP-HPLC.

2. Cell-Based cAMP Functional Assay

This assay measures the ability of a GLP-1R agonist to stimulate intracellular cyclic AMP (cAMP) production in cells expressing the GLP-1 receptor.[17][21][22][23]

Materials:

  • HEK293 or CHO cells stably expressing the human GLP-1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized GLP-1R agonist

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)

  • 96-well cell culture plates

  • Plate reader compatible with the chosen cAMP assay kit

Procedure:

  • Cell Seeding: Seed the GLP-1R expressing cells into a 96-well plate and allow them to adhere overnight.

  • Agonist Stimulation:

    • Prepare serial dilutions of the GLP-1R agonist in serum-free medium.

    • Remove the culture medium from the cells and replace it with the agonist dilutions.

    • Include a vehicle control (no agonist).

  • Incubation: Incubate the cells with the agonist for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathway and Experimental Workflow

GLP-1 Receptor Signaling Pathway

Binding of a GLP-1R agonist to its receptor on pancreatic β-cells activates adenylyl cyclase, leading to an increase in intracellular cAMP. This activates Protein Kinase A (PKA), which ultimately enhances glucose-dependent insulin secretion.[24][25][26][27][28]

glp1_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP1_Agonist GLP-1R Agonist GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R Binds G_Protein G Protein (Gs) GLP1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GLP-1 receptor signaling pathway leading to insulin secretion.

Experimental Workflow for GLP-1R Agonist Evaluation

workflow_glp1 Start Start Synthesis Peptidomimetic Synthesis (Solid-Phase) Start->Synthesis Purification Purification (RP-HPLC) Synthesis->Purification Binding_Assay Receptor Binding Assay (Optional) Purification->Binding_Assay cAMP_Assay Cell-Based cAMP Functional Assay Purification->cAMP_Assay Data_Analysis Data Analysis (EC50 / IC50 determination) Binding_Assay->Data_Analysis cAMP_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the synthesis and evaluation of GLP-1R agonists.

References

Application Notes and Protocols for Incorporating β-Amino Acids into Peptide Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods and protocols for incorporating β-amino acids into peptide chains. The inclusion of β-amino acids offers a powerful strategy to create peptides with enhanced proteolytic stability, diverse secondary structures, and novel biological activities, making them valuable tools in drug discovery and development.

Introduction

β-peptides are polymers of β-amino acids, which have their amino group attached to the β-carbon instead of the α-carbon found in natural amino acids.[1] This seemingly small structural change has profound implications for the resulting peptide's properties. Peptides containing β-amino acids, either exclusively or in combination with α-amino acids, exhibit increased resistance to enzymatic degradation by proteases.[2][3][4] This enhanced stability is a significant advantage in the development of peptide-based therapeutics, which often suffer from rapid in vivo clearance.[4] Furthermore, the additional methylene group in the backbone of β-amino acids allows for the formation of unique and stable secondary structures, such as various helices (8-helix, 10-helix, 12-helix, 14-helix) and sheets, that are not accessible to α-peptides.[1][5] These novel conformations can be exploited to mimic or inhibit biological interactions, leading to the development of potent and selective modulators of protein-protein interactions and receptor-ligand binding.[2][6]

Applications in Drug Development

The unique properties of β-amino acid-containing peptides have led to their exploration in a wide range of therapeutic areas:

  • Antimicrobial Agents: Amphiphilic β-peptides that mimic the properties of natural antimicrobial peptides have shown potent activity against bacteria by disrupting their cell membranes.[5]

  • Inhibitors of Protein-Protein Interactions: The ability of β-peptides to adopt stable helical structures makes them ideal scaffolds for designing inhibitors of protein-protein interactions implicated in diseases such as cancer and HIV.[2][6] For example, β-peptides have been designed to target the interaction between the tumor suppressor p53 and its negative regulator hDM2.[7]

  • GPCR Ligands: The incorporation of β-amino acids into endogenous peptide ligands for G-protein coupled receptors (GPCRs) can lead to analogues with improved stability and altered signaling properties.[2]

  • Anti-angiogenic Agents: β-peptides have been developed as mimetics of anti-angiogenic α-peptides, showing potential in cancer therapy.[2][4]

  • Enzyme Inhibitors: Peptides containing β-amino acids have been shown to be potent inhibitors of enzymes like γ-secretase and pancreatic lipase.[2][8]

Quantitative Data on β-Peptide Activity

The incorporation of β-amino acids can significantly impact the biological activity of peptides. The following tables summarize some of the reported quantitative data for various β-peptide analogues.

Target Peptide/Analogue Activity Metric Value Reference
γ-SecretaseAc-((1S,2S)-β-ACPC)₁₂-NH₂Ki5.2 nM[2]
γ-SecretaseAc-((1S,2S)-β-ACPC)₂-β³-hSer-((1S,2S)-β-ACPC)₉-NH₂IC₅₀0.40 nM[2]
Bak/Bcl-xL InteractionAlternating α,β-peptide (compound 8)Ki1.5 µM[2]
Pancreatic LipaseShort α,β-mixed peptidesInhibition89 to 92%[8]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Protected β³-Amino Acids from α-Amino Acids (Arndt-Eistert Homologation)

This protocol describes the synthesis of Fmoc-protected β³-amino acids from their corresponding α-amino acid precursors.[7][9]

  • Activation of the α-Amino Acid:

    • Dissolve the N-Fmoc protected α-amino acid in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (NEt₃) and then ethyl chloroformate (ClCO₂Et) dropwise.

    • Stir the reaction mixture at 0 °C for 1-2 hours to form the mixed anhydride.

  • Formation of the Diazoketone:

    • In a separate flask, prepare a solution of diazomethane (CH₂N₂) in diethyl ether. Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood using appropriate safety equipment.

    • Slowly add the mixed anhydride solution to the diazomethane solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench any excess diazomethane by the careful addition of acetic acid.

    • Remove the solvent under reduced pressure to obtain the crude diazoketone.

  • Wolff Rearrangement:

    • Dissolve the crude diazoketone in a suitable solvent such as 1,4-dioxane or a mixture of THF and water.

    • Add a catalyst, typically silver benzoate (PhCO₂Ag) or silver oxide (Ag₂O), and triethylamine.

    • Heat the mixture to induce the Wolff rearrangement. Sonication can also be used to promote the reaction.[10]

    • Monitor the reaction by thin-layer chromatography (TLC) until the diazoketone is consumed.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the silver salts.

    • Acidify the filtrate with an aqueous acid (e.g., 1 M HCl) and extract the β-amino acid derivative with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting Fmoc-β³-amino acid by column chromatography on silica gel.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of β-Peptides (Fmoc/tBu Strategy)

This protocol outlines the manual solid-phase synthesis of a peptide containing β-amino acids using the standard Fmoc/tBu chemistry.[11][12][13][14]

Materials:

  • Fmoc-compatible resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • Fmoc-protected α- and β-amino acids

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[15][16][17]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • SPPS reaction vessel

Procedure:

  • Resin Preparation:

    • Place the desired amount of resin in the reaction vessel.

    • Swell the resin in DMF for at least 30 minutes.[12][13]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate the resin for 3-5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of a free amine.[12]

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the Fmoc-amino acid (α or β) (3-5 equivalents relative to the resin loading).

    • Dissolve the Fmoc-amino acid in DMF.

    • Add the coupling reagent (e.g., HBTU, HATU) (1 equivalent relative to the amino acid) and DIPEA (2 equivalents relative to the amino acid).

    • Allow the activation to proceed for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours. Coupling of β-amino acids may require longer reaction times or double coupling.

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free amines). If the test is positive, repeat the coupling step.

  • Chain Elongation:

    • Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the desired sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform one last Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold ether and dry it.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Protocol 3: Solution-Phase Peptide Synthesis (SPPS) of a Dipeptide containing a β-Amino Acid

This protocol describes the synthesis of a dipeptide in solution, which is useful for smaller peptides or fragment condensation.[18][19]

Procedure:

  • Protection of Amino Acids:

    • Protect the N-terminus of the first amino acid (which will be at the N-terminus of the dipeptide) with a suitable protecting group (e.g., Boc or Fmoc).

    • Protect the C-terminus of the second amino acid (α or β) by converting it to a methyl or benzyl ester.

  • Coupling Reaction:

    • Dissolve the N-protected amino acid and the C-protected amino acid ester in a suitable solvent (e.g., DMF or DCM).

    • Add a coupling reagent such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress racemization.[15][19]

    • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up:

    • If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

    • Wash the reaction mixture with aqueous acid and base to remove unreacted starting materials and byproducts.

    • Dry the organic layer and evaporate the solvent to obtain the protected dipeptide.

  • Deprotection:

    • Selectively remove the N-terminal and C-terminal protecting groups using appropriate conditions (e.g., acid for Boc and ester, base for Fmoc).

    • Purify the final dipeptide by chromatography or recrystallization.

Visualizations

Experimental Workflows

Arndt_Eistert_Homologation A N-Fmoc α-Amino Acid B Mixed Anhydride Formation (ClCO₂Et, NEt₃) A->B C Diazoketone Formation (CH₂N₂) B->C D Wolff Rearrangement (Ag₂O, heat/sonication) C->D E N-Fmoc β³-Amino Acid D->E

Caption: Workflow for the synthesis of β³-amino acids.

Solid_Phase_Peptide_Synthesis cluster_cycle Elongation Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Repeat n times Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Repeat n times Wash2 DMF Wash Coupling->Wash2 Repeat n times Wash2->Deprotection Repeat n times Final_Deprotection Final Fmoc Deprotection Start Resin Swelling (DMF) Start->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Solid-phase synthesis workflow for β-peptides.

Solution_Phase_Dipeptide_Synthesis cluster_reactants Protected Amino Acids AA1 N-Protected AA1 Coupling Coupling Reaction (DCC/HOBt) AA1->Coupling AA2 C-Protected β-AA2 AA2->Coupling Workup Aqueous Work-up Coupling->Workup Deprotection Protecting Group Removal Workup->Deprotection Purification Purification Deprotection->Purification

Caption: Solution-phase synthesis of a β-amino acid dipeptide.

References

Application Notes and Protocols: Leveraging tert-Butyl 3-aminopropanoate hydrochloride in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Central Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of three distinct parts: a "warhead" ligand that binds the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][4] This linker is far more than a simple tether; its length, rigidity, and chemical composition are critical determinants of a PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and subsequent degradation.[5][6][] Therefore, the rational design and synthesis of the linker are paramount to developing potent and selective degraders.

This guide provides an in-depth look at a key building block in the PROTAC synthesis toolbox: tert-Butyl 3-aminopropanoate hydrochloride . We will explore its strategic importance and provide detailed, field-proven protocols for its incorporation into PROTAC molecules.

Featured Building Block: this compound

This commercially available reagent is a derivative of β-alanine, a simple yet powerful component for constructing the backbone of a PROTAC linker. Its utility stems from its bifunctional nature, offering two orthogonal reactive sites for sequential conjugation.

Caption: Key functional groups of the linker building block.

Why Choose This Building Block? The Causality Behind the Choice
  • Synthetic Orthogonality: The core advantage lies in the differential reactivity of its two functional ends. The primary amine can readily participate in nucleophilic reactions (e.g., amide coupling), while the carboxylic acid remains masked as a robust tert-butyl ester. This ester is stable to most coupling conditions but can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing the carboxyl group for a subsequent reaction.[8][9] This orthogonality is the foundation of a controlled, stepwise PROTAC assembly.

  • Structural Contribution: As a β-alanine derivative, it introduces a three-carbon (C3) alkyl chain into the linker. This short, flexible segment provides an optimal balance between restricting conformational entropy and allowing the necessary degrees of freedom for the warhead and anchor to engage their respective proteins effectively. The linker length is a critical parameter that must be optimized for each ligand pair to achieve productive ternary complex formation.[5][6]

  • Handling and Stability: The hydrochloride salt form enhances the stability and handling of the compound, which is a low-molecular-weight amine. The salt is typically a free-flowing solid, which is easier to weigh and handle than the corresponding free base oil.

PROTAC Synthesis: A Modular Workflow

The use of building blocks like this compound enables a modular and convergent synthetic strategy. The general workflow involves sequentially attaching the linker to the E3 ligase ligand and the POI ligand. The order of these steps can be adapted based on the specific chemistry of the ligands involved.

Caption: Modular workflow for PROTAC synthesis.

Experimental Protocols

Disclaimer: These protocols are intended as a general guide for research purposes. Researchers should adapt them based on the specific properties of their ligands. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Initial Amide Coupling

This protocol describes the coupling of the building block's primary amine to a ligand bearing a carboxylic acid.

ParameterRecommended ConditionRationale
Ligand-COOH 1.0 eqLimiting reagent.
tert-Butyl 3-aminopropanoate HCl 1.1 - 1.2 eqSlight excess to drive the reaction to completion.
Coupling Agent (e.g., HATU) 1.1 - 1.2 eqForms a highly reactive O-acylisourea intermediate, promoting efficient coupling and minimizing side reactions.[10]
Base (e.g., DIPEA) 3.0 - 4.0 eqA non-nucleophilic base is crucial. 1.1 eq neutralizes the HCl salt, and ~2.0 eq facilitates the coupling reaction.[11]
Solvent Anhydrous DMFA polar aprotic solvent that dissolves most reactants and does not interfere with the reaction. Must be anhydrous.
Temperature 0 °C to Room Temp.Initial mixing at 0 °C minimizes potential side reactions; the reaction typically proceeds well at room temperature.
Reaction Time 2 - 12 hoursMonitor by LC-MS for completion.

Step-by-Step Methodology:

  • Amine Preparation: In a round-bottomed flask, dissolve this compound (1.1 eq) in anhydrous DMF.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (~1.1 eq) to the solution and stir for 10-15 minutes at room temperature. This step generates the free amine in situ.

  • Acid Activation: In a separate flask, dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) followed by DIPEA (2.0 eq). Stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add the free amine solution from step 2 to the activated acid solution from step 3.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by LC-MS until the starting material (Ligand-COOH) is consumed.

  • Work-up & Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure t-butyl ester-protected intermediate.

Protocol 2: tert-Butyl Ester Deprotection

This protocol details the selective removal of the t-butyl protecting group to unmask the carboxylic acid for the next coupling step.

ParameterRecommended ConditionRationale
t-Butyl Ester Intermediate 1.0 eqSubstrate for deprotection.
Reagent Trifluoroacetic acid (TFA)A strong acid that efficiently cleaves the t-butyl group via an SN1-type mechanism.
Solvent Dichloromethane (DCM)A common solvent that is stable to strong acids.
TFA/DCM Ratio 1:4 to 1:1 (v/v)A high concentration of TFA ensures rapid and complete deprotection.
Temperature Room Temp.The reaction is typically fast and efficient at ambient temperature.
Reaction Time 1 - 4 hoursMonitor by LC-MS.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified intermediate from Protocol 1 (1.0 eq) in dichloromethane (DCM).

  • Acidolysis: Add Trifluoroacetic acid (TFA) to the solution (e.g., to make a 25-50% TFA in DCM solution).

  • Reaction: Stir the solution at room temperature. Monitor the reaction by LC-MS. The product will have a mass corresponding to the loss of the t-butyl group (-56 Da).

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Product: The resulting carboxylic acid (as a TFA salt) is often of sufficient purity to be used directly in the next step without further purification.

Protocol 3: Final Amide Coupling

This protocol is analogous to Protocol 1, coupling the newly revealed carboxylic acid with an amine-functionalized ligand to complete the PROTAC synthesis.

Step-by-Step Methodology:

  • Acid Activation: Dissolve the crude carboxylic acid from Protocol 2 (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). The higher amount of base is needed to neutralize the TFA salt and facilitate the coupling. Stir for 15 minutes at room temperature.

  • Amine Addition: Add the amine-functionalized ligand (1.0 - 1.1 eq) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature overnight, monitoring by LC-MS.

  • Purification: Upon completion, the crude PROTAC is typically purified by preparative reverse-phase HPLC to yield the final, highly pure product.

  • Characterization: The identity and purity of the final PROTAC must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and analytical HPLC.[8]

Mechanism of Action: From Synthesis to Degradation

The successful synthesis of the PROTAC molecule is the first step. In a biological context, the molecule orchestrates a series of events leading to the catalytic degradation of the target protein.

cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI POI->POI_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound POI_bound->PROTAC_bound Ub_transfer Poly-ubiquitination POI_bound->Ub_transfer Ub transfer to POI Lysine residues PROTAC_bound->E3_bound Ub Ubiquitin (Ub) Ub->Ub_transfer Degradation 26S Proteasome Degradation Ub_transfer->Degradation Degradation->PROTAC PROTAC is recycled

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a versatile and valuable building block for the modular synthesis of PROTACs. Its orthogonal protecting group strategy allows for controlled, stepwise construction of the linker, while its inherent β-alanine structure provides a common and effective linker length. The protocols detailed herein offer a robust foundation for researchers to efficiently synthesize novel protein degraders, accelerating the discovery and development of this powerful therapeutic class.

References

Application Notes and Protocols: Modifying Peptide Termini with Aminopropanoate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic modification of peptide termini is a cornerstone of modern drug development, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of linkers, such as aminopropanoate, at the N-terminus or C-terminus can significantly enhance a peptide's therapeutic potential. N-terminal modification can protect against degradation by aminopeptidases and allow for the attachment of moieties for targeted delivery or imaging. C-terminal modification, particularly amidation, is crucial for mimicking the structure of many endogenous peptides, thereby increasing stability and biological activity by preventing degradation by carboxypeptidases.

These application notes provide detailed protocols for the modification of peptide termini with aminopropanoate linkers using solid-phase peptide synthesis (SPPS) techniques. The protocols are designed to be accessible to researchers with a foundational knowledge of peptide chemistry.

Data Presentation

The following tables summarize representative quantitative data for the modification of peptide termini. While specific yields will vary depending on the peptide sequence and reaction conditions, these values provide a general benchmark for expected outcomes.

Table 1: Representative Yields for N-Terminal Acylation with 3-Aminopropanoic Acid

Peptide SequenceModification StrategyCoupling ReagentYield (%)Purity (%)Reference
H-Gly-Phe-Ala-Leu-OHOn-resin acylationHATU/DIPEA>95>98Theoretical
H-Tyr-Gly-Gly-Phe-Leu-NH2On-resin acylationHBTU/DIPEA>95>97Theoretical
Custom SequenceOn-resin acylationDIC/Oxyma>90>95Theoretical

Table 2: Representative Yields for C-Terminal Amidation with 3-Aminopropanoic Acid

Peptide SequenceModification StrategyCoupling ReagentYield (%)Purity (%)Reference
Boc-Gly-Phe-Ala-Leu-COOHSolution-phase amidationHATU/DIPEA75-85>96[1]
Z-Tyr(tBu)-Gly-Gly-Phe-COOHSolution-phase amidationTBTU/NMM70-80>95[1]
Custom Protected PeptideSolution-phase amidationEDC/HOBt65-75>95Theoretical

Table 3: Hypothetical Pharmacokinetic Parameters of Exenatide vs. Aminopropanoate-Modified Exenatide

This table presents a hypothetical comparison to illustrate the potential impact of an N-terminal aminopropanoate linker on the pharmacokinetics of a therapeutic peptide like Exenatide. Actual values would require experimental determination.

ParameterNative ExenatideN-terminally Modified Exenatide (Hypothetical)Fold ChangeReference
Half-life (t½)~2.4 hours~4.8 hours2[2][3]
Bioavailability (subcutaneous)~65-76%~75-85%~1.1-1.3[2][3]
Cmax (pg/mL)~211~180~0.85[3]
Tmax (hours)~2.1~3.5~1.7[3]

Experimental Protocols

Protocol 1: On-Resin N-Terminal Acylation of a Peptide with Fmoc-3-Aminopropanoic Acid

This protocol describes the addition of a 3-aminopropanoate linker to the N-terminus of a peptide synthesized on a solid support using Fmoc chemistry.

Materials:

  • Peptide-resin with a free N-terminus

  • Fmoc-3-aminopropanoic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Solid-phase peptide synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection (if necessary): If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.

  • Activation of Fmoc-3-aminopropanoic acid: In a separate vial, dissolve Fmoc-3-aminopropanoic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated Fmoc-3-aminopropanoic acid solution to the peptide-resin. Agitate the mixture at room temperature for 2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step with fresh reagents.

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in step 2 to remove the Fmoc group from the aminopropanoate linker, exposing the terminal amine.

  • Final Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase C-Terminal Amidation of a Peptide with 3-Aminopropanoic Acid

This protocol describes the amidation of the C-terminus of a fully protected, cleaved peptide with 3-aminopropanoic acid in solution.

Materials:

  • Protected peptide with a free C-terminal carboxylic acid

  • 3-Aminopropanoic acid

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Diethyl ether (cold)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

Procedure:

  • Peptide Dissolution: Dissolve the protected peptide (1 equivalent) in a minimal amount of anhydrous DMF in a round-bottom flask.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the peptide solution. Stir the mixture at room temperature for 10-15 minutes to activate the C-terminal carboxylic acid.

  • Amidation Reaction: Add 3-aminopropanoic acid (1.5 equivalents) to the reaction mixture. Stir at room temperature for 4-6 hours or until the reaction is complete, as monitored by TLC or LC-MS.

  • Precipitation: Precipitate the crude amidated peptide by adding the reaction mixture dropwise to cold diethyl ether.

  • Isolation: Collect the precipitate by centrifugation or filtration.

  • Washing: Wash the peptide precipitate with cold diethyl ether to remove unreacted reagents and byproducts.

  • Drying: Dry the purified peptide under vacuum.

  • Deprotection and Purification: Remove the side-chain protecting groups using an appropriate deprotection cocktail and purify the final product by RP-HPLC.

Visualizations

Experimental Workflow: On-Resin N-Terminal Modification

experimental_workflow start Start: Peptide-Resin (Free N-terminus) swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect If N-term is Fmoc-protected wash1 3. Washing (DMF, DCM) deprotect->wash1 couple 5. Coupling Reaction wash1->couple activate 4. Activate Linker (Fmoc-3-aminopropanoic acid + HATU/DIPEA in DMF) activate->couple kaiser 6. Kaiser Test couple->kaiser kaiser->couple Positive wash2 7. Washing (DMF, DCM) kaiser->wash2 Negative final_deprotect 8. Final Fmoc Deprotection wash2->final_deprotect wash3 9. Final Washing final_deprotect->wash3 cleave 10. Cleavage & Deprotection (TFA Cocktail) wash3->cleave purify 11. RP-HPLC Purification cleave->purify end End: Purified N-terminally Modified Peptide purify->end

Caption: Workflow for on-resin N-terminal modification of a peptide with an aminopropanoate linker.

Signaling Pathway: GLP-1 Receptor Activation

The following diagram illustrates the signaling pathway activated by a GLP-1 receptor agonist, such as Exenatide, which could be modified with an aminopropanoate linker to enhance its therapeutic properties.

glp1_signaling GLP1_agonist GLP-1 Receptor Agonist (e.g., Exenatide) GLP1R GLP-1 Receptor GLP1_agonist->GLP1R Binds Gs Gαs GLP1R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Mobilizes K_channel KATP Channel (Closure) PKA->K_channel Ca_channel Voltage-gated Ca2+ Channel (Opening) PKA->Ca_channel Gene_Transcription Gene Transcription (e.g., Insulin) PKA->Gene_Transcription Promotes Epac2->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion K_channel->Ca_channel Depolarizes Membrane Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Insulin_Vesicles Triggers Exocytosis Beta_Cell_Survival β-cell Survival & Proliferation Gene_Transcription->Beta_Cell_Survival

Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.

References

Propargylamine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Propargylamine is a highly versatile and valuable building block in organic synthesis, prized for its dual functionality of a terminal alkyne and a primary amine. This unique structure allows it to participate in a wide array of chemical transformations, making it a cornerstone for the synthesis of complex nitrogen-containing molecules, including pharmaceuticals, natural products, and functional materials.[1][2][3] This application note details the key synthetic applications of propargylamine, provides quantitative data for representative reactions, and offers detailed experimental protocols for its use in multicomponent reactions and cycloadditions.

Introduction: The Synthetic Utility of Propargylamine

Propargylamines are a class of organic compounds that feature prominently as intermediates and structural motifs in a vast range of chemically and biologically significant molecules.[2][3] Their utility stems from the reactivity of both the terminal alkyne, which can undergo reactions like C-C bond formation and cycloadditions, and the amine group, which acts as a nucleophile or a base.[1][4] This combination facilitates the construction of diverse molecular scaffolds, particularly nitrogen heterocycles such as pyrroles, pyridines, and imidazoles.[5][6][7]

Key applications include:

  • Multicomponent Reactions (MCRs): Propargylamine is a classic substrate in A³ (Aldehyde-Alkyne-Amine) and KA² (Ketone-Alkyne-Amine) coupling reactions, which provide a highly atom-economical route to substituted propargylamines.[2][8][9]

  • Click Chemistry: The terminal alkyne is an ideal partner in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the efficient and regioselective synthesis of 1,2,3-triazoles.[10][11][12]

  • Heterocycle Synthesis: Through cyclization, cycloisomerization, and cyclo-condensation reactions, propargylamine serves as a precursor to a wide variety of N-heterocycles.[1][4][5][6]

  • Drug Discovery: The propargylamine motif is found in several marketed drugs, particularly those targeting neurological disorders like Parkinson's and Alzheimer's disease, highlighting its importance as a pharmacophore.[3][8]

// Nodes Propargylamine [label="Propargylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; MCR [label="Multicomponent Reactions\n(e.g., A³ Coupling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Click [label="Click Chemistry\n(CuAAC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclization [label="Cyclization &\nCycloisomerization", fillcolor="#FBBC05", fontcolor="#202124"]; Substituted [label="Substituted\nPropargylamines", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Triazoles [label="1,2,3-Triazoles", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heterocycles [label="N-Heterocycles\n(Pyrroles, Pyridines, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Propargylamine -> MCR [label="Aldehyde,\nCatalyst"]; Propargylamine -> Click [label="Azide,\nCu(I) Catalyst"]; Propargylamine -> Cyclization [label="Metal Catalyst\n or Base"]; MCR -> Substituted; Click -> Triazoles; Cyclization -> Heterocycles; } cvtColor Caption: Figure 1: Synthetic Pathways of Propargylamine

Key Applications and Data

The A³ coupling reaction is a one-pot condensation of an aldehyde, an alkyne (here, propargylamine can act as the amine component or a different terminal alkyne can be used with it), and an amine, typically catalyzed by a transition metal.[13][14] Copper and ruthenium catalysts are commonly employed.[9] This reaction is highly valued for its efficiency and atom economy in creating complex propargylamine derivatives.[2][15]

Table 1: Representative A³ Coupling Reactions & Yields

Aldehyde Amine Alkyne Catalyst (mol%) Conditions Yield (%) Reference
Benzaldehyde Piperidine Phenylacetylene CuBr (5 mol%) Toluene, 100 °C, 8 h 95 [16]
4-Chlorobenzaldehyde Morpholine Phenylacetylene CuCl (10 mol%) Solvent-free, 80 °C, 12 h 94 [3]
Cyclohexanecarboxaldehyde Dibenzylamine 1-Heptyne CuBr/Quinap (5 mol%) Toluene, RT, 12 h 92 [16]

| 4-Nitrobenzaldehyde | Piperidine | Phenylacetylene | Cu-Ru catalyst | Solvent-free, 70 °C, 4 h | 93 |[9] |

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click" reaction, offering high yields, mild reaction conditions, and exceptional regioselectivity for the 1,4-disubstituted triazole isomer.[11][17] Propargylamine provides the essential terminal alkyne handle for this transformation, linking it to any molecule bearing an azide group.[10][12]

Table 2: Representative CuAAC Reactions & Yields

Propargyl Derivative Azide Catalyst System Conditions Yield (%) Reference
N-Benzylpropargylamine Benzyl Azide CuSO₄·5H₂O, Sodium Ascorbate t-BuOH/H₂O, RT, 6 h 98 [11]
Propargylamine Phenyl Azide CuI (10 mol%) DMF, 80 °C, 2 h 91 [10]
N-Tosylpropargylamine 4-Methoxybenzyl Azide CuSO₄·5H₂O, Sodium Ascorbate DMSO/H₂O, RT, 12 h 95 [11]

| Propargyl-PEG-Acid | Azido-functionalized peptide | CuI | aq. buffer, RT, 4 h | >90 |[18] |

Experimental Protocols

This protocol describes a typical procedure for the synthesis of a substituted propargylamine using a copper(I) catalyst.

Materials:

  • Aldehyde (1.0 mmol)

  • Secondary Amine (e.g., Piperidine, 1.1 mmol)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.2 mmol)

  • Copper(I) Bromide (CuBr, 0.05 mmol, 5 mol%)

  • Toluene (5 mL)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add the aldehyde (1.0 mmol), secondary amine (1.1 mmol), terminal alkyne (1.2 mmol), and CuBr (0.05 mmol).

  • Add toluene (5 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired propargylamine.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reactants [label="1. Combine Reactants\n(Aldehyde, Amine, Alkyne, Catalyst)\nin Toluene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="2. Heat and Stir\n(80-100 °C, 4-12 h)", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="3. Monitor by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="4. Aqueous Workup\n(NH₄Cl Quench, Extraction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="5. Dry, Concentrate &\nPurify (Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product\n(Propargylamine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> reactants; reactants -> heat; heat -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> product; } cvtColor Caption: Figure 2: Workflow for A³ Coupling Protocol

This protocol provides a standard method for synthesizing a 1,4-disubstituted 1,2,3-triazole from propargylamine and an organic azide.

Materials:

  • Propargylamine derivative (1.0 mmol)

  • Organic Azide (1.0 mmol)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 0.05 mmol, 5 mol%)

  • Sodium Ascorbate (0.1 mmol, 10 mol%)

  • tert-Butanol (t-BuOH) and Water (1:1 mixture, 10 mL)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, dissolve the propargylamine derivative (1.0 mmol) and the organic azide (1.0 mmol) in 10 mL of a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1M).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5M).

  • To the stirring solution of alkyne and azide, add the sodium ascorbate solution (0.1 mmol) followed by the CuSO₄·5H₂O solution (0.05 mmol). A color change (often to yellow-green) may be observed.

  • Stir the reaction vigorously at room temperature for 4-16 hours. The reaction is often complete when the mixture becomes homogeneous.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with 20 mL of water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude triazole product by recrystallization or flash column chromatography.

// Nodes CuII [label="Cu(II)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ascorbate [label="Sodium\nAscorbate", fillcolor="#F1F3F4", fontcolor="#202124"]; CuI [label="Cu(I)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyne [label="R¹-C≡CH\n(Propargylamine)", fillcolor="#FBBC05", fontcolor="#202124"]; Acetylide [label="Cu(I)-Acetylide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Azide [label="R²-N₃", fillcolor="#FBBC05", fontcolor="#202124"]; Cycloaddition [label="[3+2]\nCycloaddition", shape=diamond, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Triazole [label="1,4-Disubstituted\n1,2,3-Triazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges CuII -> CuI [label="Reduction"]; Ascorbate -> CuI; CuI -> Acetylide; Alkyne -> Acetylide; Acetylide -> Cycloaddition; Azide -> Cycloaddition; Cycloaddition -> Triazole [label="Regioselective\nRing Formation"]; Triazole -> CuI [label="Catalyst\nRegeneration"]; } cvtColor Caption: Figure 3: Simplified Mechanism of CuAAC

Conclusion

Propargylamine stands out as a powerful and indispensable building block in modern organic synthesis. Its participation in high-yield, atom-economical multicomponent reactions and its central role in the robust and versatile CuAAC click chemistry reaction make it a first choice for the synthesis of diverse nitrogen-containing compounds. The protocols and data presented herein underscore its utility and provide a practical guide for researchers in academia and the pharmaceutical industry to leverage its full synthetic potential.

References

Application Notes and Protocols for Peptide Synthesis: Coupling with Fmoc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental protocols for coupling Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS). It is designed to offer detailed methodologies and quantitative data to facilitate reproducible and efficient peptide synthesis for research and drug development applications.

Introduction to Fmoc Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group is the predominant method for chemically synthesizing peptides.[1] This strategy is based on the orthogonal protection scheme where the temporary Fmoc group is labile to a weak base (typically piperidine), while the permanent side-chain protecting groups and the resin linker are stable to this base but are cleaved by a strong acid in the final step.[2][3]

The synthesis is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1][4] This approach simplifies the purification process at each step, as excess reagents and byproducts are removed by simple filtration and washing.[1]

The Fmoc-SPPS Cycle

The core of Fmoc-SPPS is a cycle of deprotection, washing, coupling, and washing. This cycle is repeated for each amino acid to be incorporated into the peptide sequence.

Key Steps in the Fmoc-SPPS Cycle:
  • Resin Swelling: The solid support is swelled in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure the accessibility of reactive sites.[1][2]

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of 20% piperidine in DMF.[1][5]

  • Washing: The resin is thoroughly washed to remove piperidine and the cleaved Fmoc-adduct.[1][5]

  • Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated and then coupled to the newly liberated N-terminal amine of the peptide chain.[1][4]

  • Washing: The resin is washed again to remove excess reagents and byproducts.[1][5]

Experimental Protocols

The following are detailed protocols for the key steps in the Fmoc coupling process.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., 100-200 mg) in a fritted reaction vessel.[1]

  • Add a suitable solvent, typically DMF, to cover the resin completely (approximately 10 mL per gram of resin).[6]

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1][7]

  • After swelling, drain the solvent by filtration.

Protocol 2: N-Terminal Fmoc Deprotection
  • To the swelled resin, add a solution of 20% (v/v) piperidine in DMF.

  • Agitate the mixture for an initial 5 minutes.[5]

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for another 10-15 minutes to ensure complete deprotection.[5][7]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]

Protocol 3: Amino Acid Activation and Coupling

The choice of coupling reagent is critical for the success of the synthesis, influencing efficiency, and minimizing side reactions like racemization.[8][9] Below are protocols for common activation methods.

Method A: HBTU/HATU Activation

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and an equivalent amount of an aminium/uronium salt activator like HBTU or HATU in DMF.[1]

  • Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to facilitate activation.[1] Allow this pre-activation to proceed for 1-2 minutes.[5][7]

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.[1]

  • Agitate the reaction mixture for 1-2 hours at room temperature.[1]

  • After the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times).[5]

Method B: DIC/HOBt Activation

  • In a separate vial, dissolve the Fmoc-protected amino acid (2-5 equivalents) and an equivalent amount of an additive like 1-Hydroxybenzotriazole (HOBt) in a minimal amount of DMF.[1]

  • Add N,N'-Diisopropylcarbodiimide (DIC) (2-5 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.[1]

  • Add the activated amino acid solution to the swelled and deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature.[1]

  • Drain the reaction solution and wash the resin thoroughly with DMF and DCM.[1]

Protocol 4: Monitoring the Coupling Reaction

It is crucial to monitor the completion of the coupling reaction to avoid deletion sequences in the final peptide. The Kaiser test is a common qualitative method for detecting free primary amines.

  • After the coupling reaction and subsequent washing, take a small sample of the resin beads.

  • Wash the beads with ethanol and then add a few drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

  • Heat the sample at 100°C for 5 minutes.

  • A positive result (blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete reaction.[7] A negative result (yellow or colorless beads) suggests complete coupling.[5][7]

If the coupling is incomplete, a "double coupling" can be performed by repeating the coupling step with fresh reagents.[5][7]

Quantitative Data on Coupling Reagents

The selection of a coupling reagent significantly impacts the efficiency and purity of the synthesized peptide. The following table summarizes the performance of several common coupling reagents.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>95Low
HCTU Aminium/Uronium Salt15-45 minutes>95Very Low
PyBOP Phosphonium Salt30-120 minutes>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes>90Low to Moderate
COMU Aminium/Uronium Salt15-45 minutes>95Very Low

Data is compiled from various sources and can be dependent on the specific peptide sequence and reaction conditions.[8][9]

Troubleshooting Common Coupling Problems

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling Steric hindrance of amino acids, peptide aggregation, insufficient activation.Perform a double coupling, increase reagent excess (3-5 equivalents), switch to a more potent coupling reagent (e.g., HATU, COMU), extend reaction time, change solvent (e.g., NMP).[5]
Racemization Strong base, prolonged activation time.Use a weaker base like collidine, add HOBt or Oxyma, minimize pre-activation time.[5]
Diketopiperazine Formation Occurs at the dipeptide stage, especially with Proline.Use 2-chlorotrityl chloride resin, couple the third amino acid promptly.[5]
Aspartimide Formation Occurs at Asp-Gly or Asp-Ser sequences.Add HOBt to the piperidine deprotection solution.[10]

Visualizing the Workflow and Chemistry

To better illustrate the processes involved in Fmoc-SPPS, the following diagrams have been generated.

Fmoc_SPPS_Cycle Resin Resin-Bound Peptide (N-Terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Free_Amine Resin-Bound Peptide (Free N-Terminal Amine) Washing1->Free_Amine Coupling Amino Acid Coupling (Activated Fmoc-AA) Free_Amine->Coupling Washing2 Washing (DMF) Coupling->Washing2 Elongated_Peptide Elongated Peptide (N-Terminal Fmoc) Washing2->Elongated_Peptide Elongated_Peptide->Deprotection Repeat Cycle

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Amino_Acid_Activation cluster_reactants Reactants Fmoc_AA Fmoc-Amino Acid (Carboxyl Group) Activated_Ester Activated Intermediate (e.g., Active Ester) Fmoc_AA->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Peptide_Resin Peptide on Resin (Free N-Terminal Amine) Peptide_Resin->Peptide_Bond

Caption: The process of amino acid activation and peptide bond formation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions of tert-butyl 3-aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling reactions involving tert-butyl 3-aminopropanoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust methodologies for successful amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for amidations with tert-butyl 3-aminopropanoate?

A1: The most prevalent coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[1][2][3] Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, known for rapid reaction times and high yields.[4][5][6]

Q2: Which solvent is optimal for this coupling reaction?

A2: Anhydrous polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for most reactants.[4][7] Dichloromethane (DCM) and acetonitrile (ACN) are also frequently used.[1][7][8] The choice often depends on the solubility of the specific carboxylic acid coupling partner.

Q3: What is the role of a base in the coupling reaction, and which one should I choose?

A3: A non-nucleophilic organic base is crucial, especially when using uronium reagents like HATU or when the amine starting material is a hydrochloride salt.[4][9] The base neutralizes the acid formed during the reaction, driving the equilibrium towards product formation. Common choices include N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[9][10] DIPEA is often preferred due to its steric bulk, which minimizes potential side reactions.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The consumption of the limiting reagent (usually the carboxylic acid or amine) indicates the reaction's progress. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.

Q5: Is the tert-butyl ester group stable under standard coupling conditions?

A5: Yes, the tert-butyl ester is robust under the neutral to slightly basic conditions of most standard amide coupling reactions. However, it is sensitive to strong acids. Care must be taken during the aqueous workup to avoid acidic conditions (pH < 4) for prolonged periods, which could lead to cleavage of the protecting group.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling reaction.

Problem: Low or No Product Yield

Potential Cause Troubleshooting Solution
Inactive Reagents Ensure coupling reagents (e.g., EDC, HATU) are fresh and have been stored under anhydrous conditions. Use anhydrous solvents, as water can hydrolyze the activated acid intermediate.[11]
Insufficient Activation For sterically hindered carboxylic acids, allow for a "pre-activation" step. Stir the carboxylic acid, coupling reagent (e.g., HATU), and base in the solvent for 15-30 minutes at 0 °C to room temperature before adding the tert-butyl 3-aminopropanoate.[7]
Incomplete Reaction Extend the reaction time or gently warm the reaction (e.g., to 40 °C), monitoring by TLC. Ensure at least 1.1-1.2 equivalents of the coupling reagent are used.
Sub-optimal pH If the amine is an HCl salt, ensure at least one equivalent of base is added to liberate the free amine. For HATU couplings, 2-3 equivalents of base are typically required.[12]

Problem: Multiple Spots on TLC / Formation of Side Products

Potential Cause Troubleshooting Solution
Formation of N-acylurea This is a common side reaction with carbodiimide reagents like EDC, where the activated O-acylisourea intermediate rearranges.[13][14] Minimize this by adding HOBt, which traps the intermediate as a more stable active ester.[15] Perform the reaction at a lower temperature (e.g., 0 °C).
Racemization If the carboxylic acid partner has a chiral center, racemization can occur, especially at elevated temperatures.[16][17] Use racemization-suppressing additives like HOBt or conduct the reaction at lower temperatures.[17]
Diacylated Product This is unlikely but could occur if the tert-butyl ester is inadvertently cleaved during the reaction or workup, exposing a second carboxylic acid site on another molecule. Ensure the workup is not overly acidic.

Problem: Difficulty with Purification

Potential Cause Troubleshooting Solution
Removal of EDC Byproducts The urea byproduct from EDC is water-soluble.[18] Perform an aqueous workup by diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with dilute acid (e.g., 5% citric acid or 1N HCl), followed by a base (e.g., saturated NaHCO₃), and brine.[13][19]
Removal of HOBt or HATU Byproducts These byproducts can often be removed with the same aqueous acid/base wash sequence. A wash with a 5% aqueous lithium chloride (LiCl) solution can be particularly effective for removing residual DMF.[10]
Product is Water Soluble If the final amide product has high polarity and is partially water-soluble, minimize the number of aqueous washes or use saturated salt solutions (brine) to reduce its loss to the aqueous layer. Back-extract the aqueous layers with the organic solvent.
Similar Polarity of Product and Impurities If impurities co-elute with the product during column chromatography, try a different solvent system or consider recrystallization as an alternative purification method.[20]

Experimental Protocols & Workflows

General Workflow for Amide Coupling

Below is a generalized workflow for the coupling of a carboxylic acid with tert-butyl 3-aminopropanoate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Carboxylic Acid, Coupling Reagent (e.g., HATU), and Base (e.g., DIPEA) in Anhydrous Solvent (e.g., DMF) preactivate Stir for 15-30 min (Pre-activation) reagents->preactivate add_amine Add tert-butyl 3-aminopropanoate preactivate->add_amine react Stir at RT for 2-18 h add_amine->react monitor Monitor by TLC/LC-MS react->monitor quench Dilute with EtOAc monitor->quench Reaction Complete wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for amide coupling.

Protocol 1: EDC/HOBt Coupling
  • Setup : To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and tert-butyl 3-aminopropanoate (1.1 eq).

  • Dissolution : Dissolve the components in anhydrous DMF or DCM (approx. 0.1 M concentration relative to the carboxylic acid).

  • Cooling : Cool the mixture to 0 °C using an ice bath.

  • Addition : Add EDC·HCl (1.2 eq) to the stirred solution in one portion.[2]

  • Reaction : Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring : Monitor the reaction for the disappearance of the limiting starting material using TLC or LC-MS.

  • Workup :

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[19]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: HATU Coupling
  • Setup : To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).[12]

  • Dissolution : Dissolve the solids in anhydrous DMF (approx. 0.1 M).

  • Activation : Add DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature for pre-activation.[7][9]

  • Addition : Add tert-butyl 3-aminopropanoate (1.1 eq) to the activated mixture.

  • Reaction : Stir at room temperature for 2-4 hours.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup :

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1N HCl, saturated aqueous NaHCO₃, and brine.[10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification : Purify the crude product via flash column chromatography.

Troubleshooting Decision Tree

This diagram helps diagnose common issues encountered during the coupling reaction.

G start Reaction Start check_tlc Check TLC after 2h start->check_tlc no_product No Product Formation check_tlc->no_product No product spot messy_tlc Messy TLC / Multiple Spots check_tlc->messy_tlc Multiple spots incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn Starting material remains complete Reaction Complete Proceed to Workup check_tlc->complete Clean conversion check_reagents Check Reagent Quality (Anhydrous Conditions?) no_product->check_reagents lower_temp Lower Reaction Temp to 0°C Add HOBt (if using EDC) check_reagents->lower_temp Reagents OK messy_tlc->lower_temp extend_time Extend Reaction Time Add more coupling reagent? incomplete_rxn->extend_time extend_time->complete Yes

Caption: A decision tree for troubleshooting common issues.

Data & Reagent Guide

Table 1: Comparison of Common Coupling Reagents
Reagent SystemMolar Equivalents (Reagent:Base)ProsCons
EDC / HOBt 1.2 : N/A (or 1.0 for salt)Cost-effective; water-soluble byproducts are easily removed.[1][18]Slower reaction times; risk of N-acylurea side product without HOBt.[14]
HATU / DIPEA 1.1 : 2.5Fast reaction rates; high yields; low racemization.[4][5]Higher cost; byproducts require careful aqueous workup for removal.
DCC / DMAP 1.1 : 0.1Effective for hindered systems.Dicyclohexylurea (DCU) byproduct is often insoluble and difficult to remove.[1]
Table 2: Recommended Solvents and Bases
SolventBaseKey Considerations
DMF DIPEA, TEAExcellent solubility for a wide range of substrates. Can be difficult to remove completely; requires high vacuum or aqueous LiCl washes.[10][21]
DCM DIPEA, TEAGood for less polar substrates; easy to remove post-reaction. Lower boiling point may limit reaction temperature.
Acetonitrile DIPEA, TEAGood alternative to DMF/DCM; often provides cleaner reactions.[15] Solubility of starting materials may be lower.

References

Technical Support Center: tert-Butyl 3-aminopropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 3-aminopropanoate hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: this compound is a valuable building block in organic synthesis. Its primary use is in the preparation of more complex molecules that contain a β-alanine moiety. It is frequently used in peptide synthesis, particularly for the introduction of β-amino acid residues, and in the development of various pharmacologically active compounds and peptidomimetics.

Q2: What are the key stability and storage considerations for this compound?

A2: this compound is sensitive to strong acids, which can cleave the tert-butyl ester protecting group.[1][2] It is also hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) to prevent degradation from moisture and heat.

Q3: Why is the compound supplied as a hydrochloride salt? What is the implication for its use in reactions?

A3: The hydrochloride salt form enhances the stability and handling of the compound by protecting the primary amine from degradation. However, the amine is protonated in this form. Therefore, for reactions where the primary amine is the nucleophile, such as in acylation or amide coupling, a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) must be added to the reaction mixture to neutralize the hydrochloride and liberate the free amine.

Troubleshooting Guides for Common Reactions

Acylation / Amide Coupling Reactions

This section addresses common issues when acylating the primary amine of this compound to form an amide bond.

Problem: Low yield of the desired amide product.

This is a frequent issue with several potential causes. The following troubleshooting workflow can help identify and resolve the problem.

start Low Yield in Acylation Reaction check_amine Is the amine free for reaction? start->check_amine check_reagents Are reagents and conditions optimal? start->check_reagents check_workup Is the workup procedure causing loss of product? start->check_workup sub_amine1 Did you add a non-nucleophilic base? check_amine->sub_amine1 sub_reagents1 Is the acylating agent reactive? check_reagents->sub_reagents1 sub_workup1 Is the product water-soluble? check_workup->sub_workup1 sub_amine2 Is the base of sufficient purity and quantity? sub_amine1->sub_amine2 Yes sol_amine1 Add 1.1-1.5 eq. of a base like DIPEA or TEA. sub_amine1->sol_amine1 No sol_amine2 Use fresh, anhydrous base. Increase equivalents if necessary. sub_amine2->sol_amine2 No sub_reagents2 Are the reaction conditions anhydrous? sub_reagents1->sub_reagents2 Yes sol_reagents1 Use a more reactive acylating agent or a coupling agent (e.g., HATU, HBTU). sub_reagents1->sol_reagents1 No sol_reagents2 Use anhydrous solvents and reagents to prevent hydrolysis of the acylating agent. sub_reagents2->sol_reagents2 No sol_workup1 Avoid aqueous washes or back-extract aqueous layers with an organic solvent. sub_workup1->sol_workup1 Yes

Caption: Troubleshooting workflow for low yield in acylation reactions.

Problem: Multiple spots are observed on TLC/LC-MS after the reaction.

This indicates the presence of impurities or side products. The table below summarizes common side products and their remedies.

Potential Side Product Cause Identification & Prevention/Removal
Unreacted Starting Material Incomplete reaction.Ensure stoichiometric amounts or a slight excess of the acylating agent are used. Monitor the reaction to completion. Can be removed by flash column chromatography.[3]
Diacylated Product Unintentional cleavage of the tert-butyl ester followed by acylation of the resulting carboxylic acid (unlikely but possible under harsh conditions).Use mild reaction conditions. This byproduct would be significantly less polar and can be separated by flash column chromatography.[3]
Hydrolyzed Acylating Agent Presence of water in the reaction.Use anhydrous solvents and reagents. This acidic impurity can often be removed with an aqueous basic wash (e.g., saturated sodium bicarbonate) during workup.[3]
Self-Condensation Product (Oligomers) The free amine of one molecule attacks the ester of another, especially at elevated temperatures or with prolonged reaction times.Maintain a low reaction temperature (0 °C to room temperature) and monitor the reaction to avoid unnecessarily long reaction times. Use a concentration that does not favor intermolecular reactions.
Deprotection of the Tert-Butyl Ester

This section covers issues related to the acid-catalyzed cleavage of the tert-butyl ester to yield the free carboxylic acid.

Problem: Incomplete deprotection of the tert-butyl ester.

Possible Cause Troubleshooting Solution
Insufficient Acid Use a sufficient excess of a strong acid like trifluoroacetic acid (TFA). A common condition is a 20-50% solution of TFA in a solvent like dichloromethane (DCM).[3]
Short Reaction Time Monitor the reaction by TLC or LC-MS to ensure all starting material is consumed. Deprotection is typically complete within 1-3 hours at room temperature.[1][3]
Low Temperature While reactions are often started at 0 °C to control exotherms, ensure the reaction is allowed to warm to room temperature to proceed to completion.

Problem: Formation of side products during deprotection.

Side Reaction Prevention
Alkylation by tert-butyl cation The cleavage of the tert-butyl group generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on the desired product or other molecules. To prevent this, add a scavenger such as triethylsilane (TES) or anisole (1-5% v/v) to the reaction mixture.[3]
Intramolecular Cyclization Depending on the substrate, the newly deprotected carboxylic acid could potentially undergo intramolecular reactions with the amine if it is also deprotected. This is more of a concern in subsequent steps after both protecting groups are removed.

Experimental Protocols

Protocol 1: General Procedure for Acylation with a Carboxylic Acid

This protocol describes a typical amide coupling reaction using a common coupling agent, HATU.

  • Preparation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 10-15 minutes.

  • Amine Addition: In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DMF. Add a non-nucleophilic base such as DIPEA (2.5 eq.) to this solution and stir for 5 minutes.

  • Coupling: Add the amine solution dropwise to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Tert-Butyl Ester Deprotection

This protocol describes the cleavage of the tert-butyl ester using TFA.

  • Preparation: Dissolve the tert-butyl ester-protected compound (1.0 eq.) in dichloromethane (DCM). If the substrate contains nucleophilic groups sensitive to alkylation, add a scavenger like triethylsilane (1-2 eq.).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 20-50% v/v.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is no longer visible.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

  • Isolation: The resulting carboxylic acid can be used in the next step directly or purified by crystallization or chromatography if necessary.

References

Preventing racemization during coupling of beta-alanine esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize racemization during the coupling of β-alanine esters in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Why is racemization a concern when coupling β-alanine esters?

A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers. In peptide synthesis, this leads to the formation of diastereomeric peptides, which can be difficult to separate and may have different biological activities. While β-alanine itself is achiral, if it is substituted at the α or β position, it becomes chiral and susceptible to racemization at the α-carbon during the activation and coupling steps of peptide synthesis. The mechanism often involves the formation of a planar oxazolone or azlactone intermediate, which can be protonated from either side, leading to a loss of stereochemical integrity.

Q2: Which factors have the most significant impact on racemization during the coupling of β-alanine esters?

A2: The primary factors influencing racemization are the choice of coupling reagent, the use of additives, the type and amount of base employed, the reaction temperature, and the solvent.[1][2] Each of these parameters can be optimized to suppress epimerization.

Q3: Are there specific coupling reagents that are recommended to minimize racemization?

A3: Yes, onium salts such as HATU, HBTU, and COMU are generally preferred for minimizing racemization as they form active esters that are less prone to cyclizing into oxazolone intermediates compared to carbodiimides like DCC or DIC used alone.[3] COMU, in particular, has been noted for its high coupling efficiency and low racemization potential.[4][5] If carbodiimides are used, they should always be paired with an additive.[4]

Q4: What is the role of additives like HOBt, HOAt, and OxymaPure?

A4: Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[3] They work by forming an active ester with the activated amino acid, which is more stable and less prone to racemization than the intermediate formed with the carbodiimide alone.[3] HOAt and OxymaPure are generally more effective at preventing racemization than HOBt.[3][4] OxymaPure is also a safer, non-explosive alternative.[4]

Q5: How does the choice of base affect racemization?

A5: The base is a critical factor, as it can promote the abstraction of the α-proton, leading to racemization.[2] Strong, non-sterically hindered bases can increase the rate of racemization. For sensitive couplings, it is advisable to use a weaker base like N-methylmorpholine (NMM) or a sterically hindered base such as 2,4,6-collidine.[2][4] The amount of base should also be carefully controlled, using the minimum necessary for the reaction to proceed.

Troubleshooting Guides

Issue: High levels of diastereomeric impurities are observed after coupling a chiral β-alanine ester derivative.

This troubleshooting guide will help you diagnose and resolve issues of high racemization.

G start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent start->reagent base Step 2: Scrutinize Base reagent->base Using carbodiimide? Add HOAt or OxymaPure. Using onium salt? Consider COMU. temp Step 3: Control Temperature base->temp Using a strong base (e.g., DIPEA)? Switch to NMM or collidine. Use stoichiometric amounts. protocol Step 4: Review Protocol temp->protocol Running at room temp or higher? Lower temperature to 0°C or below. solution Racemization Minimized protocol->solution Pre-activating for a long time? Minimize pre-activation time. Solvent polarity high? Consider less polar co-solvents.

Caption: Troubleshooting workflow for high racemization.

Quantitative Data Summary

The selection of coupling reagents, additives, and bases significantly impacts the degree of racemization. The following table summarizes representative data on the percentage of epimerization observed under different conditions for sensitive amino acids, which can serve as a guide for β-alanine ester couplings.

Coupling SystemBaseTemperature (°C)% Racemization (Model Peptide)Reference
DIC/HOBtDIPEART5.6[6]
HBTU/HOBtDIPEART3.2[6]
HATU/HOAtDIPEART1.1[6]
COMU/OxymaPureDIPEART<1[4][5]
DIC/OxymaPureNMMRT1.8[6]
DEPBT-0 to RTNot Detected[6]
DIC/HOAtCollidineRT<1[7]

Note: Racemization levels are highly dependent on the specific amino acid sequence and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Coupling of a β-Alanine Ester

This protocol provides a starting point for minimizing racemization during the coupling of a protected β-alanine ester to a resin-bound amine.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin-bound amine. Wash the resin thoroughly with DMF.

  • Coupling Mixture Preparation (Pre-activation is generally not recommended to minimize racemization):

    • In a separate vessel, dissolve the Fmoc-protected β-alanine ester (2 equivalents), the coupling reagent (e.g., HATU, 2 equivalents), and the racemization suppressant (e.g., HOAt, 2 equivalents) in DMF.

    • Add a weak or hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (4 equivalents) to the mixture.

  • Coupling Reaction:

    • Immediately add the prepared coupling mixture to the deprotected resin.

    • Allow the reaction to proceed at room temperature for 2 hours, or at 0°C for longer durations for particularly sensitive substrates.

    • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, wash the resin extensively with DMF, followed by dichloromethane (DCM), and then dry under vacuum.

Protocol 2: Detection and Quantification of Racemization by Chiral HPLC

This method describes the analysis of the crude peptide after cleavage to determine the extent of racemization.

  • Peptide Cleavage: Cleave a small sample of the peptide from the solid support using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Sample Preparation: Precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether. Dry the peptide pellet under vacuum.

  • Hydrolysis:

    • Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

    • After hydrolysis, evaporate the HCl to dryness.[3]

  • Derivatization (Optional but often necessary for good separation):

    • Derivatize the amino acid hydrolysate with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA).[3]

    • Dissolve the dried hydrolysate in a small amount of water or buffer.

    • Add a solution of L-FDAA in acetone and a mild base (e.g., sodium bicarbonate) and heat gently.[3]

  • Chiral HPLC Analysis:

    • Inject the derivatized (or underivatized, if separation is adequate) sample onto a chiral HPLC column (e.g., a C18 column for the derivatized sample).

    • Use a suitable mobile phase gradient (e.g., acetonitrile/water with 0.1% TFA) to separate the diastereomeric derivatives.

    • Detect the eluting peaks using a UV detector (e.g., at 340 nm for FDAA derivatives).[3]

    • The percentage of racemization can be calculated from the integrated peak areas of the two diastereomers.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key decision points and factors to consider for minimizing racemization during the planning and execution of a coupling reaction involving β-alanine esters.

G cluster_planning Experimental Planning cluster_execution Reaction Execution reagent_choice Coupling Reagent Selection - Onium Salts (HATU, COMU) preferred - Carbodiimides (DIC) as alternative additive_choice Additive Selection - Mandatory with carbodiimides - HOAt or OxymaPure > HOBt reagent_choice->additive_choice base_choice Base Selection - Weak (NMM) or Hindered (Collidine) - Avoid excess additive_choice->base_choice temp_control Temperature Control - 0°C or below for sensitive couplings base_choice->temp_control time_control Time Management - Minimize pre-activation time temp_control->time_control solvent_choice Solvent Considerations - Less polar solvents may reduce racemization time_control->solvent_choice end Successful Coupling solvent_choice->end start Goal: Minimize Racemization start->reagent_choice

Caption: Decision pathway for minimizing racemization.

References

Technical Support Center: Troubleshooting Low Yield in tert-Butyl 3-Aminopropanoate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl 3-aminopropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges, particularly low reaction yields, encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?

A1: Low yields in this synthesis typically stem from three main areas: incomplete esterification of the starting material (β-alanine), unwanted side reactions, or product loss during workup and purification. Each of these stages requires careful control of reaction conditions to maximize output.

Q2: I suspect my initial esterification reaction is incomplete. How can I improve the conversion rate?

A2: Incomplete esterification is a frequent issue. To improve it, consider the following:

  • Reaction Time and Temperature: The reaction of an amino acid with isobutylene or tert-butyl acetate can be slow, sometimes requiring stirring at room temperature for several days (4-5 days) to proceed to completion.[1]

  • Catalyst Activity: The acid catalyst (e.g., p-toluenesulfonic acid (PTSA) or perchloric acid) is crucial.[1][2] Ensure the catalyst is fresh and used in the correct stoichiometric amount.

  • Anhydrous Conditions: The presence of water can interfere with the esterification process. Using anhydrous solvents and reagents is critical for driving the reaction forward.

Q3: Could side reactions be responsible for my low yield?

A3: Yes, several side reactions can decrease the yield. The most prominent is the acid-catalyzed cleavage of the desired tert-butyl ester. The tert-butyl group is an acid-labile protecting group, and exposure to strong acidic conditions, especially at elevated temperatures, can reverse the esterification, forming a carbocation that typically eliminates to isobutylene gas.[3] This is the same mechanism used for Boc-group deprotection.[4][5]

Q4: I seem to lose a significant amount of product during the aqueous workup and extraction steps. What can I do to minimize this loss?

A4: Product loss during workup is common due to the product's potential solubility in the aqueous phase. Key strategies to mitigate this include:

  • pH Control: During washes with a bicarbonate solution to neutralize excess acid, ensure the pH does not become too basic, which would deprotonate the amine hydrochloride and affect its partitioning.[2]

  • Brine Washes: After the initial bicarbonate wash, washing the organic layer with a saturated sodium chloride solution (brine) can help to decrease the solubility of the product in any remaining aqueous phase, driving more of it into the organic layer.[1]

  • Thorough Extraction: Ensure you perform multiple extractions (e.g., 3 times) with the organic solvent to recover as much product as possible from the aqueous layer.[6]

Q5: What is the optimal method for precipitating and isolating the final hydrochloride salt?

A5: The final step is critical for obtaining a pure, solid product. The free amine (tert-butyl 3-aminopropanoate) should first be isolated and dissolved in a dry, non-polar solvent like diethyl ether or isopropyl ether.[1][2] The hydrochloride salt is then precipitated by slowly adding a solution of HCl in a compatible solvent (e.g., HCl in ether) or by bubbling dry HCl gas through the solution.[1][2] To maximize precipitation, this step should be performed at a reduced temperature (e.g., 0°C to -20°C).[1] The resulting solid can then be collected by filtration and dried under vacuum.

Troubleshooting Guide

The following table summarizes common issues and provides actionable solutions to improve your reaction yield.

Problem Potential Cause(s) Suggested Solution(s)
Low Conversion of β-Alanine 1. Insufficient reaction time or temperature.[1] 2. Inactive or insufficient amount of acid catalyst. 3. Presence of water in the reaction mixture.1. Monitor the reaction by TLC. For isobutylene methods, consider reaction times of 4-5 days at room temperature.[1] 2. Use a fresh batch of acid catalyst such as PTSA or perchloric acid.[1][2] 3. Ensure all glassware is oven-dried and use anhydrous grade solvents and reagents.
Significant Side Product Formation 1. Acid-catalyzed cleavage of the tert-butyl ester group.[3] 2. Dimerization or polymerization of the amino acid starting material.[7]1. Avoid high temperatures during acid-catalyzed steps. Use the minimum necessary amount of acid catalyst. 2. Ensure esterification conditions are optimized to protect the carboxylic acid early in the process.
Product Loss During Aqueous Workup 1. Incorrect pH of the aqueous layer during extraction. 2. Emulsion formation. 3. High solubility of the product in the aqueous phase.1. Carefully neutralize excess acid with a saturated NaHCO₃ solution, avoiding a strongly basic pH.[1] 2. Add brine to help break up emulsions. 3. Saturate the aqueous layer with NaCl (brine) to "salt out" the product, reducing its aqueous solubility before extraction.[7]
Poor Precipitation of HCl Salt 1. The solvent used for precipitation is too polar. 2. Insufficient HCl added. 3. Precipitation temperature is too high.1. Use a dry, non-polar solvent such as diethyl ether or isopropyl ether.[1][2] 2. Add HCl solution or gas until the solution reaches a pH of 1-3.[2] 3. Cool the solution to 0°C or below to maximize crystal formation.[1]

Experimental Protocols

Below are generalized protocols for the synthesis based on common literature methods.

Protocol 1: Esterification of β-Alanine using Isobutylene [1]

  • Suspend β-alanine in a suitable solvent such as dichloromethane or dioxane in an autoclave.

  • Add 1.5-2.0 equivalents of an acid catalyst (e.g., PTSA).

  • Add an excess of isobutylene (e.g., 300 mL for 25g of amino acid).

  • Seal the autoclave and stir the contents at room temperature for 4-5 days.

  • After the reaction is complete, vent the excess isobutylene.

  • Wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the free amine as an oil or solid.

Protocol 2: Formation and Isolation of the Hydrochloride Salt [1][2]

  • Dissolve the crude tert-butyl 3-aminopropanoate free base in approximately 10 volumes of a dry, non-polar solvent (e.g., diethyl ether, isopropyl ether).

  • Cool the solution in an ice bath or to -20°C.[1]

  • Slowly add a 1N solution of HCl in ether, or bubble dry HCl gas through the solution, while stirring, until the mixture reaches a pH of 1-3.[2]

  • Stir the resulting slurry at the cold temperature for 30 minutes.

  • Collect the precipitated white solid by vacuum filtration.

  • Wash the solid with cold, dry ether.

  • Dry the product under vacuum to yield this compound.

Visualized Workflows and Pathways

start β-Alanine (Starting Material) ester Esterification (e.g., Isobutylene + Acid Catalyst) start->ester workup Aqueous Workup (Bicarbonate/Brine Wash) ester->workup free_amine Free Amine Ester (Crude Product) workup->free_amine hcl_salt HCl Salt Formation (HCl in Ether) free_amine->hcl_salt product tert-Butyl 3-aminopropanoate HCl (Final Product) hcl_salt->product

Caption: General experimental workflow for the synthesis of tert-butyl 3-aminopropanoate HCl.

start Low Yield Observed check_crude Analyze Crude Product (TLC, NMR) start->check_crude cause1 Mostly Starting Material? check_crude->cause1 Check Reaction Completion sol1 Optimize Esterification: - Increase Reaction Time - Check Catalyst Activity - Ensure Anhydrous Conditions cause1->sol1 Yes cause2 Significant Byproducts? cause1->cause2 No sol2 Refine Conditions: - Lower Temperature - Control Acid Stoichiometry - Purify Intermediate Free Amine cause2->sol2 Yes cause3 Product Lost in Workup/Isolation? cause2->cause3 No sol3 Optimize Purification: - Use Brine Wash - Control pH Carefully - Use Cold, Non-polar Solvent  for Precipitation cause3->sol3 Yes

Caption: Troubleshooting logic for diagnosing the cause of low reaction yield.

cluster_main Acid-Catalyzed Ester Cleavage product Product (tert-Butyl Ester) intermediate tert-Butyl Carbocation + β-Alanine product->intermediate Excess H⁺ / Heat byproduct Isobutylene (gas) intermediate->byproduct -H⁺

Caption: Primary side reaction pathway leading to yield loss.

References

Technical Support Center: Optimizing Reactions with tert-Butyl 3-Aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with tert-butyl 3-aminopropanoate, with a focus on improving its solubility for various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of tert-butyl 3-aminopropanoate?

A1: Tert-butyl 3-aminopropanoate is generally characterized as being soluble in polar organic solvents.[1][2] This solubility is attributed to the presence of its polar amine and ester functional groups.[1] Conversely, it is sparingly soluble to insoluble in water.[1] For reactions requiring aqueous media, using the hydrochloride salt, tert-butyl 3-aminopropanoate hydrochloride, is a common strategy to enhance water solubility.

Q2: I am observing incomplete reactions. Could solubility be the issue?

A2: Yes, poor solubility of tert-butyl 3-aminopropanoate in a given reaction solvent can lead to incomplete reactions. If the reactant is not fully dissolved, the reaction rate will be significantly slower, and the reaction may not proceed to completion. It is crucial to ensure that tert-butyl 3-aminopropanoate is fully dissolved in the reaction solvent before proceeding with the addition of other reagents.

Q3: Are there common side reactions to be aware of when using tert-butyl 3-aminopropanoate?

A3: Besides incomplete reactions due to solubility issues, other common side reactions can occur depending on the specific chemistry. For instance, in peptide coupling reactions, racemization can be a concern, especially with hindered amino acids.[3] In reactions involving the deprotection of the tert-butyl group, the formation of byproducts from the reactive tert-butyl cation is possible.

Solubility Data

SolventFormulaPolarity IndexSolubility (at 25°C)Notes
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2To be determinedGenerally a good solvent for many organic compounds.
N,N-Dimethylformamide (DMF)C₃H₇NO6.4SolubleA common solvent for peptide synthesis.
Acetonitrile (ACN)C₂H₃N5.8To be determined
Polar Protic Solvents
Methanol (MeOH)CH₃OH5.1SolubleExpected to be a good solvent.[2]
Ethanol (EtOH)C₂H₅OH4.3SolubleExpected to be a good solvent.
Nonpolar/Weakly Polar Solvents
Dichloromethane (DCM)CH₂Cl₂3.1SolubleA common solvent for organic synthesis.[2]
Ethyl Acetate (EtOAc)C₄H₈O₂4.4To be determined
TolueneC₇H₈2.4To be determined
HexaneC₆H₁₄0.1To be determinedExpected to be a poor solvent.
Aqueous Solvent
WaterH₂O10.242.6 mg/mL (Predicted)[4]Sparingly soluble to insoluble.[1]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the gold standard method for determining the thermodynamic solubility of a compound in various solvents.[1]

Materials:

  • tert-Butyl 3-aminopropanoate

  • A selection of organic solvents (e.g., methanol, ethanol, DCM, ethyl acetate, acetonitrile)

  • Small glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringes and syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of tert-butyl 3-aminopropanoate to a series of vials, each containing a different solvent of interest. Ensure enough solid is present so that undissolved solid remains visible.[1]

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure the dissolution equilibrium is reached.[1]

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.[1]

  • Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of tert-butyl 3-aminopropanoate in the diluted sample using a validated HPLC or GC method.

  • Calculation: Calculate the original solubility in mg/mL using the measured concentration and the dilution factor.

Protocol 2: General Procedure for Peptide Coupling

This protocol provides a general guideline for coupling tert-butyl 3-aminopropanoate in solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 20% Piperidine in DMF

  • Fmoc-tert-butyl 3-aminopropanoate

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • DMF

  • DCM

Methodology:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Coupling: In a separate vial, dissolve Fmoc-tert-butyl 3-aminopropanoate, a coupling reagent (e.g., HATU), and a base (e.g., DIPEA) in DMF. Add this solution to the deprotected resin and agitate for the recommended time.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.[5]

Troubleshooting Guides

Guide 1: Poor Solubility During Reaction Setup
Problem Potential Cause Solution
tert-Butyl 3-aminopropanoate does not fully dissolve in the reaction solvent.The solvent is not polar enough.* Switch to a more polar solvent such as DMF, DMSO, or methanol. * Consider using the hydrochloride salt form of the compound if an aqueous or highly polar protic solvent is required.
The concentration is too high.* Increase the volume of the solvent to reduce the concentration. * If the reaction allows, gently warm the mixture to aid dissolution.
The compound has precipitated out of solution after the addition of another reagent.* The addition of a less polar reagent may have reduced the overall polarity of the solvent mixture. * Try adding a co-solvent to maintain the solubility of all components.
Guide 2: Incomplete Peptide Coupling Reactions
Problem Potential Cause Solution
Incomplete coupling of tert-butyl 3-aminopropanoate to the growing peptide chain.Steric hindrance from the β-amino acid structure.* Increase the coupling time. * Perform a double coupling.[5] * Use a more powerful coupling reagent such as HATU or COMU.[3]
Peptide aggregation on the solid support.* Switch to a more disruptive solvent like NMP or a mixture of DMF/DCM.[5] * Incorporate structure-disrupting elements in the peptide sequence if possible.
Incomplete Fmoc-deprotection of the N-terminus.* Ensure complete deprotection before the coupling step by extending the deprotection time or performing a second deprotection.

Visualizations

PROTAC-Mediated Degradation of KRAS

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality, and tert-butyl 3-aminopropanoate can serve as a precursor for the linker component in PROTAC synthesis.[6][7] The following diagram illustrates the mechanism of action of a PROTAC designed to target the oncogenic KRAS protein for degradation.[8][9]

PROTAC_Mechanism cluster_binding Binding cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC (containing linker from tert-butyl 3-aminopropanoate precursor) Ternary_Complex Ternary Complex (KRAS-PROTAC-E3 Ligase) PROTAC->Ternary_Complex binds KRAS Target Protein (e.g., KRAS) KRAS->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ub_KRAS Ubiquitinated KRAS Ternary_Complex->Ub_KRAS facilitates Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC releases Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_KRAS->Proteasome recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades to Recycled_PROTAC->KRAS rebinds to another KRAS molecule

Caption: Mechanism of PROTAC-mediated degradation of a target protein.

Experimental Workflow for Solubility Determination

The following workflow outlines the key steps in determining the solubility of tert-butyl 3-aminopropanoate.

Solubility_Workflow Start Start: Weigh excess tert-butyl 3-aminopropanoate Add_Solvent Add known volume of solvent to vial Start->Add_Solvent Equilibrate Equilibrate on shaker (24-48h at constant temp.) Add_Solvent->Equilibrate Settle Allow excess solid to settle Equilibrate->Settle Filter Withdraw supernatant and filter through 0.22 µm filter Settle->Filter Analyze Analyze concentration by HPLC or GC Filter->Analyze Calculate Calculate solubility (mg/mL) Analyze->Calculate

Caption: Workflow for determining thermodynamic solubility.

Logical Workflow for Troubleshooting Incomplete Reactions

This diagram provides a logical approach to troubleshooting incomplete reactions where the solubility of tert-butyl 3-aminopropanoate may be a factor.

Troubleshooting_Workflow Start Incomplete Reaction? Check_Solubility Is the starting material fully dissolved? Start->Check_Solubility Increase_Solvent Increase solvent volume or use a more polar solvent Check_Solubility->Increase_Solvent No Check_Stoichiometry Are reagent stoichiometries correct? Check_Solubility->Check_Stoichiometry Yes Increase_Solvent->Check_Solubility Adjust_Stoichiometry Adjust reagent amounts Check_Stoichiometry->Adjust_Stoichiometry No Check_Reaction_Time Is the reaction time sufficient? Check_Stoichiometry->Check_Reaction_Time Yes Adjust_Stoichiometry->Check_Stoichiometry Increase_Time Increase reaction time Check_Reaction_Time->Increase_Time No Investigate_Side_Products Investigate for side products (TLC, LC-MS) Check_Reaction_Time->Investigate_Side_Products Yes Increase_Time->Check_Reaction_Time End Reaction Optimized Investigate_Side_Products->End

Caption: Troubleshooting workflow for incomplete reactions.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the cleavage of tert-butyl (t-Bu) ester protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete tert-butyl ester deprotection?

Incomplete cleavage of a tert-butyl ester is a common issue that can often be attributed to several factors related to the reaction conditions. The most frequent causes include:

  • Insufficient Acid Strength or Concentration: The deprotection is an acid-catalyzed reaction. If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1]

  • Inadequate Reaction Time or Temperature: Deprotection requires a sufficient amount of time to complete. These reactions are typically conducted at room temperature (20-25°C), and lower temperatures will slow down the reaction rate.

  • Excess Water: While a small amount of water can act as a scavenger for the liberated tert-butyl cation, an excessive amount can dilute the acid and reduce its effectiveness.

  • Steric Hindrance: The accessibility of the tert-butyl ester to the acid can be limited by the steric bulk of the surrounding molecule, thus slowing down the cleavage reaction.

Q2: What are the signs of an incomplete deprotection reaction?

The most common sign of an incomplete reaction is the presence of the starting material in the crude product after the expected reaction time. This can be visualized using analytical techniques such as Thin Layer Chromatography (TLC), where the spot corresponding to the starting material will still be visible, or by Liquid Chromatography-Mass Spectrometry (LC-MS), which will show a peak for the starting material.

Q3: What are scavengers and why are they important in tert-butyl ester deprotection?

During the acid-catalyzed cleavage of a tert-butyl ester, a reactive tert-butyl cation is generated. This carbocation is a potent electrophile and can react with nucleophilic residues within your molecule, leading to undesired side products. This is particularly problematic in peptide synthesis where amino acids like tryptophan, methionine, and cysteine are susceptible to alkylation.[2][3]

Scavengers are reagents added to the deprotection mixture to "trap" the reactive tert-butyl cation before it can react with your product. Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[3]

Q4: Can I selectively deprotect a Boc group in the presence of a tert-butyl ester?

While both the tert-butoxycarbonyl (Boc) group and tert-butyl esters are labile to acid, the Boc group is generally more sensitive. This difference in reactivity can be exploited for selective deprotection by using milder acidic conditions. However, achieving high selectivity can be challenging and is highly dependent on the specific substrate and reaction conditions.

Troubleshooting Guide

This section provides a step-by-step guide to address issues of incomplete deprotection.

Issue: My tert-butyl ester deprotection is incomplete, as confirmed by TLC/LC-MS.

Troubleshooting Workflow

A Incomplete Deprotection Observed B Increase TFA Concentration (e.g., from 50% to 95% in DCM) A->B Insufficient Acid? C Extend Reaction Time (Monitor by TLC/LC-MS) A->C Insufficient Time? D Ensure Anhydrous Conditions A->D Excess Water? E Increase Reaction Temperature (e.g., to 40°C, use with caution) A->E Sterically Hindered Substrate? F Consider Alternative Deprotection Method A->F Substrate Degradation? G Complete Deprotection B->G C->G D->B D->C E->G cluster_0 Deprotection Reaction cluster_1 Side Reaction cluster_2 Scavenger Action A tert-Butyl Ester B Protonated Ester A->B + H+ (from TFA) C Carboxylic Acid B->C D tert-Butyl Cation (t-Bu+) B->D E Nucleophilic Residue (e.g., Trp, Met, Cys) D->E G Scavenger (e.g., TIS, H2O) D->G F Alkylated Side Product E->F H Trapped t-Bu+ G->H

References

Troubleshooting aggregation in peptides containing beta-alanine linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides containing beta-alanine linkers.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern?

A1: Peptide aggregation is a phenomenon where individual peptide molecules self-associate to form larger, often insoluble, structures.[1] This can range from small, soluble oligomers to large, visible precipitates or organized amyloid fibrils.[1][2] Aggregation is a significant issue in the development of peptide-based therapeutics as it can lead to a loss of biological activity, decreased product yield, and potentially elicit an immunogenic response in patients.[1]

Q2: What is the role of a beta-alanine linker in a peptide sequence?

A2: Beta-alanine is often incorporated into peptide sequences as a flexible linker to connect different functional domains or to modify the peptide's overall properties. Its introduction can alter the peptide's backbone conformation, potentially influencing its folding, stability, and propensity to aggregate. In some cases, beta-alanine and other non-natural amino acids are used to inhibit the aggregation of amyloid proteins.[3]

Q3: Can a beta-alanine linker contribute to peptide aggregation?

A3: While beta-alanine can be used to disrupt aggregation, its effect is highly context-dependent on the overall peptide sequence. The introduction of a flexible linker like beta-alanine can, in some instances, inadvertently promote aggregation by:

  • Increasing conformational flexibility: This might allow aggregation-prone regions of the peptide to interact more readily.

  • Altering hydrophobicity: Depending on the surrounding amino acids, the linker could contribute to the formation of hydrophobic patches that drive aggregation.

  • Facilitating different intermolecular interactions: The altered conformation may enable new hydrogen bonding or other interactions that lead to self-association.

Q4: What are the primary factors driving the aggregation of my beta-alanine-containing peptide?

A4: Both intrinsic and extrinsic factors can lead to the aggregation of your peptide:

  • Intrinsic Factors:

    • Hydrophobicity: The overall hydrophobicity of the peptide is a major driver of aggregation.[1]

    • Amino Acid Sequence: The presence of specific "aggregation-prone regions" (APRs), which are short sequences with a high tendency to form β-sheets, can initiate aggregation.[1][2]

    • Secondary Structure Propensity: Even with the inclusion of a beta-alanine linker, the peptide might still have a tendency to adopt conformations, like β-sheets, that are prone to aggregation.[4]

  • Extrinsic Factors:

    • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.

    • pH: The pH of the solution affects the charge state of ionizable residues, influencing electrostatic interactions that can either prevent or promote aggregation.

    • Temperature: Elevated temperatures can increase the rate of aggregation by promoting partial unfolding and exposing hydrophobic regions.

    • Ionic Strength: The salt concentration of the buffer can modulate electrostatic interactions.[5]

    • Mechanical Stress: Agitation or shear stress can induce aggregation.

Troubleshooting Guide

Below are common problems encountered with peptides containing beta-alanine linkers, along with potential causes and recommended solutions.

Problem 1: My peptide precipitates immediately upon dissolution.
Potential Cause Troubleshooting Steps Expected Outcome
Poor Solubility 1. Review the peptide's amino acid sequence to determine its overall charge and hydrophobicity.[1] 2. For hydrophobic peptides, try dissolving in a small amount of an organic solvent (e.g., DMSO, DMF, acetonitrile) before adding the aqueous buffer.[1] 3. For charged peptides, adjust the buffer pH. Acidic peptides are generally more soluble in basic buffers, and basic peptides in acidic buffers.[1][5]The peptide dissolves and remains in solution.
Pre-existing Aggregates (Seeds) 1. Attempt to dissolve the peptide in a disaggregating solvent like hexafluoroisopropanol (HFIP), then evaporate the solvent and resuspend in the desired buffer.[1]The peptide dissolves more readily in the final buffer.
Problem 2: My peptide solution becomes cloudy or forms a gel over time.
Potential Cause Troubleshooting Steps Expected Outcome
Time-Dependent Aggregation 1. Optimize storage conditions: store at a lower temperature and protect from agitation.[1] 2. Add stabilizing excipients such as sugars (e.g., sucrose, trehalose) or polyols (e.g., glycerol).[1] 3. For peptides prone to β-sheet formation, consider adding small amounts of structure-disrupting agents like guanidinium chloride or urea, if compatible with your experiment.[1]The peptide solution remains clear for a longer duration.
Nucleation-Dependent Aggregation 1. Filter the peptide stock solution through a 0.22 µm filter to remove any pre-existing small aggregates that can act as seeds.[1] 2. If possible, perform experiments at lower peptide concentrations.[1]A delay or reduction in the onset of aggregation is observed.

Experimental Protocols for Aggregation Analysis

Accurate characterization of peptide aggregation often requires orthogonal analytical methods.[6]

Dynamic Light Scattering (DLS)

DLS is a non-destructive technique used to determine the size distribution of particles in a solution.[7] An increase in the hydrodynamic radius compared to the monomeric state is indicative of aggregation.[8]

Methodology:

  • Sample Preparation:

    • Prepare the peptide solution in a buffer that has been filtered through a 0.22 µm filter to remove dust and other particulates.

    • The peptide concentration should be optimized to give a good signal-to-noise ratio without being so high as to cause multiple scattering events.

  • Instrument Setup:

    • Set the parameters for the measurement, including the solvent viscosity and refractive index, and the measurement temperature.

  • Measurement:

    • Carefully transfer the peptide solution to a clean cuvette, ensuring no air bubbles are introduced.

    • Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.

    • Perform the DLS measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.[7]

  • Data Analysis:

    • The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic size distribution from the diffusion coefficient of the particles.[7][8]

    • Look for the appearance of larger species or an increase in the average particle size and polydispersity index (PDI) as indicators of aggregation.[7]

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size.[9][10] Aggregates will elute earlier than the monomeric peptide. SEC is a widely used method for routine analysis of protein and peptide aggregation due to its speed and reproducibility.[11]

Methodology:

  • System Preparation:

    • Choose a column with a pore size appropriate for the expected size range of your peptide monomer and aggregates.

    • Equilibrate the SEC column with a filtered and degassed mobile phase (typically the same buffer your peptide is in) until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare your peptide sample in the mobile phase.

    • Filter the sample through a low-protein-binding 0.22 µm syringe filter before injection.

  • Chromatographic Run:

    • Inject the prepared sample onto the column.

    • Run the separation at a constant flow rate.

  • Data Analysis:

    • Monitor the elution profile using a UV detector (typically at 214 nm and 280 nm).

    • Aggregates will appear as peaks with shorter retention times (eluting earlier) than the main monomer peak.

    • Quantify the percentage of aggregated species by integrating the peak areas.

Thioflavin T (ThT) Fluorescence Assay

The ThT assay is used to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures.[12] ThT dye exhibits enhanced fluorescence upon binding to these structures.[12][13]

Methodology:

  • Materials:

    • Thioflavin T (ThT)

    • Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)[12]

    • Black, clear-bottom 96-well plate

    • Plate reader with fluorescence capabilities (excitation ~440-450 nm, emission ~482-485 nm)[12][13][14]

  • Preparation of Reagents:

    • Prepare a ThT stock solution (e.g., 1 mM in water) and filter it through a 0.2 µm syringe filter.[14] Store in the dark.

    • On the day of the experiment, dilute the ThT stock solution to a working concentration (e.g., 25 µM) in the assay buffer.[14]

    • Prepare the peptide solution at the desired concentration in the assay buffer. To ensure a monomeric starting state, you may need to pre-treat the peptide, for example, by dissolving in a solvent like HFIP, evaporating the solvent, and then resuspending in the assay buffer.

  • Assay Setup:

    • In each well of the 96-well plate, add your peptide sample.

    • Add the ThT working solution to each well.

    • Include control wells (e.g., buffer with ThT only, monomeric peptide with ThT).

  • Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate, often at 37°C with intermittent shaking to promote aggregation.[13][15]

    • Set the plate reader to take fluorescence readings at regular intervals (e.g., every 5-15 minutes) over the course of the experiment.

  • Data Analysis:

    • Plot the fluorescence intensity against time. A sigmoidal curve with a lag phase, a growth phase, and a plateau is characteristic of amyloid fibril formation.[2]

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_initial_checks Initial Checks & Simple Fixes cluster_optimization Parameter Optimization cluster_analysis Analysis & Characterization Problem Peptide Aggregation Observed (Precipitate, Cloudiness, Gel) Check_Solubility Review Sequence (Hydrophobicity, Charge) Problem->Check_Solubility Lower_Conc Lower Peptide Concentration Problem->Lower_Conc Adjust_pH Adjust Buffer pH Check_Solubility->Adjust_pH If Charged Organic_Solvent Use Organic Co-solvent (e.g., DMSO) Check_Solubility->Organic_Solvent If Hydrophobic Analysis Characterize Aggregates Adjust_pH->Analysis Organic_Solvent->Analysis Lower_Temp Lower Temperature Lower_Conc->Lower_Temp Add_Excipients Add Stabilizers (Sugars, Polyols) Lower_Temp->Add_Excipients Filter_Sample Filter (0.22 µm) to Remove Seeds Add_Excipients->Filter_Sample Filter_Sample->Analysis DLS DLS Analysis->DLS SEC SEC Analysis->SEC ThT ThT Assay Analysis->ThT Aggregation_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Sequence Amino Acid Sequence (e.g., APRs) Aggregation Peptide Aggregation Sequence->Aggregation Hydrophobicity Hydrophobicity Hydrophobicity->Aggregation Structure Secondary Structure Propensity (β-sheet) Structure->Aggregation Concentration Peptide Concentration Concentration->Aggregation pH pH pH->Aggregation Temperature Temperature Temperature->Aggregation Ionic_Strength Ionic Strength Ionic_Strength->Aggregation Agitation Mechanical Stress Agitation->Aggregation ThT_Assay_Workflow Start Start Prep_Reagents Prepare Peptide Sample & ThT Working Solution Start->Prep_Reagents Plate_Setup Add Peptide and ThT to 96-well Plate Prep_Reagents->Plate_Setup Incubate Incubate at 37°C with Shaking Plate_Setup->Incubate Measure Measure Fluorescence (Ex: 450nm, Em: 485nm) at Intervals Incubate->Measure Analyze Plot Fluorescence vs. Time Measure->Analyze Result Sigmoidal Curve Indicates Fibril Formation Analyze->Result

References

Technical Support Center: Optimization of Amidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of amidation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for amide bond formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during amidation experiments, providing potential causes and actionable solutions.

Question 1: Why is my amidation reaction showing low or no yield?

Several factors can lead to poor yields in amide bond formation. The most common culprits involve issues with the starting materials, the choice of coupling reagent, or the reaction conditions themselves.[1]

  • Problem: Incomplete activation of the carboxylic acid. The carboxylic acid must be converted into a more reactive species to facilitate the reaction with the amine.[2] If the coupling reagent is not effective or used in insufficient amounts, this activation will be incomplete.[1]

  • Problem: Deactivation of the amine. Amines can be protonated by the carboxylic acid, rendering them non-nucleophilic and unable to participate in the reaction.[1]

  • Problem: Steric hindrance. Bulky chemical groups on either the carboxylic acid or the amine can physically impede the reaction, resulting in slow or incomplete amide bond formation.[1]

  • Problem: Hydrolysis. The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing the desired reaction with the amine. It is critical to use anhydrous solvents and reagents.[1][3]

  • Problem: Suboptimal reaction conditions. Factors such as incorrect temperature, solvent, or the presence of an inappropriate base can significantly hinder the reaction's progress.[1][4]

Question 2: How do I select the appropriate coupling reagent for my specific reaction?

The choice of coupling reagent is a critical decision that depends on the nature of your substrates and the desired outcome. Different classes of coupling reagents have distinct advantages and disadvantages.

  • Carbodiimides (e.g., DCC, DIC, EDC): These are widely used for their effectiveness. However, they can lead to the racemization of chiral centers.[2][5] To suppress this side reaction, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are often used.[1][5] Dicyclohexylcarbodiimide (DCC) is suitable for solution-phase synthesis, while diisopropylcarbodiimide (DIC) is preferred for solid-phase synthesis due to the better solubility of its urea byproduct.[1][5]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are generally more reactive than carbodiimides and are particularly useful for challenging couplings, such as those involving N-methyl amino acids.[1]

  • Aminium/Uronium Salts (e.g., HATU, HBTU): These are highly effective coupling reagents. It's important to use them in equimolar amounts relative to the carboxylic acid, as an excess can lead to unwanted side reactions with the amine.[5]

Question 3: I'm observing significant side reactions. How can these be minimized?

Side reactions can significantly impact yield and purity. Here are some common side reactions and strategies to mitigate them:

  • Racemization: This is a major concern when using chiral carboxylic acids. To minimize racemization, consider using coupling additives like HOBt or running the reaction at a lower temperature.[1]

  • Formation of N-acylurea: This can occur when using carbodiimide reagents. The addition of HOBt can help to prevent this side reaction.[6]

  • Formation of Guanidinium By-product: This can happen when the amine reacts directly with certain coupling reagents. The order and timing of reagent addition are crucial to prevent this.

  • Hydrolysis of Activated Ester: Ensure all reagents and solvents are anhydrous to prevent the activated carboxylic acid from reacting with water.[1][3]

Question 4: What are the best practices for purifying my amide product?

Purification can be challenging, and the optimal method depends on the properties of your product.

  • Recrystallization: This is often the preferred method for solid amides as it can be simpler and avoids large solvent volumes.[7][8] Solvents like ethanol, acetone, or acetonitrile can be effective.[8]

  • Silica Gel Column Chromatography: This is a common technique for purifying a wide range of organic compounds.[7] However, for some polar amides, it can lead to product loss.[8]

  • Ion Exchange Chromatography: For complex mixtures containing polar amides, using a strong cation exchange (SCX) media for dry loading can be an effective purification strategy.[9]

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentClassKey AdvantagesCommon Side Reactions/DisadvantagesAdditives/Special Conditions
DCC CarbodiimideCost-effective, widely used in solution-phase.[5][10]Racemization, formation of insoluble dicyclohexylurea (DCU) byproduct.[5]HOBt or OxymaPure to suppress racemization.[1]
DIC CarbodiimideSoluble urea byproduct, suitable for solid-phase synthesis.[1][5]Racemization.[5]HOBt to minimize racemization.[5]
EDC CarbodiimideWater-soluble reagent and byproduct, easy removal by aqueous extraction.[5]Racemization, formation of N-acylurea.[6]HOBt or OxymaPure.[1]
HATU Aminium/Uronium SaltHigh reactivity, effective for difficult couplings.[11]Can react with the amine if used in excess.[5]Use in equimolar amounts with the carboxylic acid.[5]
PyBOP Phosphonium SaltMore reactive than carbodiimides, good for sterically hindered substrates.[1]Can be sensitive to moisture.Use anhydrous conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.[1]

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[1]

Protocol 2: Amidation of a Sterically Hindered Carboxylic Acid

  • Dissolve the protected, sterically hindered carboxylic acid (1 equivalent) in an anhydrous solvent like DCM.

  • Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).[1]

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[1]

  • In a separate flask, deprotect the amine as required.

  • Add the solution containing the acyl fluoride to the deprotected amine.

  • Monitor the reaction for completeness. Note that reaction times can be significantly longer for these types of couplings.[1]

Visualizations

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid Activation Activate Carboxylic Acid (Coupling Reagent + Base) Carboxylic_Acid->Activation Amine Amine Coupling Add Amine & Stir at RT Amine->Coupling Solvent Anhydrous Solvent Solvent->Activation Activation->Coupling Monitoring Monitor Progress (TLC/LC-MS) Coupling->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Extract Product Quench->Extract Purify Purify Product (Chromatography/Recrystallization) Extract->Purify Final_Product Pure Amide Purify->Final_Product

Caption: General experimental workflow for an amidation reaction.

Troubleshooting_Amidation Start Low/No Product Yield Check_Activation Is Carboxylic Acid Activation Complete? Start->Check_Activation Check_Amine Is Amine Nucleophilic? Check_Activation->Check_Amine Yes Solution_Activation Increase Coupling Reagent Change Coupling Reagent Check_Activation->Solution_Activation No Check_Conditions Are Reaction Conditions Optimal? Check_Amine->Check_Conditions Yes Solution_Amine Add Non-nucleophilic Base Check for Salt Formation Check_Amine->Solution_Amine No Check_Sterics Is Steric Hindrance an Issue? Check_Conditions->Check_Sterics Yes Solution_Conditions Optimize Temperature/Solvent Ensure Anhydrous Conditions Check_Conditions->Solution_Conditions No Solution_Sterics Use More Reactive Coupling Agent Increase Reaction Time/Temperature Check_Sterics->Solution_Sterics Yes

Caption: Troubleshooting flowchart for low-yield amidation reactions.

References

Technical Support Center: Managing Impurities from tert-Butyl Cation Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing impurities arising from tert-butyl cation formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common issues encountered during organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of impurity formation when using tert-butyl protecting groups or reagents?

A1: The primary cause of side-product formation is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate. This carbocation is a potent electrophile that can alkylate any nucleophilic species present in the reaction mixture, leading to the formation of undesired tert-butylated byproducts. A common indicator of this side reaction is the observation of unexpected peaks in mass spectrometry analysis with a mass increase of +56 Da.

Q2: Which functional groups are most susceptible to alkylation by the tert-butyl cation?

A2: Nucleophilic functional groups are particularly vulnerable to alkylation. In the context of peptide synthesis, these include the side chains of:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.

  • Methionine (Met): The thioether can be alkylated to form a sulfonium salt.

  • Cysteine (Cys): The free thiol group is a prime target for S-tert-butylation.

  • Tyrosine (Tyr): The phenolic ring can undergo alkylation.

  • Serine (Ser) and Threonine (Thr): The hydroxyl groups are also susceptible to this side reaction.

In other areas of organic synthesis, such as Friedel-Crafts reactions, electron-rich aromatic rings are the primary targets for alkylation.

Q3: How can I prevent the formation of these tert-butylated impurities?

A3: The most effective strategy is the use of "scavengers" in the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively trapping the cation before it can react with your molecule of interest.

Q4: My deprotection or alkylation reaction is incomplete. What are the common causes?

A4: Incomplete reactions can be due to several factors:

  • Insufficient Acid/Catalyst: In acid-catalyzed reactions like Boc deprotection or Friedel-Crafts alkylation, the acid or Lewis acid catalyst may be insufficient to drive the reaction to completion. For instance, Lewis acid catalysts like AlCl₃ are highly sensitive to moisture and can be deactivated.

  • Inadequate Reaction Time or Temperature: Some reactions, particularly with sterically hindered substrates, may require longer reaction times or gentle heating to proceed to completion.

  • Steric Hindrance: The accessibility of the tert-butyl group or the reaction site can be limited by the surrounding molecular structure, slowing down the reaction.

Troubleshooting Guides

Issue 1: Formation of Unexpected Side Products in Peptide Synthesis (Boc Deprotection)

Symptoms:

  • Analysis by HPLC or LC-MS reveals unexpected peaks.

  • Mass spectrometry data shows peaks with a mass increase of +56 Da corresponding to the addition of a tert-butyl group.

Cause: Alkylation of nucleophilic amino acid residues by the tert-butyl cation generated during the acid-catalyzed cleavage of Boc or other tert-butyl-based protecting groups.

Solutions:

  • Use of Scavengers: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger is critical and depends on the specific residues present in your peptide.

  • Optimize Reaction Conditions: Perform the deprotection at the lowest effective temperature (typically room temperature) to minimize side reactions.

Data Presentation: Scavenger Efficiency in Peptide Deprotection

The following tables summarize common scavengers and their effectiveness in preventing side reactions during the deprotection of peptides containing sensitive residues.

Table 1: Common Scavengers and Their Primary Targets

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS)Trp, general carbocations2.5-5% (v/v)Highly effective carbocation scavenger.
Triethylsilane (TES)Trp, Met10-20 equivalentsEffective for protecting tryptophan and methionine residues.
ThioanisoleMet5% (v/v)Effective in preventing S-alkylation of methionine.
1,2-Ethanedithiol (EDT)Cys, Trp2.5% (v/v)Commonly used for protecting cysteine residues.
WaterGeneral carbocations2.5-5% (v/v)Can act as a scavenger,

Validation & Comparative

A Comparative Guide to tert-Butyl 3-aminopropanoate and Other β-Alanine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and drug development, β-alanine and its derivatives serve as crucial building blocks for a diverse array of molecules, from peptides to pharmacologically active compounds. The strategic selection of a particular β-alanine derivative, distinguished by the nature of its ester protecting group, can significantly impact reaction efficiency, product purity, and the overall success of a synthetic strategy. This guide provides an objective, data-driven comparison of tert-Butyl 3-aminopropanoate against other common β-alanine esters, namely the methyl, ethyl, and benzyl derivatives, to inform researchers, scientists, and drug development professionals in their selection process.

Physicochemical Properties: A Comparative Overview

The choice of an ester derivative of β-alanine is often dictated by its physicochemical properties, which influence its solubility, stability, and handling characteristics. The following table summarizes key properties of β-alanine and its common ester derivatives.

Propertyβ-AlanineMethyl 3-aminopropanoate (hydrochloride)Ethyl 3-aminopropanoate (hydrochloride)tert-Butyl 3-aminopropanoate (hydrochloride)Benzyl 3-aminopropanoate (p-toluenesulfonate)
Molecular Formula C₃H₇NO₂C₄H₉NO₂ · HClC₅H₁₁NO₂ · HClC₇H₁₅NO₂ · HClC₁₀H₁₃NO₂ · C₇H₈O₃S
Molecular Weight ( g/mol ) 89.09[1]139.58153.61181.66[2]351.4[3]
Melting Point (°C) 207[1]Not available65-67153-163[4]137-141[3]
Appearance White crystalline powder[1]Not availableWhite to off-white crystalline powder[5]White to off-white powder[4]White powder[3]
pKa (amino group) 10.24[1]~10.2 (estimated to be slightly lower than β-alanine)[6]Not availableNot availableNot available
pKa (carboxyl group) 3.55[1]Not applicable (esterified)Not applicable (esterified)Not applicable (esterified)Not applicable (esterified)

Performance in Chemical Synthesis: Stability of Ester Protecting Groups

A critical consideration in multi-step synthesis, particularly in peptide chemistry, is the stability of the ester protecting group under various reaction conditions. The choice of ester will dictate the orthogonality of the overall protection strategy.

ConditionMethyl/Ethyl EstersBenzyl Estertert-Butyl Ester
Strong Acid (e.g., TFA, HF) StableCleavedCleaved[7][8]
Moderate Acid (e.g., mild TFA conditions) StableStableCan be cleaved[8]
Strong Base (e.g., saponification) CleavedCleavedStable[7]
Catalytic Hydrogenolysis (H₂, Pd/C) StableCleaved[9]Stable[9]

The tert-butyl ester stands out for its stability to basic and nucleophilic conditions, as well as to catalytic hydrogenolysis, making it an ideal choice in syntheses where benzyl-based protecting groups are used for other functionalities (e.g., Boc/Bzl SPPS strategy).[9] Conversely, its lability under acidic conditions allows for its removal with reagents like trifluoroacetic acid (TFA), which is a common step in Boc-based solid-phase peptide synthesis (SPPS).[7][8] Benzyl esters offer robustness towards both acidic and basic conditions and are readily removed by mild, neutral hydrogenolysis, a useful feature for sensitive substrates.[9] Methyl and ethyl esters are generally more robust than tert-butyl esters to acidic conditions but are susceptible to cleavage by basic hydrolysis.

Experimental Data: A Focus on Biological Activity

β-Alanine and its derivatives are not merely synthetic intermediates; they also exhibit biological activity, notably through their interaction with neurotransmitter receptors.

GABA-A Receptor Binding Affinity

β-Alanine is a known agonist of the γ-aminobutyric acid type A (GABA-A) receptor, a key player in inhibitory neurotransmission in the central nervous system.[8] The binding affinity of β-alanine to the GABA-A receptor has been quantified and compared to other agonists.

AgonistKR (µM)Efficacy
GABA140High
β-Alanine 710 High
Taurine360High

Data from a study on α1β2γ2L GABA-A receptors. KR represents the dissociation constant for the resting state of the receptor.[10]

These data indicate that while β-alanine is a high-efficacy agonist, its affinity for the GABA-A receptor is lower than that of GABA and taurine.[10] The ester derivatives of β-alanine are expected to be prodrugs, requiring in vivo hydrolysis to release the active β-alanine. The rate of this hydrolysis, influenced by the nature of the ester group, would be a key determinant of their pharmacological profile. For instance, sustained-release formulations of β-alanine have been developed to modulate its bioavailability and reduce side effects like paresthesia.[11]

Experimental Protocols

Synthesis of β-Alanine Methyl Ester Hydrochloride

This protocol describes a general method for the synthesis of amino acid methyl ester hydrochlorides using trimethylchlorosilane.

Materials:

  • β-Alanine

  • Methanol

  • Chlorotrimethylsilane

Procedure:

  • To β-alanine (0.1 mol) in a round-bottom flask, slowly add freshly distilled chlorotrimethylsilane (0.2 mol) with stirring.

  • Add methanol (100 mL) to the mixture.

  • Stir the resulting solution or suspension at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture using a rotary evaporator to obtain the β-alanine methyl ester hydrochloride product.[12]

Solution-Phase Dipeptide Synthesis using β-Alanine Methyl Ester Hydrochloride

This protocol details the coupling of a Boc-protected amino acid to β-alanine methyl ester hydrochloride.[13]

Materials:

  • β-Alanine methyl ester hydrochloride

  • Boc-protected amino acid (e.g., Boc-Phe-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Neutralization: Dissolve β-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM. At 0°C, add DIPEA (1.1 eq) dropwise and stir at room temperature for 30 minutes to yield the free base.[13]

  • Activation: In a separate flask, dissolve the Boc-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool to 0°C, add DCC (1.1 eq), and stir for 30 minutes. A precipitate of dicyclohexylurea (DCU) will form.[13]

  • Coupling: Filter the DCU precipitate and add the filtrate containing the activated amino acid to the free base of β-alanine methyl ester. Allow the reaction to warm to room temperature and stir for 12-24 hours.[13]

  • Work-up and Purification: Filter any further DCU precipitate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude dipeptide, which can be further purified by column chromatography.[13]

Deprotection of a tert-Butyl Ester

This protocol describes the cleavage of a tert-butyl ester using trifluoroacetic acid.

Materials:

  • tert-Butyl ester-containing compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the tert-butyl ester-containing compound in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 5 hours.

  • Remove the DCM and TFA under vacuum.

  • The residue can be further purified, for example, by precipitation in diethyl ether.[11]

Signaling Pathways and Workflows

Carnosine Biosynthesis

β-Alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with important physiological functions, including pH buffering and antioxidant activities in muscle and brain tissue. The synthesis is catalyzed by carnosine synthase in an ATP-dependent reaction.

Carnosine_Biosynthesis cluster_synthesis Carnosine Synthesis beta_Alanine β-Alanine Carnosine_Synthase Carnosine Synthase beta_Alanine->Carnosine_Synthase L_Histidine L-Histidine L_Histidine->Carnosine_Synthase Carnosine Carnosine ATP ATP ATP->Carnosine_Synthase AMP_PPi AMP + PPi Carnosine_Synthase->Carnosine Carnosine_Synthase->AMP_PPi GABA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA_Vesicle GABA in Vesicle GAD->GABA_Vesicle Synthesis GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_Vesicle->GABA_A_Receptor Release & Binding Hyperpolarization Hyperpolarization (Inhibitory Effect) GABA_A_Receptor->Hyperpolarization Cl_ion Cl⁻ Cl_ion->GABA_A_Receptor Influx beta_Alanine β-Alanine (Agonist) beta_Alanine->GABA_A_Receptor Binding Boc_SPPS_Workflow start Start with Resin swell Swell Resin in Solvent (e.g., DCM) start->swell deprotection Nα-Boc Deprotection (TFA in DCM) swell->deprotection neutralization Neutralization (e.g., DIPEA in DCM) deprotection->neutralization coupling Amino Acid Coupling (e.g., Boc-AA-OH, DCC/HOBt) neutralization->coupling wash Wash Resin coupling->wash repeat Repeat Cycle wash->repeat repeat->deprotection Next Amino Acid cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., HF) repeat->cleavage Final Amino Acid purification Purify Peptide (e.g., HPLC) cleavage->purification end Final Peptide purification->end

References

A Comparative Guide to Boc vs. Fmoc Strategy for β-Alanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) strategies is a critical decision that influences the efficiency, purity, and overall success of synthesizing peptides. This is particularly true when incorporating non-proteinogenic amino acids like β-alanine, a key component in various therapeutic peptides and peptidomimetics due to its ability to induce specific secondary structures and enhance stability.

This guide provides an in-depth, objective comparison of the Boc and Fmoc methodologies for the incorporation of β-alanine, grounded in the principles of chemical reactivity and supported by experimental insights. We will explore the causality behind protocol choices, potential side reactions, and provide detailed workflows to empower you to make an informed decision for your specific research needs.

The Fundamental Divide: Acid vs. Base Labile Protection

The core difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes, which dictate the chemical environments for deprotection of the α-amino group during peptide chain elongation.[1]

  • Boc Strategy: This classic approach relies on the acid-labile Boc group for temporary α-amino protection.[2] Deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[3][] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[2][5]

  • Fmoc Strategy: This has become the more mainstream choice due to its milder reaction conditions.[6][7] The Fmoc group is base-labile and is removed using a secondary amine, most commonly piperidine in a solvent like N,N-dimethylformamide (DMF).[][8] Side-chain protecting groups are typically acid-labile (e.g., tert-butyl based), allowing for their simultaneous removal with the final cleavage from the resin using TFA.[] This true orthogonality is a key advantage of the Fmoc strategy.[7]

Head-to-Head Comparison: Incorporating β-Alanine

FeatureBoc StrategyFmoc StrategyRationale & Implications for β-Alanine Incorporation
α-Amino Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)The choice of protecting group dictates the entire synthesis workflow and reagent compatibility.
Deprotection Conditions Strong Acid (e.g., 25-50% TFA in DCM)[]Mild Base (e.g., 20% piperidine in DMF)[10]The harsh acidic conditions of Boc deprotection can be detrimental to sensitive moieties in complex peptides. The milder basic deprotection in the Fmoc strategy is generally preferred for a wider range of applications.[11]
Side-Chain Protection Benzyl-based (acid-labile with strong acid)tert-Butyl-based (acid-labile with TFA)The orthogonality of the Fmoc strategy simplifies the final cleavage and deprotection step.[]
Final Cleavage Strong Acid (e.g., HF)[5]Moderate Acid (e.g., TFA with scavengers)[11]The use of highly corrosive and hazardous HF in the Boc strategy requires specialized equipment.[7] The milder TFA cleavage in the Fmoc strategy is a significant practical advantage.[7]
Crude Purity May be lower due to harsher deprotection conditions.Generally higher due to milder conditions and fewer side reactions.[6][11]Higher crude purity from Fmoc synthesis reduces the effort and cost of downstream purification.[6]
Potential for Side Reactions with β-Alanine Less prone to diketopiperazine (DKP) formation.More susceptible to diketopiperazine (DKP) formation, especially with certain preceding amino acids.The free N-terminal amine after Fmoc deprotection can intramolecularly attack the peptide bond, leading to chain termination and the formation of a cyclic dipeptide. This is a significant consideration when the dipeptide sequence is prone to cyclization.[12][13]
Cost Considerations Boc-protected amino acids are generally less expensive.[6]Fmoc-protected amino acids are traditionally more expensive, though prices are becoming more competitive.[6]While raw material costs for Boc-amino acids may be lower, the overall cost-effectiveness of the Fmoc strategy is often better due to higher purity, reduced purification needs, and amenability to automation.[6]

Causality in Experimental Choices: Navigating the Nuances

The decision between Boc and Fmoc for β-alanine incorporation extends beyond a simple list of pros and cons. Understanding the "why" behind experimental protocols is crucial for troubleshooting and optimization.

The Challenge of Diketopiperazine (DKP) Formation in Fmoc-SPPS

A significant side reaction in SPPS is the formation of diketopiperazines (DKPs), which leads to the termination of the peptide chain.[12] This occurs when the deprotected N-terminal amino group of a dipeptidyl-resin attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a stable six-membered ring. This is particularly problematic during the Fmoc-deprotection step and subsequent coupling of the third amino acid.[13][14]

While β-alanine itself is not a primary driver of DKP formation, the preceding amino acid plays a crucial role. Sequences with proline or other sterically unhindered amino acids at the C-terminal position are more susceptible.[13] The basic conditions of Fmoc deprotection, particularly with piperidine, can catalyze this intramolecular cyclization.[13]

Mitigation Strategies for DKP Formation:

  • Use of Dipeptides: Incorporating a pre-formed dipeptide (e.g., Fmoc-Xaa-β-Ala-OH) can bypass the vulnerable dipeptidyl-resin stage.

  • Milder Deprotection Conditions: Using less basic deprotection reagents or shorter deprotection times can reduce the incidence of DKP formation.[13]

  • Choice of Coupling Reagents: Utilizing highly efficient coupling reagents can drive the forward reaction (peptide bond formation) and minimize the time the deprotected N-terminus is available for intramolecular cyclization.[13]

Aggregation and "Difficult Sequences"

For long or hydrophobic peptide sequences, aggregation of the growing peptide chain on the solid support can hinder reagent access and lead to incomplete reactions. The repetitive acidic treatments in the Boc strategy can help to disrupt secondary structures and improve solvation, sometimes offering an advantage for these "difficult sequences."[1][11]

Visualizing the Workflows

To better illustrate the cyclical nature of each strategy for incorporating β-alanine, the following diagrams outline the key steps.

Boc_SPPS_Workflow cluster_cycle Boc-SPPS Cycle for β-Alanine Incorporation cluster_final Final Steps Start Start: Boc-AA-Resin Deprotection Boc Deprotection (25-50% TFA/DCM) Start->Deprotection Neutralization Neutralization (e.g., 10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling: Boc-β-Ala-OH, Activator, Base Neutralization->Coupling Wash Wash (DCM, DMF) Coupling->Wash Wash->Deprotection Repeat for next AA Final_Cleavage Final Cleavage (e.g., HF, Scavengers) Wash->Final_Cleavage After last AA

Caption: Boc-SPPS workflow for β-alanine incorporation.

Fmoc_SPPS_Workflow cluster_cycle Fmoc-SPPS Cycle for β-Alanine Incorporation cluster_final Final Steps Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling Coupling: Fmoc-β-Ala-OH, Activator, Base Deprotection->Coupling Wash Wash (DMF, DCM) Coupling->Wash Wash->Deprotection Repeat for next AA Final_Cleavage Final Cleavage (e.g., TFA, Scavengers) Wash->Final_Cleavage After last AA

Caption: Fmoc-SPPS workflow for β-alanine incorporation.

Detailed Experimental Protocols

The following are generalized protocols for the manual incorporation of a single β-alanine residue. Optimization may be required based on the specific peptide sequence and resin.

Protocol 1: Boc-SPPS Incorporation of β-Alanine

This protocol assumes the synthesis is proceeding on a Boc-aminoacyl-resin.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).

    • Drain and add a fresh solution of 50% TFA in DCM.

    • Agitate for 30 minutes at room temperature.[15]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

  • Neutralization:

    • Wash the resin with isopropanol (2 times) and DCM (2 times).

    • Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5 minutes. Repeat this step.[1]

    • Wash the resin with DCM (3 times).

  • Coupling of Boc-β-Alanine:

    • In a separate vessel, dissolve Boc-β-Ala-OH (3 equivalents relative to resin loading) and a coupling agent like HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated Boc-β-Ala-OH solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin sequentially with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection cycle or final cleavage.

Protocol 2: Fmoc-SPPS Incorporation of β-Alanine

This protocol assumes the synthesis is proceeding on an Fmoc-aminoacyl-resin.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 3 minutes.[10]

    • Drain and add a fresh solution of 20% piperidine in DMF.

    • Agitate for 10-15 minutes at room temperature.[10]

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-β-Alanine:

    • In a separate vessel, dissolve Fmoc-β-Ala-OH (3 equivalents), a coupling agent like HATU (2.9 equivalents), and an additive like HOAt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated Fmoc-β-Ala-OH solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion (e.g., Kaiser test).

  • Washing: Wash the resin sequentially with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection cycle or final cleavage.

Conclusion: Making the Strategic Choice

Both Boc and Fmoc SPPS are powerful methodologies for the synthesis of peptides containing β-alanine. The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, higher crude purity, and amenability to automation.[11] However, the Boc strategy remains a valuable tool, particularly for the synthesis of long and aggregation-prone sequences where the acidic deprotection steps can be advantageous.[1]

The potential for diketopiperazine formation during Fmoc-SPPS is a key consideration that must be addressed through careful sequence analysis and protocol optimization. Ultimately, a thorough understanding of the chemical principles and practical considerations of both strategies will enable the researcher to make an informed decision and achieve the successful synthesis of their target β-alanine-containing peptide.

References

A Comparative Guide to Tert-butyl and Benzyl Ester Protecting Groups in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, particularly in peptide and pharmaceutical development, the judicious selection of protecting groups is a cornerstone of success. The ability to mask a reactive functional group, carry it through a series of synthetic transformations, and then remove it under specific conditions without affecting other parts of the molecule is paramount. This guide provides an objective comparison between two of the most widely employed carboxyl-protecting groups: the tert-butyl (tBu) ester and the benzyl (Bn) ester. This analysis is supported by experimental data and detailed protocols to inform strategic decisions in complex synthetic routes.

The primary distinction between tert-butyl and benzyl esters lies in their orthogonal stability and the conditions required for their removal.[1] Tert-butyl esters are renowned for their stability under basic and nucleophilic conditions but are highly susceptible to acidolysis.[1][2] Conversely, benzyl esters exhibit broad stability to both acidic and basic conditions but are readily cleaved by catalytic hydrogenolysis.[1][2] This fundamental difference in reactivity allows for their selective removal in the presence of one another, a critical aspect of modern synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[2]

Performance Comparison at a Glance

The following table summarizes the key performance indicators for tert-butyl and benzyl ester protection, based on typical outcomes in organic and peptide synthesis.

ParameterTert-Butyl (tBu) EsterBenzyl (Bn) Ester
Typical Yield (Protection) 80-90%85-95%
Typical Yield (Deprotection) HighQuantitative
Stability Stable to basic, nucleophilic, and reductive (hydrogenolysis) conditions.[2][3]Stable to a wide range of acidic and basic conditions.[2][3]
Deprotection Conditions Moderate to strong acids (e.g., Trifluoroacetic acid - TFA).[3]Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH, HF).[3][4]
Key Advantages Facile cleavage under mild acidic conditions; Orthogonal to benzyl-based protecting groups.[2][3]High stability; Orthogonal to many other protecting groups, including tBu-based groups.[2][3]
Key Disadvantages Potential for premature deprotection during repeated mild acid treatments; Formation of tert-butyl cations can lead to side reactions with sensitive residues (e.g., Trp, Met).[3][4]Requires specific catalysts for hydrogenolysis that can be poisoned; Strong acid cleavage may not be compatible with sensitive functional groups.[3]
Primary Application Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).[3]Boc/Bzl Solid-Phase Peptide Synthesis (SPPS).[3][4]

Orthogonal Deprotection Strategies in Peptide Synthesis

The true power of tert-butyl and benzyl esters is realized in their application within orthogonal protection strategies, which allow for the selective deprotection of one group while others remain intact.[2] This is the foundation of modern SPPS, which primarily utilizes two main strategies: Fmoc/tBu and Boc/Bzl.[3][5]

In Fmoc/tBu SPPS , the N-terminal α-amino group is protected with the base-labile Fmoc group, while the carboxylic acid side chains of trifunctional amino acids are protected as acid-labile tert-butyl esters.[3] This allows for the selective removal of the Fmoc group with a mild base (e.g., piperidine) during each coupling cycle, while the tert-butyl esters remain intact until the final acid-mediated cleavage from the resin.[5]

Conversely, in Boc/Bzl SPPS , the N-terminal α-amino group is protected with the acid-labile Boc group, and the side chains are protected with benzyl-based groups, which are stable to the mild acid used for Boc removal but are cleaved by strong acids or hydrogenolysis.[2][4]

The choice between these strategies is dictated by the specific requirements of the target peptide and the stability of its constituent amino acids.[3]

Orthogonal_Protection cluster_Fmoc_tBu Fmoc/tBu Strategy cluster_Boc_Bzl Boc/Bzl Strategy Fmoc_N Fmoc-AA(tBu)-Resin Piperidine Piperidine (Base) Fmoc_N->Piperidine N-terminal deprotection H_N H-AA(tBu)-Resin Piperidine->H_N TFA TFA (Acid) H_N->TFA Final Cleavage (Side-chain & Resin) H_N_final H-AA-OH TFA->H_N_final Boc_N Boc-AA(Bzl)-Resin mild_TFA Mild TFA (Acid) Boc_N->mild_TFA N-terminal deprotection H_N_Bzl H-AA(Bzl)-Resin mild_TFA->H_N_Bzl HF HF / H₂/Pd-C H_N_Bzl->HF Final Cleavage (Side-chain & Resin) H_N_Bzl_final H-AA-OH HF->H_N_Bzl_final

Orthogonal protection strategies in Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Below are representative methodologies for the protection of a carboxylic acid as a tert-butyl or benzyl ester and their subsequent deprotection.

Tert-Butyl Ester Protection and Deprotection

TBU_Workflow cluster_protection Protection cluster_deprotection Deprotection R_COOH R-COOH reagents_prot Isobutylene, cat. H₂SO₄ or Boc₂O, DMAP R_COOH->reagents_prot R_COOtBu R-COOtBu reagents_prot->R_COOtBu R_COOtBu_deprot R-COOtBu reagents_deprot TFA in DCM R_COOtBu_deprot->reagents_deprot R_COOH_deprot R-COOH reagents_deprot->R_COOH_deprot

Workflow for tert-butyl ester protection and deprotection.

Protocol 1: Tert-Butyl Ester Protection (using Isobutylene)

  • Reaction Setup: Dissolve the carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane in a pressure-resistant vessel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Isobutylene Addition: Carefully condense isobutylene (a gas at room temperature) into the reaction mixture (typically 5-10 eq).

  • Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 12-24 hours.

  • Work-up: Cool the vessel again before opening. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Tert-Butyl Ester Deprotection (Acidolysis)

  • Reaction Setup: Dissolve the tert-butyl ester (1.0 eq) in DCM.

  • Reagent Addition: Add a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v).[3]

  • Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, remove the solvents and excess TFA under reduced pressure.

  • Precipitation: The crude product can often be precipitated by the addition of cold diethyl ether and collected by filtration.[3]

Benzyl Ester Protection and Deprotection

BN_Workflow cluster_protection Protection cluster_deprotection Deprotection R_COOH R-COOH reagents_prot Benzyl bromide (BnBr), Base (e.g., Cs₂CO₃) R_COOH->reagents_prot R_COOBn R-COOBn reagents_prot->R_COOBn R_COOBn_deprot R-COOBn reagents_deprot H₂, Pd/C R_COOBn_deprot->reagents_deprot R_COOH_deprot R-COOH reagents_deprot->R_COOH_deprot

Workflow for benzyl ester protection and deprotection.

Protocol 3: Benzyl Ester Protection

  • Reaction Setup: Dissolve the carboxylic acid (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a base such as cesium carbonate (Cs₂CO₃, 1.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq) to the solution. Stir for 15-30 minutes at room temperature to form the carboxylate salt.

  • Alkylating Agent: Add benzyl bromide (BnBr, 1.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 4: Benzyl Ester Deprotection (Catalytic Hydrogenolysis)

  • Reaction Setup: Dissolve the benzyl ester (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add palladium on carbon (Pd/C, typically 10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) with vigorous stirring.

  • Reaction: Monitor the reaction by TLC. The reaction is usually complete within 2-8 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected carboxylic acid.

Conclusion

The choice between a tert-butyl and a benzyl ester protecting group is a critical strategic decision in chemical synthesis. The tert-butyl group offers robustness towards basic and nucleophilic reagents and is readily cleaved under mild acidic conditions, making it the cornerstone of the Fmoc/tBu strategy in peptide synthesis.[1][3] In contrast, the benzyl group provides stability across a wider pH range and is uniquely susceptible to cleavage by catalytic hydrogenolysis, making it a stalwart of the Boc/Bzl approach.[1][4] A thorough understanding of their respective stabilities, orthogonality, and the conditions for their introduction and removal is essential for the successful and efficient synthesis of complex molecules such as peptides and pharmaceuticals.[2]

References

Navigating the Chromatographic Landscape: A Comparative Guide to HPLC Analysis of Peptides Containing Tert-butyl 3-Aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and purification of modified peptides, the incorporation of non-standard amino acids such as tert-butyl 3-aminopropanoate presents unique analytical challenges. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for peptides containing this bulky, hydrophobic moiety, offering insights into optimizing separations and comparing its chromatographic behavior with common alternatives.

The tert-butyl group, a cornerstone of the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, serves as an acid-labile protecting group for the side chains of acidic amino acids like aspartic and glutamic acid.[1][2] When incorporated as part of the amino acid itself, as in tert-butyl 3-aminopropanoate, it significantly increases the hydrophobicity of the resulting peptide. This increased hydrophobicity is a critical factor influencing its retention and separation in reversed-phase HPLC (RP-HPLC), the most common analytical technique for peptide purity assessment.[3][4]

The Impact of Tert-butyl Moiety on Peptide Retention

In RP-HPLC, separation is governed by the hydrophobic interactions between the analyte and the stationary phase, typically a silica support functionalized with alkyl chains (e.g., C8 or C18).[5] Peptides are eluted by a gradient of increasing organic solvent, usually acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA).[3] More hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times.

The presence of the tert-butyl group from tert-butyl 3-aminopropanoate will lead to a predictable increase in the retention time of the peptide compared to its analogue lacking this group. This is due to the non-polar nature of the tert-butyl group, which enhances the overall hydrophobicity of the peptide molecule.

Comparative HPLC Performance: Data Summary

The following table summarizes typical retention time shifts observed in RP-HPLC for a model peptide containing tert-butyl 3-aminopropanoate versus an analogous peptide with a less hydrophobic or unprotected side chain.

Peptide SequenceModifying GroupTypical C18 Retention Time (min)Relative HydrophobicityPotential Analytical Issues
Ac-Tyr-Val-Ala-X -Leu-Phe-NH₂3-Aminopropanoic acid 15.2BaselineEarly elution, potential for poor retention on very non-polar columns.
Ac-Tyr-Val-Ala-tert-butyl 3-aminopropanoate -Leu-Phe-NH₂tert-butyl 3-aminopropanoate 22.8HighIncreased retention, potential for peak broadening with non-optimal gradients.[6]
Ac-Tyr-Val-Ala-Asp(OtBu) -Leu-Phe-NH₂Aspartic acid (tert-butyl ester) 21.5HighRisk of aspartimide formation leading to satellite peaks.[2][7]
Ac-Tyr-Val-Ala-Asp -Leu-Phe-NH₂Aspartic acid (unprotected) 14.5LowMore hydrophilic, elutes earlier.

Note: Retention times are illustrative and will vary based on the specific peptide sequence, HPLC system, column chemistry, and gradient conditions.

Experimental Protocols

Standard RP-HPLC Protocol for Peptides Containing Tert-butyl 3-aminopropanoate
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.[8]

  • Sample Preparation: The peptide is dissolved in a small volume of the initial mobile phase composition (e.g., 5% acetonitrile/water).

Alternative Ion-Pairing Agents

For peptides that exhibit poor peak shape or resolution with TFA, formic acid can be used as an alternative ion-pairing agent.[5] Formic acid is less hydrophobic than TFA and will generally result in shorter retention times for all peptides.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

Visualizing the HPLC Workflow

The following diagram illustrates the typical experimental workflow for the HPLC analysis of a synthetic peptide.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis start Crude Peptide Synthesis Product dissolve Dissolve in Initial Mobile Phase start->dissolve injector Injector dissolve->injector column C18 Column injector->column detector UV Detector column->detector chromatogram Generate Chromatogram detector->chromatogram analysis Peak Integration & Purity Assessment chromatogram->analysis

Caption: Experimental workflow for HPLC analysis of synthetic peptides.

Comparison with Alternative Protecting Groups

The primary alternative to the tert-butyl ester for protecting acidic side chains is the benzyl (Bzl) group, typically used in the Boc/Bzl peptide synthesis strategy.[2] Benzyl esters are also hydrophobic but are cleaved under different, harsher acidic conditions. From an HPLC perspective, a peptide containing a benzyl-protected side chain would also exhibit increased retention compared to its unprotected form, though the exact retention time relative to a tert-butyl protected peptide would depend on the overall sequence.

Other bulky protecting groups, such as the trityl (Trt) group, are also employed for side-chain protection and will significantly increase peptide hydrophobicity and retention time in RP-HPLC.

Conclusion

The incorporation of tert-butyl 3-aminopropanoate into a peptide sequence imparts a significant hydrophobic character, leading to increased retention times in reversed-phase HPLC. Understanding this behavior is crucial for developing effective purification and analysis strategies. By adjusting gradient conditions and considering alternative ion-pairing agents, researchers can achieve optimal separation of these modified peptides. Comparison with analogues containing less hydrophobic or unprotected side chains confirms the predictable impact of the tert-butyl moiety on chromatographic performance, enabling a more rational approach to the analysis of complex synthetic peptides.

References

A Comparative Guide to the Stability of Trityl and t-Butyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the selection of appropriate protecting groups is a critical determinant of success. An ideal protecting group should be readily introduced and removed under specific conditions without affecting other functional groups within the molecule. This guide provides a detailed, objective comparison of two widely used protecting groups for alcohols, amines, and thiols: the triphenylmethyl (trityl, Tr) and the tert-butyl (t-Butyl). This comparison is supported by experimental data to facilitate the strategic selection of the optimal protecting group for your synthetic endeavors.

At a Glance: Key Differences

FeatureTrityl (Tr)t-Butyl (t-Bu)
Structure Triphenylmethyltert-Butyl
Steric Hindrance HighModerate
Primary Lability Highly Acid LabileAcid Labile
Relative Acid Stability Less StableMore Stable
Cleavage Conditions Very mild to strong acids, reductive, oxidativeStrong acids, specific Lewis acids, non-acidic methods for esters
Key Advantage Ease of removal under very mild acidic conditions, allowing for orthogonality.Greater stability to a wider range of acidic conditions compared to trityl.

Quantitative Comparison of Deprotection Conditions

The stability of a protecting group is not absolute but rather a spectrum dependent on the reaction conditions. The following tables summarize quantitative data for the cleavage of trityl and t-butyl protecting groups under various conditions, highlighting the significantly greater lability of the trityl group.

Table 1: Acid-Catalyzed Cleavage of Trityl vs. t-Butyl Ethers
Substrate TypeProtecting GroupReagentSolventTemperatureTimeYield (%)Reference
Primary AlcoholTrityl1% TFADCMRoom Temp.2 min (x4)High
Primary AlcoholTrityl97+% Formic Acid-Room Temp.3 minHigh[1]
Primary AlcoholTrityl80% Acetic Acid-Room Temp.2h (MMTr)High
Primary Alcoholt-Butyl50% TFADCMRoom Temp.3-5 h>95[2][3]
Primary Alcoholt-Butyl95% TFA / H₂O-Room Temp.20-30 minHigh[4]
Amino Acid Side Chain (e.g., Ser, Thr, Tyr)Trityl1% TFADCMRoom Temp.< 15 min>95[5]
Amino Acid Side Chain (e.g., Ser, Thr, Tyr)t-Butyl95% TFA / 2.5% H₂O / 2.5% TIS-Room Temp.1-3 hHigh[6]

Note: MMTr (Monomethoxytrityl) is a more labile derivative of the trityl group.

Table 2: Orthogonal Deprotection of Trityl and t-Butyl Groups

A key advantage of the differential stability of trityl and t-butyl groups is the possibility of orthogonal deprotection, where one can be selectively removed in the presence of the other.

Substrate with Both GroupsCondition for Selective Trityl CleavageTrityl Cleaved?t-Butyl Cleaved?Reference
Peptide with Trt and t-Bu protected side chains1-5% TFA in DCMYesNo[7][8]
Polyfunctional MoleculeAcetic Acid or Formic AcidYesNo (in presence of TBS, a silyl ether with comparable stability to t-Bu under some conditions)[1]

Experimental Protocols

Detailed methodologies for key deprotection experiments are provided below to ensure reproducibility and aid in the practical application of these protecting groups.

Protocol 1: Selective Deprotection of a Trityl Ether in the Presence of a t-Butyl Ether

This protocol is based on the principle of differential acid lability, as commonly employed in solid-phase peptide synthesis.[7]

Materials:

  • Peptide-resin with both Trityl and t-Butyl protected amino acid side chains

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) - as a scavenger

  • Sintered glass funnel

Procedure:

  • Swell the dry resin (e.g., 1 g) with DCM in a sintered glass funnel.

  • Remove the excess DCM.

  • Prepare a cleavage cocktail of 1% TFA and 5% TIS in DCM.

  • Add the cleavage cocktail (e.g., 10 mL) to the resin, seal the funnel, and shake for 2 minutes.

  • Remove the solvent by applying N₂ pressure.

  • Repeat the acid treatment (steps 4 and 5) three more times.

  • Wash the resin thoroughly with DCM.

  • Dry the resin under vacuum. The trityl group will be cleaved, while the t-butyl group remains intact.

Protocol 2: General Deprotection of a t-Butyl Ether

This protocol describes a standard procedure for the cleavage of a t-butyl ether using a strong acid.[2][6]

Materials:

  • t-Butyl protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Water (optional, as a scavenger)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Rotary evaporator

Procedure:

  • Dissolve the t-butyl protected compound in DCM.

  • Prepare a cleavage cocktail, typically 50-95% TFA in DCM. For substrates with sensitive residues, scavengers such as water and TIS are often added (e.g., TFA/H₂O/TIS 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the solution of the protected compound.

  • Stir the reaction mixture at room temperature for 1 to 5 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA using a rotary evaporator. Co-evaporation with a solvent like toluene can aid in the complete removal of residual TFA.

  • Proceed with the appropriate work-up and purification of the deprotected product.

Protocol 3: Reductive Cleavage of a Trityl Ether

This protocol provides an alternative, non-acidic method for trityl group removal.[9]

Materials:

  • Trityl-protected compound

  • Lithium powder

  • Naphthalene (catalytic amount)

  • Anhydrous THF

Procedure:

  • Dissolve the trityl-protected compound in anhydrous THF.

  • Add lithium powder and a catalytic amount of naphthalene to the solution under an inert atmosphere.

  • Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by TLC.

  • Upon completion, quench the reaction carefully with a proton source (e.g., methanol, followed by water).

  • Perform a standard aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the deprotected product by chromatography.

Mechanistic Insights and Visualization

The difference in stability between the trityl and t-butyl groups is fundamentally rooted in the stability of the carbocation formed during acid-catalyzed cleavage. The trityl cation is significantly more stable than the t-butyl cation due to the extensive resonance delocalization of the positive charge across the three phenyl rings.

Acid-Catalyzed Cleavage Mechanisms

The following diagrams, generated using the DOT language, illustrate the signaling pathways for the acid-catalyzed deprotection of trityl and t-butyl ethers.

trityl_deprotection TrO_R Trityl Ether (Tr-O-R) Protonated_Ether Protonated Ether [Tr-O(H)-R]+ TrO_R->Protonated_Ether Protonation H_plus H+ ROH Alcohol (R-OH) Protonated_Ether->ROH Cleavage Tr_cation Trityl Cation (Tr+) (Resonance Stabilized) Protonated_Ether->Tr_cation

Caption: Acid-catalyzed deprotection of a trityl ether.

tbutyl_deprotection tBuO_R t-Butyl Ether (tBu-O-R) Protonated_Ether Protonated Ether [tBu-O(H)-R]+ tBuO_R->Protonated_Ether Protonation H_plus H+ ROH Alcohol (R-OH) Protonated_Ether->ROH Cleavage tBu_cation t-Butyl Cation (tBu+) Protonated_Ether->tBu_cation Isobutylene Isobutylene tBu_cation->Isobutylene Deprotonation

Caption: Acid-catalyzed deprotection of a t-butyl ether.

Comparative Stability Workflow

The choice between trityl and t-butyl protecting groups often depends on the desired level of stability and the need for orthogonal deprotection strategies. The following workflow illustrates a simplified decision-making process.

stability_workflow Start Need to protect an alcohol, amine, or thiol Orthogonal_Deprotection Is orthogonal deprotection with another acid-labile group required? Start->Orthogonal_Deprotection Use_Trityl Consider Trityl (Tr) - Cleavable with very mild acid Orthogonal_Deprotection->Use_Trityl Yes Mild_Acid_Stability Is stability to mild acidic conditions required? Orthogonal_Deprotection->Mild_Acid_Stability No Consider_Other Consider other protecting groups Use_Trityl->Consider_Other If Trityl is too labile Mild_Acid_Stability->Use_Trityl No Use_tButyl Consider t-Butyl (t-Bu) - Requires stronger acid for cleavage Mild_Acid_Stability->Use_tButyl Yes Use_tButyl->Consider_Other If t-Butyl is too stable or cleavage is problematic

Caption: Decision workflow for selecting Trityl vs. t-Butyl.

Conclusion

The choice between trityl and t-butyl protecting groups is a strategic decision in organic synthesis that hinges on the required stability profile and the overall synthetic plan. The trityl group, with its pronounced acid lability, is an excellent choice for applications requiring very mild deprotection conditions and for implementing orthogonal protection strategies in the presence of more robust acid-labile groups like t-butyl. Conversely, the t-butyl group offers greater stability, making it suitable for syntheses where the protected functional group must withstand a broader range of acidic environments before the final deprotection step. By understanding the quantitative differences in their stability and the available deprotection protocols, researchers can make more informed decisions to enhance the efficiency and success of their synthetic routes.

References

A Comparative Guide to Coupling Reagents for Beta-Alanine Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable amide bond is a fundamental transformation in the synthesis of peptides and other biologically active molecules. For researchers incorporating the unique structural properties of beta-alanine, the choice of coupling reagent is a critical parameter that dictates reaction efficiency, product purity, and overall yield. This guide provides an objective comparison of commonly employed coupling reagents for the acylation of beta-alanine, supported by illustrative experimental data to inform your selection process.

Overview of Common Coupling Reagents

The primary function of a coupling reagent is to activate the carboxylic acid group of an N-protected beta-alanine, rendering it susceptible to nucleophilic attack by an amine. The most utilized classes of coupling reagents include carbodiimides, aminium/uronium salts, and phosphonium salts. Each class offers distinct advantages and disadvantages in terms of reactivity, side-product profiles, and handling requirements.

Reagent ClassExamplesMechanism of ActionKey AdvantagesKey Disadvantages
Carbodiimides DCC, EDCForms an O-acylisourea intermediate, which can be unstable. Often used with additives like HOBt or NHS to form a more stable active ester.Cost-effective, widely used. EDC and its byproduct are water-soluble, simplifying workup.[1]DCC can form an insoluble dicyclohexylurea (DCU) byproduct, complicating purification.[1] Can be less effective for sterically hindered couplings without additives.[1]
Aminium/Uronium Salts HBTU, HATU, HCTU, COMUForms a highly reactive OBt- or OAt-based active ester.[2]High coupling efficiency, fast reaction times, and low risk of racemization.[2][3] HATU is particularly effective for difficult couplings.[2] COMU is a safer and highly efficient alternative.[4][5]Can be more expensive than carbodiimides. HBTU and HATU can undergo guanidinylation of the N-terminal amine as a side reaction.[2]
Phosphonium Salts PyBOPForms a reactive OBt-ester.High efficiency, particularly for sterically hindered amino acids. Avoids the guanidinylation side reaction associated with some uronium salts.[3]Can be more expensive. The byproduct, tris(pyrrolidino)phosphine oxide, can sometimes be difficult to remove.

Performance Comparison: A Quantitative Look

The selection of a coupling reagent is often a trade-off between reaction speed, yield, and the minimization of side reactions. The following table summarizes illustrative performance data for several common coupling reagents. It is important to note that yields and reaction times can vary based on the specific substrates, solvents, and reaction conditions.

Coupling ReagentAdditive/BaseTypical Yield (%)Typical Reaction Time (h)Key Observations
DCC DMAP (catalytic)85-954-12Cost-effective, but purification can be challenging due to the DCU byproduct.[1]
EDC HOBt/DMAP90-982-8Water-soluble byproducts allow for simplified workup.[1]
HBTU DIPEA>951-4High efficiency and fast reaction times for routine couplings.[1]
HATU DIPEA>950.5-2Superior performance for challenging sequences with a very low risk of racemization.[1][2]
PyBOP DIPEAHigh1-4Effective for sterically hindered couplings and avoids guanidinylation side reactions.[3]
COMU DIPEAHigh1-4A safer and highly efficient alternative to HBTU/HATU, often requiring only one equivalent of base.[4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success. Below are representative protocols for the coupling of an N-protected amino acid to beta-alanine methyl ester using different classes of coupling reagents.

Protocol 1: EDC/HOBt Mediated Coupling

This method employs a water-soluble carbodiimide, simplifying the purification process.

Materials:

  • N-Boc-L-Alanine

  • Beta-alanine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Neutralization: Dissolve beta-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Cool the solution to 0°C and add DIPEA (1.1 eq) dropwise. Stir the mixture at room temperature for 30 minutes.

  • Activation: In a separate flask, dissolve N-Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Coupling: Add the activated carboxylic acid solution to the neutralized beta-alanine solution. Cool the mixture to 0°C and add EDC (1.2 eq). Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: HATU Mediated Coupling

This protocol utilizes a highly efficient uronium salt, ideal for rapid and clean couplings.

Materials:

  • N-Fmoc-L-Alanine

  • Beta-alanine methyl ester hydrochloride

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Neutralization: Dissolve beta-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF and cool to 0°C. Add DIPEA (1.1 eq) and stir for 15 minutes.

  • Activation: In a separate flask, dissolve N-Fmoc-L-Alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activated amino acid solution to the neutralized beta-alanine solution. Stir the reaction at room temperature for 0.5-2 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Reaction Mechanisms and Experimental Workflow

Visualizing the underlying chemical processes and experimental steps can aid in understanding and troubleshooting.

G General Amide Coupling Workflow cluster_0 Preparation cluster_1 Activation cluster_2 Coupling cluster_3 Work-up & Purification start Dissolve N-Protected Beta-Alanine activate Add Coupling Reagent & Base start->activate amine Dissolve Amine Component couple Combine Activated Acid & Amine amine->couple activate->couple react Stir at RT couple->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify product Pure Amide Product purify->product

Caption: A generalized workflow for beta-alanine amide bond formation.

G Mechanism of Carbodiimide Coupling with HOBt beta_alanine N-Protected Beta-Alanine (R-COOH) o_acylisourea O-Acylisourea Intermediate beta_alanine->o_acylisourea + EDC edc EDC edc->o_acylisourea active_ester HOBt Active Ester o_acylisourea->active_ester + HOBt urea EDC Byproduct (Water-Soluble) o_acylisourea->urea hobt HOBt hobt->active_ester amide Amide Product (R-CONH-R') active_ester->amide + Amine amine Amine (R'-NH2) amine->amide

Caption: Carbodiimide-mediated coupling mechanism with an HOBt additive.

G Mechanism of Aminium/Uronium Salt (HATU) Coupling beta_alanine N-Protected Beta-Alanine (R-COOH) active_ester OAt Active Ester beta_alanine->active_ester + HATU/Base hatu HATU + Base hatu->active_ester amide Amide Product (R-CONH-R') active_ester->amide + Amine byproducts Byproducts active_ester->byproducts amine Amine (R'-NH2) amine->amide

Caption: Aminium/Uronium salt (HATU) mediated coupling mechanism.

Conclusion

The choice of coupling reagent for beta-alanine is a critical decision that can significantly impact the outcome of a synthesis. For routine couplings where cost is a major consideration, carbodiimides such as EDC with an additive like HOBt offer a reliable and economical option with the benefit of a simplified workup. For more challenging couplings, or when reaction time is a critical factor, the use of aminium/uronium salts is recommended. HATU stands out as a highly reactive and efficient reagent for difficult amide bond formations, minimizing the risk of side reactions.[1][2] Newer reagents like COMU offer a compelling combination of high efficiency and improved safety profile, making them an excellent choice for a wide range of applications.[4][5] Ultimately, the optimal coupling reagent will depend on the specific requirements of the synthetic target, including steric hindrance, the scale of the reaction, and economic considerations.

References

Spectroscopic comparison of protected and deprotected beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Protected and Deprotected Beta-Alanine for Researchers and Drug Development Professionals.

This guide provides a detailed spectroscopic comparison of deprotected beta-alanine and its commonly used N-tert-butoxycarbonyl (Boc) protected form, Boc-beta-alanine. The objective is to offer a clear, data-driven reference for researchers, scientists, and professionals in drug development who utilize these compounds in peptide synthesis and other applications. This comparison focuses on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), presenting key data in easily comparable tables and outlining the experimental protocols.

Introduction to Protected and Deprotected Beta-Alanine

Beta-alanine (or β-alanine) is a naturally occurring beta-amino acid, distinguished from its alpha-amino acid counterpart by the position of the amino group on the carbon backbone. In chemical synthesis, particularly in peptide synthesis, the amino group of beta-alanine is often "protected" to prevent unwanted side reactions. A common and widely used amino-protecting group is the tert-butoxycarbonyl (Boc) group. The removal of this group, or "deprotection," yields the free amino acid. Understanding the spectroscopic differences between the protected and deprotected forms is crucial for reaction monitoring, quality control, and structural verification.

Spectroscopic Data Comparison

The following sections provide a summary of the key spectroscopic data for both deprotected beta-alanine and Boc-protected beta-alanine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The introduction of the Boc protecting group results in significant changes in the ¹H NMR spectrum, most notably the appearance of a large singlet peak corresponding to the nine equivalent protons of the tert-butyl group.

Assignment Deprotected Beta-Alanine (β-Alanine) Chemical Shift (δ, ppm) Protected Beta-Alanine (Boc-β-Ala-OH) Chemical Shift (δ, ppm)
-CH₂- (adjacent to COOH)~2.56~2.52
-CH₂- (adjacent to NH₂)~3.18~3.97
-NH-Not typically observed in D₂O~5.05 (broad)
-C(CH₃)₃ (Boc group)N/A~1.37
-COOHNot typically observed in D₂ONot typically observed

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The addition of the Boc group introduces several new carbon signals.

Assignment Deprotected Beta-Alanine (β-Alanine) Chemical Shift (δ, ppm) Protected Beta-Alanine (Boc-β-Ala-OH) Chemical Shift (δ, ppm)
-C H₂- (adjacent to COOH)~36.3~40.3
-C H₂- (adjacent to NH₂)~39.2~49.4
-C OOH~181.1~171.2
C =O (Boc group)N/A~155.1
-C (CH₃)₃ (Boc group)N/A~79.1
-C(C H₃)₃ (Boc group)N/A~28.4

Note: Chemical shifts can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy detects the vibrational frequencies of functional groups within a molecule. The presence of the Boc group introduces characteristic vibrational bands, particularly the strong C=O stretching of the carbamate.

Vibrational Mode Deprotected Beta-Alanine (β-Alanine) Frequency (cm⁻¹) Protected Beta-Alanine (Boc-β-Ala-OH) Frequency (cm⁻¹)
N-H Stretch~3000-3200 (broad)~3382
C-H Stretch~2800-3000~2980
C=O Stretch (Carboxylic Acid)~1630~1740
C=O Stretch (Carbamate - Amide I)N/A~1711, 1688
N-H Bend (Amine)~1565N/A
N-H Bend (Amide II)N/A~1513
C-N Stretch~1463~1234

Note: Peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR).[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight.

Compound Molecular Formula Molecular Weight ( g/mol ) Observed [M+H]⁺ or [M+Na]⁺ (m/z)
Deprotected Beta-Alanine (β-Alanine)C₃H₇NO₂89.0990.05 ([M+H]⁺)
Protected Beta-Alanine (Boc-β-Ala-OH)C₈H₁₅NO₄189.21190.11 ([M+H]⁺), 212.09 ([M+Na]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the amino acid sample (protected or deprotected beta-alanine).

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O for beta-alanine, CDCl₃ for Boc-beta-alanine) in a clean NMR tube.[2]

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

¹H NMR Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment might involve 16-32 scans with a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

  • Following ¹H NMR, switch the spectrometer to the ¹³C channel.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a good signal-to-noise ratio.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI-MS, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation ([M+H]⁺).

  • For direct infusion, load the sample solution into a syringe and infuse it into the mass spectrometer at a constant flow rate.

  • For LC-MS, inject the sample onto a liquid chromatography system coupled to the mass spectrometer.

Data Acquisition:

  • Set the mass spectrometer to operate in positive ion mode to detect protonated molecules ([M+H]⁺).

  • Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the structural relationship between protected and deprotected beta-alanine.

G Experimental Workflow for Spectroscopic Comparison cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Comparison Protected Beta-Alanine (Boc-β-Ala-OH) Protected Beta-Alanine (Boc-β-Ala-OH) NMR NMR Protected Beta-Alanine (Boc-β-Ala-OH)->NMR FTIR FTIR Protected Beta-Alanine (Boc-β-Ala-OH)->FTIR MS MS Protected Beta-Alanine (Boc-β-Ala-OH)->MS Deprotected Beta-Alanine (β-Alanine) Deprotected Beta-Alanine (β-Alanine) Deprotected Beta-Alanine (β-Alanine)->NMR Deprotected Beta-Alanine (β-Alanine)->FTIR Deprotected Beta-Alanine (β-Alanine)->MS Data_Tables Data_Tables NMR->Data_Tables FTIR->Data_Tables MS->Data_Tables Comparison_Guide Comparison_Guide Data_Tables->Comparison_Guide

Caption: Experimental workflow for the spectroscopic comparison of protected and deprotected beta-alanine.

G Deprotection of Boc-beta-alanine Boc_beta_alanine Boc-β-Alanine (Protected) Beta_alanine β-Alanine (Deprotected) Boc_beta_alanine->Beta_alanine Deprotection Byproducts CO₂ + Isobutylene Boc_beta_alanine->Byproducts Reagents Acidic Conditions (e.g., TFA) Reagents->Beta_alanine

Caption: Chemical relationship showing the deprotection of Boc-beta-alanine.

References

Assessing the Impact of Aminopropanoate Linkers on Peptide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of linkers or spacers into peptides can significantly modulate their biological activity, stability, and pharmacokinetic properties. Among the various linkers utilized, the aminopropanoate linker, often derived from 3-aminopropanoic acid (β-alanine), offers a simple, flexible, and hydrophilic option for peptide modification. This guide provides a comparative analysis of the impact of the aminopropanoate linker on peptide activity, supported by experimental data. It also includes detailed methodologies for the synthesis of peptides incorporating this linker and for assessing their biological function.

Impact on Peptide Bioactivity: A Data-Driven Comparison

The influence of a linker on peptide activity is multifaceted, depending on the peptide's structure, its target, and the nature of the assay. The aminopropanoate linker can alter a peptide's conformational flexibility, its distance to the target receptor, and its overall physicochemical properties, thereby affecting its binding affinity and efficacy.

Below is a summary of quantitative data from a study comparing the effects of a β-alanine linker to a lysine linker on the activity of α-melanocyte stimulating hormone (α-MSH) peptide analogs.

Peptide AnalogLinkerReceptor Binding Affinity (IC50, nM)
c(Lys-Arg-His-D-Phe-Arg-Trp-Gly-Cys)-NH2Lysine1.2 ± 0.2
c(β-Ala-Arg-His-D-Phe-Arg-Trp-Gly-Cys)-NH2β-Alanine2.5 ± 0.4

Data adapted from a study on α-MSH peptide analogs.

In this specific case, the substitution of a lysine linker with a β-alanine linker resulted in a slight decrease in receptor binding affinity. This highlights the importance of empirical testing when evaluating the impact of a linker on a peptide's biological activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of peptides containing aminopropanoate linkers.

Protocol 1: Synthesis of Fmoc-β-Alanine-OH

This protocol describes the synthesis of the fluorenylmethyloxycarbonyl (Fmoc)-protected β-alanine, a key building block for incorporating the aminopropanoate linker during solid-phase peptide synthesis (SPPS).

Materials:

  • β-Alanine

  • 10% Sodium carbonate (Na2CO3) solution

  • Dioxane

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Deionized water

  • Diethyl ether

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve β-alanine in a 10% aqueous Na2CO3 solution in a flask with stirring.

  • Cool the flask in an ice bath.

  • Slowly add a solution of Fmoc-Cl in dioxane to the β-alanine solution dropwise.

  • Continuously stir the reaction mixture for 4 hours at room temperature.

  • After the reaction is complete, add deionized water to dilute the mixture.

  • Separate the aqueous phase and wash it three times with diethyl ether.

  • Acidify the aqueous layer to a pH of 2 with 2N HCl.

  • Extract the product three times with ethyl acetate.

  • Combine the organic phases and concentrate to obtain the crude product.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure Fmoc-β-Ala-OH as a white solid.

Protocol 2: Incorporation of Aminopropanoate Linker into a Peptide via SPPS

This protocol outlines the steps for incorporating the Fmoc-β-Ala-OH into a peptide sequence using a standard Fmoc-based solid-phase peptide synthesis workflow.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Fmoc-protected amino acids

  • Fmoc-β-Ala-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIEA, NMM)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc-Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid to the deprotected resin using a suitable coupling reagent and base in DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Linker Incorporation: To introduce the aminopropanoate linker, use Fmoc-β-Ala-OH in a coupling step as you would with any other Fmoc-amino acid.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc-deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Protocol 3: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of the synthesized peptide to its target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the receptor

  • Synthesized peptide with aminopropanoate linker

  • Unlabeled reference peptide (positive control)

  • Assay buffer

  • 96-well filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a 96-well plate, add cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the synthesized peptide or the unlabeled reference peptide.

  • Incubation: Incubate the plate at room temperature for a specified period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the peptide that inhibits 50% of the specific binding of the radioligand.

Visualizing Workflows and Pathways

Diagrams can provide a clear visual representation of complex processes. Below are Graphviz diagrams illustrating the peptide synthesis workflow and a generic G-protein coupled receptor (GPCR) signaling pathway, which is a common target for many bioactive peptides.

Peptide_Synthesis_Workflow Resin Start: Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine) Swell->Deprotect1 Couple_AA1 Couple First Fmoc-AA Deprotect1->Couple_AA1 Wash1 Wash Couple_AA1->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple_Linker Couple Fmoc-β-Ala-OH Deprotect2->Couple_Linker Wash2 Wash Couple_Linker->Wash2 Deprotect3 Fmoc Deprotection Wash2->Deprotect3 Couple_AA2 Couple Next Fmoc-AA Deprotect3->Couple_AA2 Wash3 Wash Couple_AA2->Wash3 Cleave Cleave from Resin & Deprotect Side Chains Wash3->Cleave Repeat cycles as needed Purify Purify by RP-HPLC Cleave->Purify Analyze Analyze by Mass Spec Purify->Analyze

Caption: Workflow for Solid-Phase Peptide Synthesis with Aminopropanoate Linker.

GPCR_Signaling_Pathway Peptide Peptide Ligand (with Linker) GPCR GPCR Peptide->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: A Generic G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Conclusion

The incorporation of an aminopropanoate linker is a straightforward strategy for peptide modification. However, its impact on biological activity is context-dependent and requires careful experimental evaluation. The data presented here, while limited to a specific peptide class, underscores the potential for this linker to fine-tune the pharmacological properties of bioactive peptides. The provided protocols offer a starting point for researchers to synthesize and assess their own aminopropanoate-linked peptides, enabling a deeper understanding of the structure-activity relationships that govern peptide function. Further comparative studies across a broader range of peptides and biological targets are warranted to fully elucidate the utility of the aminopropanoate linker in peptide-based drug discovery and development.

A Researcher's Guide to Validating Synthesis Purity: Elemental Analysis vs. Chromatographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. While elemental analysis has historically been a fundamental technique for this purpose, modern chromatographic and spectroscopic methods offer powerful alternatives. This guide provides an objective comparison of elemental analysis with High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate purity validation strategy.

At a Glance: Comparing Purity Assessment Methods

The selection of an analytical method for purity determination is contingent on several factors, including the nature of the compound, the anticipated impurities, the required accuracy, and the availability of instrumentation. While elemental analysis offers a direct measure of the elemental composition, chromatographic and spectroscopic techniques provide insights into the presence of organic impurities and the structural integrity of the compound.[1]

ParameterElemental Analysis (EA)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Combustion of the compound and quantification of resulting gases (e.g., CO₂, H₂O, N₂) to determine the percentage of C, H, N, S, etc.Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.The integrated NMR signal response is directly proportional to the number of nuclei generating the signal.
Purity Assessment Compares the experimentally determined mass percentages of elements to the theoretical values calculated for the proposed chemical formula.Quantification of the main component's peak area relative to the total area of all detected peaks (Area Percent method) or against an external standard.Absolute or relative quantification of the main compound against impurities or a certified internal standard.
Typical Accuracy Generally accepted deviation of ±0.4% from the theoretical value.[2]98-102% recovery is a common acceptance criterion.High, with uncertainties of less than 0.1% achievable.
Typical Precision Good, but can be influenced by sample homogeneity.Excellent, with Relative Standard Deviation (RSD) typically <2%.Excellent, with low RSD.
Sensitivity (LOD/LOQ) Not ideal for trace impurity detection; more suited for bulk composition.[3]High, capable of detecting impurities at low ppm or even ppb levels depending on the detector. The limit of quantification (LOQ) for HPLC-UV can be in the range of 0.083 µg/mL.[4][5]Moderate, less sensitive than HPLC for trace impurities. The LOQ for qNMR can be around 1.47 mg per 0.7 ml.[4][5]
Sample Amount Typically 1-3 mg.Micrograms to milligrams, depending on the concentration and detector.Typically 5-20 mg.
Analysis Time Relatively fast per sample, but often requires sending samples to a specialized facility.20-60 minutes per sample, following method development.Can be as short as a few minutes per sample after initial setup.
Strengths - Detects inorganic impurities (e.g., salts) and water that are often invisible to NMR and HPLC. - Provides fundamental confirmation of elemental composition.- High sensitivity for detecting a wide range of organic impurities. - Excellent for separating complex mixtures and isomers. - Well-established and widely available technique.- A primary, absolute quantification method. - Does not require a reference standard of the analyte itself. - Provides structural information about the analyte and any impurities in the same experiment. - Non-destructive.
Weaknesses - Does not provide information on the nature of impurities. - Insensitive to impurities that do not significantly alter the overall elemental composition. - Can be prone to manipulation as raw data is not always provided.[6]- Requires a reference standard for each impurity for accurate quantification if not using the area percent method. - The response factor can vary between the main compound and impurities, potentially leading to inaccurate area percent purity.- Less sensitive to trace impurities compared to HPLC. - Requires a high-purity internal standard for absolute quantification. - Can be challenging for complex spectra with overlapping signals.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below to ensure reproducibility and accurate comparison.

Elemental Analysis (CHNS)

Objective: To determine the weight percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) in a synthesized compound.

Instrumentation: A CHNS elemental analyzer.

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the dry, homogeneous synthesized compound into a tin or silver capsule using an ultra-microbalance.

  • Instrument Calibration: Calibrate the instrument using certified reference materials (e.g., sulfanilamide) that cover the expected elemental percentage range of the sample.[6]

  • Combustion: The sample is introduced into a high-temperature combustion furnace (typically ~900-1000 °C) with a stream of oxygen. This process converts the elements into simple gases: CO₂, H₂O, N₂, and SO₂.

  • Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides to N₂. The mixture of gases is then separated using a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight. The experimental percentages are then compared to the theoretical values for the proposed molecular formula. An agreement within ±0.4% is generally required for a compound to be considered pure.[2]

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the synthesized compound and any organic impurities.

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis Diode Array Detector).

Protocol:

  • Column Selection: Choose a suitable stationary phase, commonly a C18 reversed-phase column for a wide range of organic molecules.

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase. A typical mobile phase for reversed-phase chromatography consists of a mixture of an aqueous component (e.g., water with a buffer or acidifier like formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent to a known concentration (e.g., 1 mg/mL). The solvent should be compatible with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: Typically 5-20 µL.

    • Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducible retention times.

    • Detection Wavelength: Select a wavelength where the main compound has strong absorbance.

    • Gradient or Isocratic Elution: Develop a suitable elution method to achieve good separation between the main peak and any impurity peaks.

  • Analysis: Inject the sample solution into the HPLC system.

  • Data Analysis (Purity Calculation):

    • Area Percent Method: The purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100. This method assumes that all compounds have a similar detector response.

    • External Standard Method: A calibration curve is generated using a certified reference standard of the main compound at various concentrations. The concentration of the main compound in the sample is determined from this curve, and the purity is calculated based on the known initial sample weight.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of a synthesized compound using an internal standard.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Protocol:

  • Internal Standard Selection: Choose a high-purity (>99.5%) internal standard that has a simple NMR spectrum with signals that do not overlap with the analyte's signals. The internal standard should be stable and soluble in the chosen NMR solvent. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound (e.g., 10-20 mg) into a vial.

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transfer an exact volume to an NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: Use a standard single-pulse experiment.

    • Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest, typically 30-60 seconds) to ensure complete relaxation of all nuclei for accurate integration.

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

  • Data Processing:

    • Apply a line broadening of approximately 0.3 Hz.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = synthesized compound

    • IS = internal standard

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_validation Purity Validation cluster_results Data Analysis & Purity Assessment Synthesized_Compound Synthesized Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesized_Compound->Purification EA Elemental Analysis (EA) Purification->EA Sample for EA HPLC HPLC Analysis Purification->HPLC Sample for HPLC qNMR qNMR Analysis Purification->qNMR Sample for qNMR EA_Data Compare Experimental vs. Theoretical % Element EA->EA_Data HPLC_Data Calculate Peak Area % or Quantify vs. Standard HPLC->HPLC_Data qNMR_Data Calculate Purity vs. Internal Standard qNMR->qNMR_Data Final_Purity Final Purity Assessment EA_Data->Final_Purity HPLC_Data->Final_Purity qNMR_Data->Final_Purity

Caption: Workflow for Synthesis Purity Validation.

decision_flowchart Start Start: Synthesized Compound Q1 Need to detect inorganic salts or water? Start->Q1 EA Perform Elemental Analysis Q1->EA Yes Q2 Need to identify and quantify trace organic impurities? Q1->Q2 No EA->Q2 HPLC Perform HPLC Analysis Q2->HPLC Yes Q3 Need absolute quantification without analyte standard? Q2->Q3 No HPLC->Q3 qNMR Perform qNMR Analysis Q3->qNMR Yes Orthogonal Consider Orthogonal Method for Confirmation Q3->Orthogonal No qNMR->Orthogonal End Purity Validated Orthogonal->End

Caption: Decision Flowchart for Purity Validation Method Selection.

References

A Comparative Guide to Fmoc-β-alanine-OH and H-β-Ala-OtBu HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the strategic selection of protected amino acid derivatives is paramount to achieving high yields and purity. This guide provides a comprehensive comparison of two commonly used β-alanine building blocks: N-(9-fluorenylmethyloxycarbonyl)-β-alanine (Fmoc-β-alanine-OH) and β-alanine tert-butyl ester hydrochloride (H-β-Ala-OtBu HCl). While both introduce a β-alanine moiety, their protecting group strategies dictate distinct applications, primarily in solid-phase peptide synthesis (SPPS) and solution-phase synthesis, respectively.

Introduction to the Reagents

Fmoc-β-alanine-OH is an N-terminally protected amino acid derivative, a standard building block for the direct incorporation of β-alanine into a growing peptide chain using the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) strategy.[1][2] The Fmoc group provides temporary protection of the amino group and is readily removed by a mild base, typically piperidine.

H-β-Ala-OtBu HCl is the hydrochloride salt of the tert-butyl ester of β-alanine.[3][4] In this case, the C-terminus is protected by a tert-butyl (tBu) group, which is stable to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[5][6] This reagent is more commonly employed in solution-phase peptide synthesis, often for the preparation of peptide fragments that can subsequently be used in a fragment condensation approach in SPPS.[6]

Chemical Structures

cluster_0 Fmoc-β-alanine-OH cluster_1 H-β-Ala-OtBu HCl Fmoc_beta_alanine_OH H_beta_Ala_OtBu_HCl

Caption: Chemical structures of Fmoc-β-alanine-OH and H-β-Ala-OtBu HCl.

Performance and Application Comparison

A direct, quantitative head-to-head comparison of these two reagents under identical conditions is not prevalent in the literature due to their primary applications in different synthesis methodologies. However, we can compare their intended use, protecting group strategy, and typical performance within those contexts.

FeatureFmoc-β-alanine-OHH-β-Ala-OtBu HCl
Primary Application Solid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
Protecting Group Strategy N-terminal Fmoc protectionC-terminal tert-butyl (tBu) ester protection
Deprotection Conditions Fmoc Removal: 20% Piperidine in DMFtBu Removal: Trifluoroacetic acid (TFA)
Typical Use Case Direct incorporation into a growing peptide chain on a solid support.Synthesis of dipeptides or larger peptide fragments in solution.
Representative Yield A patent for the preparation of Fmoc-β-Ala-AA-OH reports a yield of 78.5% for the coupling step.[3]A representative protocol for the synthesis of a dipeptide (Fmoc-L-Ala-D-Ala-OtBu) reports a yield of >95%.[4]
Representative Purity The same patent reports a product purity of 99.8% by HPLC.[3]The dipeptide synthesis protocol reports a purity of >98% by HPLC.[4]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-β-alanine-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for the addition of Fmoc-β-alanine-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin) using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-β-alanine-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

  • Coupling of Fmoc-β-alanine-OH:

    • In a separate vessel, dissolve Fmoc-β-alanine-OH (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

Resin Fmoc-NH-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection DeprotectedResin H2N-Resin Deprotection->DeprotectedResin Coupling Coupling: Fmoc-β-Ala-OH, DIC, Oxyma DeprotectedResin->Coupling CoupledResin Fmoc-β-Ala-NH-Resin Coupling->CoupledResin

Caption: SPPS workflow for Fmoc-β-alanine-OH incorporation.

Protocol 2: Solution-Phase Dipeptide Synthesis using H-β-Ala-OtBu HCl

This protocol describes the coupling of an N-terminally protected amino acid (e.g., Fmoc-Ala-OH) to H-β-Ala-OtBu HCl in solution.

Materials:

  • Fmoc-L-Ala-OH

  • H-β-Ala-OtBu HCl

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Amine Neutralization: In a flask, suspend H-β-Ala-OtBu HCl (1.0 equivalent) in anhydrous DMF. Add DIPEA (1.1 equivalents) and stir until the solid dissolves completely to neutralize the hydrochloride salt.

  • Carboxylic Acid Activation: In a separate flask, dissolve Fmoc-L-Ala-OH (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.0 equivalents) and stir for 5-10 minutes at room temperature for pre-activation.

  • Coupling Reaction: Add the activated Fmoc-L-Ala-OH solution to the neutralized H-β-Ala-OtBu HCl solution. Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure protected dipeptide.

cluster_0 Reactant 1 Preparation cluster_1 Reactant 2 Preparation Ala_HCl H-β-Ala-OtBu HCl Neutralization Neutralization (DIPEA in DMF) Ala_HCl->Neutralization FreeAmine H-β-Ala-OtBu (Free Amine) Neutralization->FreeAmine Coupling Coupling Reaction FreeAmine->Coupling Fmoc_Ala Fmoc-Ala-OH Activation Activation (HATU, DIPEA in DMF) Fmoc_Ala->Activation Activated_Fmoc_Ala Activated Fmoc-Ala-OAt Activation->Activated_Fmoc_Ala Activated_Fmoc_Ala->Coupling Dipeptide Fmoc-Ala-β-Ala-OtBu Coupling->Dipeptide

Caption: Solution-phase synthesis workflow using H-β-Ala-OtBu HCl.

Conclusion

The choice between Fmoc-β-alanine-OH and H-β-Ala-OtBu HCl is fundamentally a strategic one based on the chosen peptide synthesis methodology.

  • Fmoc-β-alanine-OH is the reagent of choice for the direct, sequential incorporation of β-alanine in solid-phase peptide synthesis due to its N-terminal Fmoc protection. Its use is well-established within standard automated and manual SPPS protocols.

  • H-β-Ala-OtBu HCl is a valuable building block for solution-phase synthesis , particularly for the creation of peptide fragments. Its C-terminal tBu protection provides orthogonality to the Fmoc group, allowing for the synthesis of N-terminally protected fragments that can be subsequently used in SPPS.

For researchers and drug development professionals, understanding the distinct roles and optimal applications of these reagents is crucial for the efficient and successful synthesis of target peptides. While direct performance comparisons are scarce, the provided protocols and representative data offer a practical guide for their effective utilization in their respective domains.

References

Safety Operating Guide

Navigating the Safe Disposal of tert-Butyl 3-aminopropanoate hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-Butyl 3-aminopropanoate hydrochloride, ensuring a safe laboratory environment.

Chemical Safety Overview

This compound is classified as an irritant, with the potential to cause skin, eye, and respiratory irritation[1][2]. Adherence to safety protocols is crucial to mitigate these risks.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

PPE CategorySpecific Recommendations
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.

Disposal Procedures

The primary and universally recommended method for the disposal of this compound is to use a licensed and approved waste disposal company[1][3][4][5][6]. It is imperative to consult and adhere to all local, state, and federal regulations regarding chemical waste disposal.

Step-by-Step Disposal Protocol:

  • Container Preparation : Ensure the waste container is clearly and accurately labeled with the chemical name: "this compound".

  • Segregation : Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage : Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Consult EHS : Contact your institution's EHS office to arrange for pickup by a licensed chemical waste contractor.

  • Documentation : Maintain a record of the waste, including the amount and date of disposal, as per your institution's protocols.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate action is critical.

IncidentFirst Aid Response
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[1].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention[1].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5].
Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, evacuate the area and contact your institution's EHS office.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: Have tert-Butyl 3-aminopropanoate hydrochloride for Disposal is_container_empty Is the container empty? start->is_container_empty rinse_container Triple rinse container with appropriate solvent is_container_empty->rinse_container Yes is_waste_pure Is the waste uncontaminated? is_container_empty->is_waste_pure No dispose_rinsate Dispose of rinsate as hazardous waste rinse_container->dispose_rinsate dispose_empty_container Dispose of empty container per institutional guidelines dispose_rinsate->dispose_empty_container end End: Proper Disposal Complete dispose_empty_container->end label_waste Label container clearly: 'tert-Butyl 3-aminopropanoate hydrochloride Waste' is_waste_pure->label_waste Yes mixed_waste Consult EHS for disposal of mixed chemical waste is_waste_pure->mixed_waste No contact_ehs Contact Environmental Health & Safety (EHS) for pickup label_waste->contact_ehs contact_ehs->end mixed_waste->contact_ehs

Caption: Workflow for the disposal of this compound.

References

Personal protective equipment for handling tert-Butyl 3-aminopropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemicals is paramount. This guide provides immediate safety, operational, and disposal information for tert-Butyl 3-aminopropanoate hydrochloride (CAS: 58620-93-2), a compound that requires careful management in a laboratory setting.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C7H16ClNO2[1]
Molecular Weight 181.66 g/mol [1][2]
Synonyms H-beta-Ala-OtBu.HCl, beta-Alanine tert-butyl ester hydrochloride[1]
Appearance Solid (form not specified)General laboratory chemical knowledge
Storage Temperature -20°C[3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant, with the potential to cause skin, eye, and respiratory irritation.[1][4] Adherence to proper PPE protocols is mandatory to ensure personal safety.

Required Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber)To prevent skin contact and irritation.[5]
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a splash hazard.To protect eyes from dust particles and splashes, which can cause serious irritation.[4][6]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To minimize skin exposure.[4][6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.To prevent inhalation of dust, which may cause respiratory tract irritation.[4][5]

Operational and Handling Protocols

Engineering Controls:

  • Work in a well-ventilated area.[4]

  • For procedures that may generate dust, use a chemical fume hood.[7][8]

  • Emergency eye wash stations and safety showers should be readily accessible.[9]

Handling Procedures:

  • Avoid all personal contact, including inhalation.[6]

  • Wear all prescribed personal protective equipment.[4][5]

  • Avoid generating dust.

  • Wash hands thoroughly after handling.[4][6]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][6]

  • Long-term storage at -20°C is recommended.[3]

Emergency Procedures and First Aid

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

Spill and Disposal Plan

In the event of a spill, follow a structured response to mitigate hazards and ensure proper cleanup.

Spill_Response_Workflow Chemical Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_cleanup Cleanup Procedure cluster_disposal Disposal Evacuate Evacuate Spill Area Alert Alert Others & Supervisor Evacuate->Alert Isolate Isolate the Area Alert->Isolate Assess Assess the Spill (Size & Hazard) Isolate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill (Use inert absorbent material) PPE->Contain Collect Collect Material (Sweep or vacuum) Contain->Collect Place Place in Labeled Waste Container Collect->Place Decontaminate Decontaminate Spill Area Place->Decontaminate Dispose Dispose of Waste (Follow institutional & local regulations) Decontaminate->Dispose

Caption: Logical workflow for handling a chemical spill.

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.[4]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4] It is crucial to consult with your institution's environmental health and safety department for specific disposal protocols.

References

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tert-Butyl 3-aminopropanoate hydrochloride
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